Technical Documentation Center

4-Methylpiperazine-1-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methylpiperazine-1-carboxylic acid
  • CAS: 58226-19-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 4-Methylpiperazine-1-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction 4-Methylpiperazine-1-carboxylic acid (CAS No: 58226-19-0) is a heterocyclic building block of significant interest to the pharmaceutical and chemical industries.[1][2] As a derivative of piperazine, a six-me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methylpiperazine-1-carboxylic acid (CAS No: 58226-19-0) is a heterocyclic building block of significant interest to the pharmaceutical and chemical industries.[1][2] As a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, this compound combines the structural rigidity of the ring system with the versatile reactivity of a carboxylic acid and the pharmacokinetic influence of a methylated tertiary amine. The piperazine motif is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve oral bioavailability, and provide a key interaction point for target binding.[3] This guide provides an in-depth analysis of the physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications of 4-Methylpiperazine-1-carboxylic acid, offering a technical resource for researchers and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

The fundamental properties of a compound dictate its handling, reactivity, and suitability for various applications. This section outlines the known physical, chemical, and spectroscopic characteristics of 4-Methylpiperazine-1-carboxylic acid.

Key Identifiers and Properties

The essential identifiers and physical properties are summarized below for quick reference. Proper storage is critical to maintain the compound's integrity, with recommendations including refrigeration at 2-8°C or freezing below -20°C in an inert atmosphere to prevent degradation.[1][4]

PropertyValueReference
CAS Number 58226-19-0[1][2][4]
Molecular Formula C₆H₁₂N₂O₂[1][2]
Molecular Weight 144.17 g/mol [1][2]
IUPAC Name 4-methylpiperazine-1-carboxylic acid[2]
Common Synonyms Mepipca, 4-Methyl-1-piperazine carboxylic acid[2]
Storage 2-8°C Refrigerator or < -20°C, inert atmosphere[1][4]
Computed Physicochemical Data

Computational models provide valuable insights into a molecule's behavior in biological systems. The following table lists key descriptors for 4-Methylpiperazine-1-carboxylic acid computed by PubChem.[2] The negative XLogP3 value indicates high hydrophilicity, a desirable trait for many pharmaceutical applications.

Computed PropertyValueReference
XLogP3 -2.7[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Topological Polar Surface Area 43.8 Ų[2]
Rotatable Bond Count 0[2]
Exact Mass 144.089877630 Da[2]
Acidity and Basicity (pKa)

The piperazine ring has two nitrogen atoms that can be protonated. The N-methyl group at position 4 is a tertiary amine. The nitrogen at position 1 is part of a carbamic acid functionality. Studies on substituted piperazines show that electron-donating alkyl groups slightly increase the pKa (making the amine more basic) compared to the parent piperazine, while electron-withdrawing groups decrease it.[5]

  • N4 (Tertiary Amine): The methyl group is weakly electron-donating. Therefore, the pKa of the conjugate acid of this nitrogen is expected to be slightly above that of piperazine's second pKa (~9.7), likely in the 9.8-10.2 range. At physiological pH (~7.4), this amine will be predominantly protonated.

  • Carboxylic Acid Proton: The pKa of the carboxylic acid proton is expected to be in the typical range for carbamic acids, approximately 3.5-4.5 . It will be fully deprotonated at physiological pH.

This zwitterionic potential—a positively charged tertiary amine and a negatively charged carboxylate—underpins its high polarity and water solubility.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and quality control. Based on the functional groups present, the following spectral characteristics are predicted.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show two highly characteristic absorptions for the carboxylic acid group: a very broad O-H stretching band from 2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption around 1710-1760 cm⁻¹.[6][7] Other expected peaks include C-H stretching from the methyl and methylene groups (~2850-3000 cm⁻¹) and C-N stretching (~1000-1200 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most distinct signal is the acidic proton of the carboxylic acid, which is expected as a broad singlet far downfield, typically around 12 ppm.[7] The spectrum would also feature signals for the eight piperazine ring protons, likely appearing as complex multiplets between 2.5 and 4.0 ppm, and a singlet for the N-methyl group protons around 2.3-2.8 ppm.

    • ¹³C NMR: The carboxyl carbon should appear in the 165-185 ppm range.[7] The carbons of the piperazine ring would be found between 40-60 ppm, with the N-methyl carbon appearing further upfield.

  • Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 144. Key fragmentation patterns would likely involve the loss of the carboxyl group (•COOH, 45 Da) or CO₂ (44 Da).

Part 2: Synthesis and Reactivity

Understanding the synthesis and reactivity of 4-Methylpiperazine-1-carboxylic acid is fundamental to its application as a chemical intermediate.

Plausible Synthetic Route

A direct and efficient method for synthesizing 4-Methylpiperazine-1-carboxylic acid involves the carboxylation of 1-methylpiperazine. While several methods exist for this transformation, reacting the starting amine with carbon dioxide is a green and atom-economical approach. However, a more common lab-scale synthesis involves the use of a chloroformate reagent followed by hydrolysis.

The diagram below illustrates a robust two-step synthesis starting from 1-methylpiperazine and ethyl chloroformate.

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Hydrolysis 1-Methylpiperazine 1-Methylpiperazine Intermediate Ethyl 4-methylpiperazine-1-carboxylate 1-Methylpiperazine->Intermediate + Pyridine, DCM 0 °C to RT Ethyl_Chloroformate Ethyl_Chloroformate Ethyl_Chloroformate->Intermediate Final_Product 4-Methylpiperazine- 1-carboxylic acid Intermediate->Final_Product + NaOH(aq) Then HCl(aq)

Caption: A two-step synthesis of 4-Methylpiperazine-1-carboxylic acid.

Detailed Experimental Protocol: Synthesis from 1-Methylpiperazine

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Ethyl 4-methylpiperazine-1-carboxylate

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-methylpiperazine (10.0 g, 100 mmol) and dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add pyridine (8.7 g, 110 mmol) to the solution. Slowly add ethyl chloroformate (11.9 g, 110 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. The causality here is critical: the slow, cold addition prevents side reactions and controls the exothermic nature of the acylation. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, ethyl 4-methylpiperazine-1-carboxylate, which can be used in the next step without further purification.

Step 2: Hydrolysis to 4-Methylpiperazine-1-carboxylic acid

  • Saponification: Dissolve the crude intermediate from Step 1 in ethanol (50 mL) and add a 2 M aqueous solution of sodium hydroxide (60 mL, 120 mmol).

  • Heating: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2 hours. This step uses a strong base to hydrolyze the ethyl ester to the corresponding sodium carboxylate.

  • Acidification: Cool the reaction mixture to room temperature and then further cool in an ice bath. Carefully adjust the pH to ~4 by the slow addition of 6 M HCl. A white precipitate should form. The rationale for acidification is to protonate the carboxylate salt, causing the neutral, less soluble carboxylic acid to precipitate.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight to yield pure 4-Methylpiperazine-1-carboxylic acid.

Reactivity and Utility in Amide Coupling

The primary utility of 4-Methylpiperazine-1-carboxylic acid in drug development stems from the reactivity of its carboxylic acid group. It readily participates in amide bond formation when activated, serving as a handle to connect the 4-methylpiperazine moiety to an amine-containing fragment. This is a cornerstone of modern medicinal chemistry for assembling complex molecules.

Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or EDC/HOBt are employed to facilitate this transformation in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[8] The reaction proceeds by forming a highly reactive activated ester intermediate, which is then susceptible to nucleophilic attack by a primary or secondary amine, yielding the desired amide with high efficiency and minimal side products.

Part 3: Applications in Drug Development

The 4-methylpiperazine scaffold is a ubiquitous feature in a wide array of approved drugs, where it is prized for its ability to confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Role as a Pharmacokinetic Modifier

The incorporation of the 4-methylpiperazine group, often via 4-Methylpiperazine-1-carboxylic acid, serves several strategic purposes:

  • Improving Solubility: The tertiary amine at N4 is basic and exists in its protonated, cationic form at physiological pH. This charge significantly enhances the aqueous solubility of the parent molecule, which is often a critical hurdle for poorly soluble drug candidates.

  • Enhancing Oral Bioavailability: Improved solubility can lead to better absorption from the gastrointestinal tract. The hydrophilic nature of the moiety can also help in navigating the aqueous environment of the gut.

  • Modulating Lipophilicity: As a polar fragment, it helps to balance the overall lipophilicity of a drug molecule, which is crucial for achieving the right balance between solubility and membrane permeability (Lipinski's Rule of Five).

  • Scaffold for Further Derivatization: The piperazine ring provides a rigid scaffold with well-defined vectors for attaching other pharmacophoric elements, allowing chemists to optimize target engagement.

The diagram below conceptualizes the role of 4-Methylpiperazine-1-carboxylic acid as a versatile building block for creating a chemical library.

G BuildingBlock 4-Methylpiperazine- 1-carboxylic acid Coupling Amide Bond Formation (e.g., HATU, DIPEA) BuildingBlock->Coupling Product Library of Drug Candidates (4-Me-Pip-CO-NH-R) Coupling->Product Library Diverse Amine Library (R-NH2) Library->Coupling

Sources

Exploratory

A Technical Guide to 4-Methylpiperazine-1-carboxylic Acid: Structure, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Methylpiperazine-1-carboxylic acid, a key heterocyclic building block in modern medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methylpiperazine-1-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental structure, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its strategic application in the design of bioactive molecules.

Molecular Structure and Identification

4-Methylpiperazine-1-carboxylic acid is an organic compound built upon a piperazine scaffold.[1] The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. In this specific molecule, one nitrogen atom (position 1) is functionalized with a carboxylic acid group, while the other (position 4) is substituted with a methyl group.[1] This dual functionality—a tertiary amine and a carboxylic acid—makes it a highly versatile synthon in pharmaceutical development.

The tertiary amine at position 4 is basic, while the nitrogen at position 1 is part of a carbamic acid, rendering it non-basic. The carboxylic acid group provides a handle for amide bond formation and introduces polarity, which can be crucial for modulating pharmacokinetic properties.[2]

Key Identifiers:

  • IUPAC Name: 4-methylpiperazine-1-carboxylic acid[3]

  • Chemical Formula: C₆H₁₂N₂O₂[1][3][4][5]

  • CAS Number: 58226-19-0[1][4][6]

  • Synonyms: 4-Methyl-1-piperazine carboxylic acid, N-Methylpiperazine-4-carboxylic acid[1][4][5]

  • SMILES: CN1CCN(CC1)C(=O)O[3]

  • InChI Key: KNWWGBNAUNTSRV-UHFFFAOYSA-N[1][3]

2D Chemical Structure:

Caption: 2D structure of 4-Methylpiperazine-1-carboxylic acid.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in experimental settings and biological systems. 4-Methylpiperazine-1-carboxylic acid is typically a white to off-white solid at room temperature.[1] Its solubility in polar solvents is a key characteristic, conferred by the presence of the hydrophilic carboxylic acid group.[1]

PropertyValueSource
Molecular Weight 144.17 g/mol [3][4][5]
Appearance White to off-white solid[1]
Boiling Point 248.4 °C[4]
Density 1.193 g/cm³[4]
Flash Point 104 °C[4]
XLogP3 -2.7[3][4]
Hydrogen Bond Donor Count 1[3][4]
Hydrogen Bond Acceptor Count 3[3][4]

Expertise & Experience Insights: The highly negative XLogP3 value of -2.7 indicates significant hydrophilicity. This is a critical parameter for drug development professionals, as it suggests high aqueous solubility but potentially poor passive diffusion across lipid cell membranes. Therefore, molecules incorporating this fragment may be designed for extracellular targets or rely on active transport mechanisms. The presence of both hydrogen bond donors (the carboxylic acid -OH) and acceptors (the two nitrogens and the carbonyl oxygen) allows for extensive interactions with biological targets like enzymes and receptors.

Synthesis Protocol and Mechanistic Rationale

A direct and atom-economical method for synthesizing 4-Methylpiperazine-1-carboxylic acid is through the carboxylation of 1-methylpiperazine with carbon dioxide. This approach is environmentally benign and avoids the use of hazardous reagents like phosgene.

Experimental Protocol: Direct Carboxylation of 1-Methylpiperazine

  • Reactor Setup: A high-pressure stainless-steel reactor is charged with 1-methylpiperazine (1.0 eq) and a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

    • Causality: A high-pressure reactor is necessary to maintain the required CO₂ pressure. Polar aprotic solvents are chosen to solubilize the starting amine without interfering with the reaction (i.e., they lack acidic protons).

  • Inerting: The reactor is sealed and purged several times with nitrogen gas to remove atmospheric oxygen and moisture.

  • Pressurization: The reactor is pressurized with carbon dioxide (CO₂) gas to 5-10 atm. The vessel is stirred vigorously to ensure efficient gas-liquid mass transfer.

  • Reaction: The reaction mixture is heated to 50-70 °C and maintained for 12-24 hours. The progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Heating provides the activation energy for the nucleophilic attack of the piperazine nitrogen on the electrophilic carbon of CO₂. Stirring is critical to overcome the low solubility of CO₂ in the solvent.

  • Workup: After cooling to room temperature, the reactor is carefully depressurized. The solvent is removed under reduced pressure (rotary evaporation).

  • Purification: The resulting crude solid is triturated with a non-polar solvent like diethyl ether or hexane to remove any unreacted 1-methylpiperazine. The solid product is then collected by filtration, washed with the same non-polar solvent, and dried under vacuum.

    • Causality: Trituration with a non-polar solvent is an effective purification method here because the zwitterionic product has very low solubility in it, while the starting amine is more soluble. This provides a purified, solid product.

Self-Validating System: The purity of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy to verify the structure and by LC-MS to confirm the molecular weight and purity. The melting point should also be determined and compared to literature values.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Validation prep1 Charge Reactor with 1-Methylpiperazine and Solvent prep2 Seal and Purge with Nitrogen prep1->prep2 react1 Pressurize with CO₂ (5-10 atm) prep2->react1 react2 Heat and Stir (50-70°C, 12-24h) react1->react2 react3 Monitor Reaction (TLC / LC-MS) react2->react3 react3->react2 Continue reaction workup1 Cool and Depressurize react3->workup1 Reaction complete workup2 Remove Solvent (Rotary Evaporation) workup1->workup2 purify1 Triturate with Non-Polar Solvent workup2->purify1 purify2 Filter and Dry Product purify1->purify2 analysis1 Characterize Final Product (NMR, LC-MS, MP) purify2->analysis1

Caption: Experimental workflow for the synthesis of 4-Methylpiperazine-1-carboxylic acid.

Applications in Drug Development

The true value of 4-Methylpiperazine-1-carboxylic acid lies in its role as a versatile structural motif and building block. The piperazine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[7]

  • As a Scaffold: The molecule provides two distinct points for diversification. The carboxylic acid can be readily converted into amides, esters, or other derivatives, while the tertiary amine can be quaternized or influence the overall basicity and solubility of the final molecule.

  • Modulation of Physicochemical Properties: Incorporating this moiety can enhance the aqueous solubility of a parent drug candidate, which is often a major hurdle in development.[2]

  • Bioisosteric Replacement: The N-methylpiperazine group is often used to replace less desirable functionalities to improve metabolic stability or receptor binding affinity. For instance, a related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, is a key precursor in the synthesis of the blockbuster cancer drug Imatinib.[8] This underscores the importance of the N-methylpiperazine fragment in interacting with kinase enzymes.

  • Drug Delivery: Piperazine and its carboxylic acid derivatives have been used to functionalize nanocarriers, such as mesoporous silica, for the targeted delivery of anticancer drugs like gemcitabine.[9] The functional groups enhance drug loading through strong interactions.[9]

G scaffold 4-Methylpiperazine-1-carboxylic Acid Carboxylic Acid (-COOH) Tertiary Amine (-N(CH₃)-) amide Amide Bond Formation (Coupling with Amines) scaffold:f0->amide ester Esterification (Coupling with Alcohols) scaffold:f0->ester salt Salt Formation (Improved Solubility) scaffold:f0->salt pk_mod pKa Modulation (Target Engagement) scaffold:f1->pk_mod sol_mod Solubility Tuning scaffold:f1->sol_mod

Caption: Logical relationships of functional groups in drug design.

Safety and Handling

As with any laboratory chemical, 4-Methylpiperazine-1-carboxylic acid should be handled with appropriate care. Users should consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[10] Avoid direct contact with skin and eyes.[12] After handling, always wash hands thoroughly with soap and water.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

4-Methylpiperazine-1-carboxylic acid is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined structure, predictable physicochemical properties, and dual functional handles provide a reliable platform for constructing complex molecular architectures. Its proven role as a fragment in successful therapeutics and its utility in modern drug delivery systems confirm its status as a valuable building block for the next generation of pharmaceuticals.

References

  • 4-Methyl-1-piperazinecarboxylic acid | C6H12N2O2 | CID 6453585 - PubChem. [Link]

  • CAS No : 58226-19-0 | Product Name : 4-Methylpiperazine-1-carboxylic Acid. [Link]

  • 4-Methylpiperazine-1-carboxamide | C6H13N3O | CID 410261 - PubChem. [Link]

  • 1-Boc-4-methylpiperazine | C10H20N2O2 | CID 11401394 - PubChem. [Link]

  • Buy high quality 4-Methylpiperazine-1-carboxylic acid with CAS No - Molsyns Research. [Link]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester - PubMed. [Link]

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF - ResearchGate. [Link]

  • 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem. [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210 - ACS Publications. [Link]

  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)
  • Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study - PubMed. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Bromophenyl)isoxazole (CAS Number: 7064-33-7)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 5-(3-Bromophenyl)isoxazole (CAS Number: 7064-33-7), a h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-(3-Bromophenyl)isoxazole (CAS Number: 7064-33-7), a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the compound's identity, physical and spectral characteristics, alongside its stability and reactivity profile. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and characterization of 5-(3-Bromophenyl)isoxazole, offering a valuable resource for researchers engaged in its study and application.

Introduction

Isoxazole derivatives are a significant class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif imparts a unique electronic and steric profile, rendering isoxazole-containing molecules valuable scaffolds in drug discovery and materials science. The isoxazole ring is present in a number of biologically active compounds, exhibiting a wide range of therapeutic activities including anti-inflammatory, antimicrobial, and anticancer properties.

5-(3-Bromophenyl)isoxazole, the subject of this guide, incorporates a bromophenyl substituent at the 5-position of the isoxazole ring. The presence of the bromine atom provides a handle for further synthetic modifications through various cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development.

Compound Identification and Physical Properties

A solid at ambient temperature, 5-(3-Bromophenyl)isoxazole is characterized by the following identifiers and physical properties:

PropertyValueSource
CAS Number 7064-33-7N/A
Molecular Formula C₉H₆BrNON/A
Molecular Weight 224.06 g/mol N/A
Appearance White to off-white crystalline solidN/A
Melting Point Estimated: 178-180 °C (based on 5-(3-bromophenyl)-3-phenylisoxazole)[1]
pKa (predicted) -3.12 ± 0.10N/A

Table 1: Compound Identification and Physical Properties

Diagram of the Chemical Structure of 5-(3-Bromophenyl)isoxazole

Caption: Chemical structure of 5-(3-Bromophenyl)isoxazole.

Solubility Profile

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 5-(3-Bromophenyl)isoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of the closely related compound, 5-(3-bromophenyl)-3-phenylisoxazole, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral features are anticipated for 5-(3-Bromophenyl)isoxazole[1]:

  • ¹H NMR: The spectrum is expected to show a singlet for the proton at the 4-position of the isoxazole ring, typically in the range of δ 6.5-7.0 ppm. The aromatic protons of the 3-bromophenyl group will appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm).

  • ¹³C NMR: The carbon signals for the isoxazole ring are expected around δ 168-171 ppm (C5), δ 162-164 ppm (C3), and δ 97-99 ppm (C4). The carbons of the bromophenyl ring will resonate in the aromatic region (δ 120-135 ppm), with the carbon attached to the bromine atom appearing at a distinct chemical shift.

Infrared (IR) Spectroscopy

The FT-IR spectrum of 5-(3-Bromophenyl)isoxazole is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:

  • C-H stretching (aromatic): ~3100 cm⁻¹

  • C=N stretching (isoxazole ring): ~1600-1610 cm⁻¹[2]

  • C=C stretching (aromatic and isoxazole rings): ~1470-1560 cm⁻¹[2]

  • N-O stretching (isoxazole ring): ~1320-1430 cm⁻¹[3]

  • C-Br stretching: ~600-700 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 5-(3-Bromophenyl)isoxazole is expected to show a prominent molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern of the isoxazole ring is known to proceed via cleavage of the weak N-O bond, leading to various fragment ions.

Stability and Reactivity

The isoxazole ring is an aromatic heterocycle, which confers a degree of stability to the molecule. However, the N-O bond is the weakest link in the ring and is susceptible to cleavage under certain conditions.

  • Thermal Stability: Aryl-substituted isoxazoles generally exhibit good thermal stability.

  • pH Stability: The isoxazole ring can be sensitive to both acidic and basic conditions, which can lead to ring-opening reactions. Under acidic conditions, protonation of the nitrogen or oxygen atom can initiate hydrolysis. Basic conditions can also promote ring cleavage.

  • Reactivity: The 5-(3-Bromophenyl)isoxazole molecule offers several sites for chemical modification. The bromine atom on the phenyl ring is a key functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The isoxazole ring itself can undergo reactions such as electrophilic substitution, although it is generally less reactive than other five-membered aromatic heterocycles. The ring can also be cleaved reductively.

Experimental Protocols

Synthesis of 5-(3-Bromophenyl)isoxazole

A common method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a chalcone precursor with hydroxylamine.[3]

Synthesis_Workflow Chalcone 3-Bromoacetophenone Enaminone Enaminone Intermediate Chalcone->Enaminone Reaction Aldehyde Dimethylformamide dimethyl acetal (DMF-DMA) Aldehyde->Enaminone Isoxazole 5-(3-Bromophenyl)isoxazole Enaminone->Isoxazole Cyclization Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Isoxazole

Caption: General synthetic workflow for 5-(3-Bromophenyl)isoxazole.

  • Synthesis of the Enaminone Intermediate:

    • To a solution of 3-bromoacetophenone in a suitable solvent (e.g., toluene), add dimethylformamide dimethyl acetal (DMF-DMA).

    • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude enaminone intermediate.

  • Cyclization to form the Isoxazole Ring:

    • Dissolve the crude enaminone in a suitable solvent such as ethanol or acetic acid.

    • Add hydroxylamine hydrochloride to the solution.

    • Heat the reaction mixture at reflux for several hours.

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 5-(3-Bromophenyl)isoxazole.

Physicochemical Characterization Protocols

The melting point can be determined using a standard melting point apparatus (e.g., Mel-Temp).

  • Finely powder a small amount of the crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

A qualitative assessment of solubility can be performed as follows:

  • Place approximately 10 mg of the solid sample into a small test tube.

  • Add 1 mL of the desired solvent (e.g., methanol, ethanol, acetone, DMSO, water, hexane) to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes at room temperature.

  • Visually observe if the solid has dissolved completely.

  • If the solid does not dissolve, gently warm the mixture and observe for any changes in solubility.

  • Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • FT-IR Spectroscopy (ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the infrared spectrum.

  • Mass Spectrometry (EI):

    • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

    • Acquire the mass spectrum using electron ionization at 70 eV.

Conclusion

5-(3-Bromophenyl)isoxazole is a versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. This technical guide has provided a detailed account of its physicochemical properties, including its identity, physical characteristics, solubility profile, and spectroscopic data. Furthermore, established protocols for its synthesis and characterization have been presented to aid researchers in their scientific endeavors. A comprehensive understanding of these fundamental properties is crucial for the rational design and development of novel molecules based on the 5-(3-Bromophenyl)isoxazole scaffold.

References

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 389. (2013).
  • Supporting Information for a relevant synthetic chemistry public

Sources

Exploratory

The Multifaceted Biological Activities of 4-Methylpiperazine-1-carboxylic Acid Derivatives: An In-depth Technical Guide

Introduction: The Prominence of the 4-Methylpiperazine Scaffold in Modern Drug Discovery The piperazine ring system is a quintessential "privileged scaffold" in medicinal chemistry, a core structure that is capable of in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the 4-Methylpiperazine Scaffold in Modern Drug Discovery

The piperazine ring system is a quintessential "privileged scaffold" in medicinal chemistry, a core structure that is capable of interacting with a variety of biological targets and thus serves as a foundation for the development of a wide array of therapeutic agents.[1][2] Its six-membered heterocyclic structure, containing two nitrogen atoms at the 1 and 4 positions, imparts favorable physicochemical properties such as aqueous solubility and the ability to form multiple hydrogen bonds, which are often crucial for oral bioavailability and effective drug-target interactions.[3] When functionalized to form 4-Methylpiperazine-1-carboxylic acid and its derivatives, this scaffold unlocks a remarkable spectrum of biological activities, positioning these compounds as promising candidates in the fields of oncology, infectious diseases, and inflammatory disorders. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 4-Methylpiperazine-1-carboxylic acid derivatives for researchers, scientists, and drug development professionals.

Synthetic Strategies for 4-Methylpiperazine-1-carboxylic Acid Derivatives

The synthesis of 4-Methylpiperazine-1-carboxylic acid derivatives typically commences with N-methylpiperazine. A common synthetic route involves the reaction of N-methylpiperazine with a suitable reagent to introduce the carboxylic acid moiety at the 1-position. For instance, N-methylpiperazine can be reacted with di(trichloromethyl) carbonate to form 1-chloroformyl-4-methylpiperazine hydrochloride, a reactive intermediate.[4] This intermediate can then be hydrolyzed to yield 4-Methylpiperazine-1-carboxylic acid.

The primary method for generating a diverse library of derivatives is through the amide coupling of the carboxylic acid group with a wide range of amines.[5] This reaction is often facilitated by coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[6] This versatile synthetic approach allows for the systematic modification of the molecule to explore structure-activity relationships and optimize for specific biological targets.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Derivatives of 4-methylpiperazine have demonstrated significant potential as both antibacterial and antifungal agents. The incorporation of this scaffold into various molecular frameworks has led to the discovery of compounds with potent activity against a range of clinically relevant pathogens.

Antibacterial and Antifungal Efficacy

Numerous studies have reported the promising antimicrobial activity of 4-methylpiperazine derivatives. For instance, certain metal complexes of 4-methylpiperazine-1-carbodithioate have shown considerable inhibitory effects against Candida albicans, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[7] The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency, representing the lowest concentration that inhibits visible microbial growth.

Table 1: Antimicrobial Activity of Selected 4-Methylpiperazine Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
[Co(4-MPipzcdt)(phen)2]ClCandida albicans<8[7]
[Mn(4-MPipzcdt)2(phen)]Candida albicans8[7]
[Co(4-MPipzcdt)(phen)2]ClEscherichia coli16[7]
[Co(4-MPipzcdt)(phen)2]ClPseudomonas aeruginosa16[7]
[Co(4-MPipzcdt)2(phen)]Pseudomonas aeruginosa32[7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Test compound stock solution

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Sterile saline or PBS

Procedure:

  • Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a standardized inoculum of the test microorganism in CAMHB, adjusted to a concentration that will result in a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Include a growth control well (inoculum without test compound) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The 4-methylpiperazine moiety is a prominent feature in a number of approved and investigational anticancer drugs.[8] Derivatives of 4-Methylpiperazine-1-carboxylic acid have shown significant cytotoxic activity against a variety of cancer cell lines, often through the inhibition of key signaling pathways involved in tumor growth and survival.

Cytotoxicity Against Cancer Cell Lines

The anticancer potential of these derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. Lower IC50 values indicate greater potency.

Table 2: Anticancer Activity of Selected 4-Methylpiperazine Derivatives

Derivative TypeCancer Cell LineIC50 ValueReference
N-methylpiperazine derivative 21BCR-ABL T315I mutant39.9 nM[7]
Phenylpiperazine derivativeA549 (Lung Cancer)In the nanomolar range[9]
4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivativesBreast Cancer Cell Lines0.31–120.52 µM[10]
Ursolic acid derivative with 4-fluorobenzyl and piperazineHeLa (Cervical Cancer)2.6 µM[2]
Ursolic acid derivative with 4-fluorobenzyl and piperazineMKN45 (Gastric Cancer)2.1 µM[2]
Mechanisms of Anticancer Action

The anticancer effects of 4-Methylpiperazine-1-carboxylic acid derivatives are often attributed to their ability to inhibit specific enzymes that are crucial for cancer cell proliferation and survival. Two notable targets are the Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase (PARP).

  • EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[11][12] Overexpression or mutation of EGFR is common in many cancers. Certain 4-methylpiperazine derivatives have been shown to act as EGFR inhibitors, blocking these pro-survival signals.[9]

  • PARP Inhibition: PARP enzymes are essential for the repair of single-strand DNA breaks.[13][14] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. The piperazine scaffold is a key component of the approved PARP inhibitor Olaparib.[15]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Grb2/Shc Grb2/Shc P->Grb2/Shc PI3K PI3K P->PI3K RAS RAS Grb2/Shc->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor 4-Methylpiperazine Derivative Inhibitor->EGFR Inhibition AntiInflammatory_Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Baseline Paw Measurement Baseline Paw Measurement Grouping->Baseline Paw Measurement Compound Administration Compound Administration Baseline Paw Measurement->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Measurement (1h) Paw Measurement (1h) Carrageenan Injection->Paw Measurement (1h) Paw Measurement (2h) Paw Measurement (2h) Paw Measurement (1h)->Paw Measurement (2h) Paw Measurement (3h) Paw Measurement (3h) Paw Measurement (2h)->Paw Measurement (3h) Paw Measurement (4h) Paw Measurement (4h) Paw Measurement (3h)->Paw Measurement (4h) Data Analysis Data Analysis Paw Measurement (4h)->Data Analysis Inhibition Calculation Inhibition Calculation Data Analysis->Inhibition Calculation

Caption: Workflow for in vivo anti-inflammatory screening.

Antiviral Activity: A New Frontier in Combating Viral Infections

The emergence and re-emergence of viral diseases underscore the urgent need for new antiviral therapies. 4-Methylpiperazine derivatives have shown promise as inhibitors of various viruses, including Zika virus (ZIKV) and Herpes Simplex Virus-1 (HSV-1). [16][17]

Inhibition of Viral Replication

The antiviral efficacy of these compounds is typically assessed by measuring the reduction in viral replication in cell culture, with the half-maximal effective concentration (EC50) being a key parameter.

Table 4: Antiviral Activity of Selected Piperazine Derivatives

Derivative TypeVirusCell LineEC50 ValueReference
Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative 3fHSV-1Vero2.2 µM[16]
Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative 3aMayaro virusVero4.8 µM[16]
Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative 3cVesicular stomatitis virusVero1.0 µM[16]
Quinazolinone derivative 4eCoxsackie virus B4-0.029 µM[17]
Mechanism of Action: Viral Entry Inhibition

One of the key mechanisms by which some 4-methylpiperazine derivatives exert their antiviral effect is by inhibiting the entry of the virus into the host cell. [18][19]This can be achieved by interfering with the binding of the virus to host cell receptors or by blocking the fusion of the viral and cellular membranes. [18]

Viral_Entry_Inhibition cluster_steps Viral Entry Steps Virus Virus Binding Binding Virus->Binding 1. Attachment Host Cell Host Cell Fusion Fusion Binding->Fusion Entry Entry Fusion->Entry Inhibitor 4-Methylpiperazine Derivative Inhibitor->Binding Inhibition

Caption: Mechanism of viral entry inhibition.

Experimental Protocol: Strand-Specific RT-qPCR for Zika Virus Quantification

This method allows for the sensitive and specific quantification of viral RNA, providing a measure of viral replication.

Materials:

  • RNA extracted from infected cell culture supernatants or cells

  • Tagged reverse transcription (RT) primers specific for the viral genome

  • Thermostable reverse transcriptase

  • qPCR primers and probe specific for the viral cDNA

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Reverse Transcription (RT):

    • Mix the extracted RNA with a tagged RT primer specific for the viral RNA of interest (e.g., the negative strand for replication).

    • Perform the RT reaction using a thermostable reverse transcriptase at an elevated temperature (e.g., 65°C) to enhance specificity and reduce self-priming.

  • Quantitative PCR (qPCR):

    • Use the resulting cDNA as a template for qPCR.

    • The qPCR reaction should include a forward primer that recognizes the tag sequence on the cDNA and a reverse primer and probe that are specific to the viral sequence.

    • Run the qPCR on a real-time PCR instrument and record the cycle threshold (Ct) values.

  • Quantification:

    • Generate a standard curve using known quantities of a viral RNA transcript.

    • Quantify the amount of viral RNA in the samples by comparing their Ct values to the standard curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-Methylpiperazine-1-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key SAR findings include:

  • Anticancer Activity: The introduction of bulky and hydrophobic groups, such as 4-fluorobenzyl, on the piperazine ring can significantly enhance antitumor activity. [2]For EGFR inhibitors, specific substitution patterns on the aryl rings attached to the piperazine are crucial for potent inhibition.

  • Antimicrobial Activity: The nature of the substituents on the aromatic rings of chalcone-piperazine hybrids significantly influences their antimicrobial potency.

  • General Trends: The presence of the N-methyl group on the piperazine often contributes to improved pharmacokinetic properties. The conversion of the carboxylic acid to various amides allows for the fine-tuning of activity and selectivity towards different biological targets. [9]

Conclusion and Future Perspectives

4-Methylpiperazine-1-carboxylic acid and its derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their amenability to synthetic modification allows for the systematic exploration of structure-activity relationships, paving the way for the development of novel therapeutics for a range of diseases. Future research should focus on optimizing the potency and selectivity of these derivatives for their respective targets, as well as conducting comprehensive preclinical and clinical studies to evaluate their safety and efficacy. The continued exploration of this privileged scaffold is likely to yield new and effective treatments for cancer, infectious diseases, and inflammatory conditions.

References

  • Jain, A. K., & Sharma, S. (2021). Piperazine skeleton in the structural modification of natural products: a review. Future Journal of Pharmaceutical Sciences, 7(1), 1-18. [Link] [2]2. Lv, K., et al. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 5(1), 1-11. [Link] [9]3. Koroleva, E. V., et al. (2015). Synthesis of new amides of the N-methylpiperazine series. Russian Journal of Organic Chemistry, 51(8), 1143-1151. [Link] [20]4. Singh, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(1), 1-22. [Link] 5. Wikipedia. (n.d.). Entry inhibitor. [Link] [21]6. Zimmer, J., et al. (2022). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology, 12, 865188. [Link] [13]7. de Oliveira, C. S., et al. (2007). Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H-pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives. Medicinal Chemistry Research, 16(7-9), 352-369. [Link] [16]8. Rojas-Díaz, S., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents. International Journal of Molecular Sciences, 24(23), 17006. [Link] [10]9. de Oliveira, D. P., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology Biochemistry and Behavior, 137, 145-152. [Link] [22]10. Optimization of qRT-PCR assay for Zika virus detection in human serum and urine. (2019). PLoS ONE 14(2): e0212439. [Link] [23]11. Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link] [11]12. ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. [Link] [24]13. Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine. [25]14. Food and Drug Administration. (n.d.). Zika Virus Detection by RT-PCR ARUP Laboratories. [Link] [26]15. Karaca, G., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 241-250. [Link] [27]16. ResearchGate. (n.d.). Mechanism of action of viral entry inhibitors. [Link] [19]17. ResearchGate. (n.d.). Schematic mechanism of PARP inhibition. [Link] [14]18. ResearchGate. (n.d.). New 4-Acyl-1-phenylaminocarbonyl-2-phenylpiperazine Derivatives as Potential Inhibitors of Adenovirus Infection. Synthesis, Biological Evaluation, and Structure-activity Relationships. [Link] [28]19. PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link] 20. PubMed Central. (2015). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. [Link] [29]21. ResearchGate. (n.d.). Schematic representation of the mechanism of viral entry inhibition. [Link] [18]22. NZYtech. (n.d.). Zika virus RT-qPCR Kit. [Link] [30]23. ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... [Link] [31]24. Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link] [32]25. PubMed Central. (2021). Piperazine skeleton in the structural modification of natural products: a review. [Link] [2]26. ACS Publications. (2023). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. [Link] [6]27. Creative Diagnostics. (n.d.). Serotonergic Synapse Pathway. [Link] [33]28. MDPI. (2020). Nitrogen-Based Heterocyclic Compounds: A Promising Class of Antiviral Agents against Chikungunya Virus. [Link] [34]29. bioRxiv. (2022). A highly sensitive strand-specific multiplex RT-qPCR assay for quantitation of Zika virus replication. [Link] [35]30. ResearchGate. (n.d.). Schematic representation of the mechanism of a PARP inhibitor. [Link] [36]31. PubMed Central. (2023). Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. [Link] [37]32. Frontiers. (2018). The Effects of Serotonin in Immune Cells. [Link] [38]33. ResearchGate. (n.d.). Synthesis and antiviral study of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives. [Link] [17]34. Wikipedia. (n.d.). Epidermal growth factor receptor. [Link] [39]35. PubMed Central. (2020). Entry Inhibitors: Efficient Means to Block Viral Infection. [Link] [15]36. ResearchGate. (n.d.). Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. [Link] [40]37. ResearchGate. (n.d.). Piperazine Heterocycles as Potential Anticancer Agents: A Review. [Link] 38. ResearchGate. (n.d.). Schematic representation of the potential inflammatory pathways.... [Link] [41]39. ResearchGate. (n.d.). Potent and selective inhibitory effect of 4-aminoquinoline derivatives on SARS-CoV-2 replication. [Link] [42]40. International Journal of Pharmaceutical Sciences Review and Research. (2012). Synthesis of some Amide derivatives and their Biological activity. [Link] [5]41. ASM Journals. (2011). Viral Entry Inhibitors Targeted to the Membrane Site of Action. [Link] [43]42. Wikimedia Commons. (n.d.). File:EGFR signaling pathway.png. [Link] [44]43. Oxford Academic. (2022). Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. [Link] [45]44. ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link] [12]45. Google Patents. (n.d.). CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride. [4]46. Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

Sources

Foundational

Literature review on piperazine carboxylic acids

An In-depth Technical Guide to Piperazine Carboxylic Acids: Synthesis, Properties, and Applications in Drug Discovery Authored by a Senior Application Scientist The piperazine ring is a ubiquitous structural motif in med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Piperazine Carboxylic Acids: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This guide delves into the chemistry and therapeutic potential of a specific and highly valuable subclass: piperazine carboxylic acids. These molecules, which incorporate a carboxylic acid functionality onto the piperazine core, offer a unique combination of structural rigidity, hydrogen bonding capabilities, and opportunities for diverse chemical modifications. This makes them exceptional building blocks in the design of novel therapeutics.[3][4]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, exploring the synthesis, chemical properties, and broad-ranging biological activities of piperazine carboxylic acids. We will examine the causality behind experimental choices in their synthesis and application, providing field-proven insights to empower your research and development endeavors.

The Piperazine Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine moiety, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, imparts favorable physicochemical properties to drug candidates, including improved aqueous solubility and oral bioavailability.[3][5] The addition of a carboxylic acid group introduces a key functional handle that can engage in crucial interactions with biological targets, such as salt bridges and hydrogen bonds, while also providing a convenient point for further chemical elaboration.

The strategic importance of this scaffold is underscored by its presence in numerous blockbuster drugs.[1] While historically, most modifications of the piperazine ring have been at the nitrogen positions, recent advances have focused on the functionalization of the carbon atoms, significantly expanding the accessible chemical space and therapeutic potential.[1][6]

Synthetic Strategies for Piperazine Carboxylic Acids

The synthesis of piperazine carboxylic acids can be approached through various strategies, each with its own advantages and considerations. The choice of a particular synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Classical Approaches and Commercially Available Synthons

Many piperazine carboxylic acid derivatives are commercially available, often with protecting groups such as tert-butyloxycarbonyl (Boc) on one of the nitrogen atoms (e.g., 1-Boc-piperazine-2-carboxylic acid).[3][4] These synthons serve as versatile starting materials for a wide range of synthetic transformations.[4] The Boc group enhances stability and allows for selective reactions at the unprotected nitrogen and the carboxylic acid.[4]

Asymmetric Synthesis of Chiral Piperazine-2-carboxylic Acids

The synthesis of enantiomerically pure piperazine-2-carboxylic acid derivatives is of significant interest, as stereochemistry often plays a crucial role in biological activity. One notable industrial-scale method involves the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives using optically active rhodium complexes as catalysts.[7] This approach avoids the need for challenging and often inefficient racemic resolutions.[7]

A straightforward laboratory-scale synthesis of both (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid has been reported starting from L- or D-serine and ethyl glyoxylate, respectively.[8] These chiral building blocks have been incorporated into peptidomimetics to study their influence on secondary structure.[8]

Modern Synthetic Methodologies: C-H Functionalization

Recent years have witnessed a surge in the development of methods for the direct C-H functionalization of the piperazine core.[1][6] These innovative strategies offer more efficient and atom-economical routes to novel carbon-substituted piperazines. Photoredox catalysis has emerged as a particularly powerful tool in this regard.[1]

For instance, a photoredox-mediated CarboxyLic Amine Protocol (CLAP) has been developed for the synthesis of C2-substituted piperazines through a decarboxylative cyclization of amino-acid-derived diamines with various aldehydes.[1] Another notable photoredox method enables the direct α-arylation of N-Boc piperazines with 1,4-dicyanobenzenes.[1]

Experimental Protocol: Photoredox α-Arylation of N-Boc Piperazine

  • Objective: To synthesize α-aryl-substituted N-Boc piperazines via a photoredox-catalyzed C-H functionalization reaction.

  • Materials: N-Boc piperazine, 1,4-dicyanobenzene, Ir(ppy)₃ (photocatalyst), NaOAc (base), and a suitable solvent (e.g., acetonitrile).

  • Procedure:

    • In a reaction vessel, combine N-Boc piperazine, 1,4-dicyanobenzene, Ir(ppy)₃, and NaOAc in the chosen solvent.

    • Degas the reaction mixture to remove oxygen, which can quench the excited state of the photocatalyst.

    • Irradiate the mixture with a light source (e.g., a blue LED) at room temperature.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction and perform a standard aqueous workup.

    • Purify the crude product by column chromatography to isolate the desired α-aryl-substituted piperazine.

Mechanism of Photoredox α-Arylation

The reaction proceeds via a single-electron transfer (SET) mechanism.[1]

Photoredox_Mechanism Ir(III) Ir(III) Ir(III)* Ir(III)* Ir(III)->Ir(III)* Light (hν) Ir(IV) Ir(IV) Ir(III)*->Ir(IV) SET Ir(IV)->Ir(III) Regeneration Arene Arene (1,4-dicyanobenzene) Arene_Radical Arene Radical Anion Arene->Arene_Radical e- transfer Product α-Aryl Piperazine Arene_Radical->Product Coupling Piperazine N-Boc Piperazine Piperazine_Radical Amino Radical Cation Piperazine->Piperazine_Radical SET Alpha_Amino_Radical α-Amino Radical Piperazine_Radical->Alpha_Amino_Radical -H+ (Base) Alpha_Amino_Radical->Product Drug_Development_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Computational Studies cluster_3 Lead Optimization Design Rational Design of Piperazine Carboxylic Acid Derivatives Synthesis Chemical Synthesis of Compound Library Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Enzyme_Assay AChE/BChE Inhibition Assays Characterization->Enzyme_Assay SAR Structure-Activity Relationship (SAR) Analysis Enzyme_Assay->SAR Docking Molecular Docking SAR->Docking Lead_Selection Selection of Lead Compounds (e.g., 7b) SAR->Lead_Selection MD Molecular Dynamics Simulations Docking->MD ADME In Silico ADME Prediction MD->ADME MD->Lead_Selection Cytotoxicity Cytotoxicity Assays (SH-SY5Y cells) Lead_Selection->Cytotoxicity

Caption: A typical workflow for the discovery of piperazine-based enzyme inhibitors.

Future Perspectives and Conclusion

The field of piperazine carboxylic acids continues to be a vibrant area of research in medicinal chemistry. The development of novel, efficient, and stereoselective synthetic methods, particularly those involving C-H functionalization, will undoubtedly lead to the discovery of new chemical entities with enhanced therapeutic properties. [1][6]The inherent versatility of the piperazine carboxylic acid scaffold ensures its continued prominence in the design of drugs targeting a wide array of diseases. As our understanding of disease biology deepens, the rational design of piperazine-based molecules will enable the development of more selective and potent therapeutics with improved safety profiles.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]

  • Piperidine. (n.d.). Wikipedia. [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2022). ACS Publications. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. (1999).
  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. (2009). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2023). PubMed. [Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2021). ResearchGate. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. [Link]

  • Synthesis and bioactivities of phenazine-1-carboxylic piperazine derivatives. (2019). PubMed. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (n.d.). MDPI. [Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). ResearchGate. [Link]

  • Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. (2022). Bentham Science Publishers. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). PubMed Central. [Link]

Sources

Exploratory

The Alchemist's Guide to N-Arylpiperazines: From Serendipity to Synthesis

A Technical Guide for the Modern Medicinal Chemist Foreword In the intricate tapestry of medicinal chemistry, certain molecular motifs appear with remarkable frequency, earning the distinction of "privileged scaffolds."...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for the Modern Medicinal Chemist

Foreword

In the intricate tapestry of medicinal chemistry, certain molecular motifs appear with remarkable frequency, earning the distinction of "privileged scaffolds." These structures possess an innate ability to interact with multiple biological targets, offering a fertile starting point for drug discovery. Among these, the N-arylpiperazine core stands out as a cornerstone of modern pharmacology, particularly in neuroscience. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere recitation of facts. As a Senior Application Scientist, my objective is to provide an in-depth, field-proven perspective on the discovery and synthesis of this critical scaffold, explaining not just the how, but the fundamental why behind the strategic choices made in the laboratory.

We will journey from the scaffold's historical roots to the sophisticated catalytic systems that enable its construction today. This document is structured to be a self-validating system of knowledge, grounding every mechanistic claim and protocol in authoritative, verifiable sources.

The N-Arylpiperazine: A Privileged Scaffold in Drug Discovery

The N-arylpiperazine unit is defined by a piperazine ring linked via one of its nitrogen atoms to an aromatic system. Its prevalence in pharmacology is no accident; the unique combination of structural and physicochemical properties makes it an exceptionally versatile tool for molecular design.

dot graph "N_Arylpiperazine_Core" { layout=neato; node [shape=plaintext]; edge [style=invis];

} /dot

Caption: Figure 1. General Structure of the N-Arylpiperazine Moiety.

The key to its success lies in:

  • Modularity and Vectorial Display: The scaffold consists of three primary components that can be independently modified: the aryl ring (Ar), the piperazine core, and the substituent on the second nitrogen (R). This allows for precise, vectorially-defined exploration of chemical space to optimize interactions with a biological target.

  • Physicochemical Properties: The basic nitrogen atom (pKa ~7-8) is typically protonated at physiological pH. This positive charge is crucial for forming ionic bonds with acidic residues, such as the highly conserved aspartate in the third transmembrane domain of many G protein-coupled receptors (GPCRs).[1] This feature also enhances aqueous solubility and bioavailability, critical parameters for central nervous system (CNS) drug candidates.[2]

  • Target Promiscuity and Specificity: While termed a "privileged scaffold," its true power lies in its tunability. Subtle modifications to the aryl ring or the distal 'R' group can dramatically shift binding affinity and selectivity between different receptors, particularly aminergic GPCRs like serotonin (5-HT) and dopamine (D) receptors.[3][4] This makes N-arylpiperazines a cornerstone in the development of treatments for schizophrenia, depression, and anxiety.[3][4]

This unique combination of features has led to the development of numerous blockbuster drugs, including the antipsychotic Aripiprazole (Abilify) and the antidepressant Vortioxetine (Trintellix) , underscoring the scaffold's profound impact on medicine.[5]

Strategic Pillars of N-Arylpiperazine Synthesis

The construction of the critical aryl-nitrogen (C-N) bond is the central challenge in synthesizing this scaffold. Over the last century, the methodologies have evolved from harsh, classical conditions to highly efficient and versatile catalytic protocols.

Classical Approaches: Foundational but Flawed

a) The Ullmann Condensation: First reported in 1905, the Ullmann reaction is the historical bedrock of C-N bond formation.[6] It involves the copper-catalyzed coupling of an aryl halide with an amine.

  • Mechanism: The classical Ullmann condensation is thought to proceed through the formation of a copper(I) amide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination subsequently forms the desired C-N bond.

  • Causality of Conditions: The reaction traditionally requires stoichiometric amounts of copper and very high temperatures (>160 °C).[6] These harsh conditions are necessary to overcome the high activation energy of the oxidative addition step with less reactive aryl halides. The use of strong inorganic bases like K₂CO₃ or Cs₂CO₃ is essential to deprotonate the piperazine, generating the nucleophilic amide.[6]

  • Limitations: The severe reaction conditions dramatically limit its utility. Substrates with sensitive functional groups rarely survive, leading to a narrow substrate scope and poor functional group tolerance.

b) Nucleophilic Aromatic Substitution (SNAr): This pathway offers a metal-free alternative but is restricted by stringent electronic requirements.

  • Mechanism: The SNAr reaction is a two-step addition-elimination process.[7] The nucleophilic piperazine attacks the carbon atom bearing the leaving group (typically a halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7] In the second step, the leaving group is expelled, and aromaticity is restored.[7]

  • Causality of Substrate Choice: For this reaction to be viable, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group.[7][8] These groups are critical for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the first, rate-determining step.[7] Without this electronic stabilization, the reaction fails.

The Modern Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination

The advent of palladium-catalyzed cross-coupling reactions revolutionized C-N bond formation, with the Buchwald-Hartwig amination emerging as the preeminent method for N-arylpiperazine synthesis.[5][9] Its mild conditions, broad substrate scope, and exceptional functional group tolerance have made it the gold standard in both academic and industrial settings.

  • Mechanism & The Catalytic Cycle: The reaction's success hinges on a finely tuned catalytic cycle involving a palladium catalyst, typically with a specialized phosphine ligand.

Buchwald_Hartwig_Cycle

Caption: Figure 2. Catalytic Cycle of the Buchwald-Hartwig Amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.

  • Ligand Exchange/Deprotonation: The piperazine displaces the halide from the palladium center. A base then removes a proton from the coordinated nitrogen, forming a palladium-amido complex. The choice of base is critical; weaker bases may not be strong enough to deprotonate the amine complex, while overly strong bases can lead to side reactions. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.

  • Causality of Ligand Choice: The ligand is not a passive spectator; it is the key to the reaction's success. Early systems used simple phosphines, but the breakthrough came with the development of bulky, electron-rich alkyl- and biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). The steric bulk of these ligands promotes the reductive elimination step, which is often difficult for C-N bond formation, preventing catalyst decomposition and accelerating turnover.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy is a critical decision driven by factors such as substrate availability, functional group compatibility, and scalability.

Method Mechanism Typical Conditions Advantages Disadvantages
Ullmann Condensation Copper-Catalyzed Nucleophilic Substitution>160 °C, Stoichiometric Cu, Strong Base[6]Inexpensive reagents (copper).Harsh conditions, poor functional group tolerance, narrow scope, often requires stoichiometric metal.[6]
SNAr Addition-EliminationModerate to high temp., Polar aprotic solventMetal-free, simple procedure.Requires strongly electron-deficient aryl halides.[7][8]
Buchwald-Hartwig Amination Palladium-Catalyzed Cross-Coupling80-120 °C, Pd catalyst (ppm to mol%), Ligand, BaseMild conditions, excellent functional group tolerance, broad substrate scope (Ar-Cl, Br, I, OTf), high yields.[5][10]Cost of palladium and specialized ligands, requires inert atmosphere, potential for heavy metal contamination in the final product.[11]

Field-Proven Experimental Protocols

Theoretical knowledge must be paired with robust, reproducible protocols. The following sections provide detailed, step-by-step methodologies that embody best practices for the synthesis of N-arylpiperazines.

Protocol: Buchwald-Hartwig Amination of 1-bromo-4-nitrobenzene with Piperazine

This protocol exemplifies the modern approach, utilizing a common palladium catalyst/ligand system.

Objective: To synthesize 1-(4-nitrophenyl)piperazine.

Materials:

  • 1-bromo-4-nitrobenzene

  • Piperazine (anhydrous)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk flask, condenser)

Workflow Visualization:

workflow

Caption: Figure 3. Experimental Workflow for Buchwald-Hartwig Synthesis.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the setup and reaction.

  • Reagent Addition: To the flask, add 1-bromo-4-nitrobenzene (1.0 mmol), piperazine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol % Pd) and XPhos (0.024 mmol, 2.4 mol %). Causality Note: The ligand-to-metal ratio is crucial; an excess of ligand prevents catalyst decomposition and ensures the formation of the active monoligated Pd(0) species.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1-(4-nitrophenyl)piperazine.

Protocol: Classical Ullmann Condensation

For context and comparison, this protocol outlines the traditional, harsher method.[9]

Objective: To synthesize 1-(4-nitrophenyl)piperazine.

Materials:

  • 1-iodo-4-nitrobenzene

  • Piperazine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, combine 1-iodo-4-nitrobenzene (1.0 mmol), piperazine (2.0 mmol, 2.0 equiv), CuI (0.2 mmol, 20 mol %), and K₂CO₃ (2.0 mmol, 2.0 equiv). Causality Note: A large excess of the amine and base is often required to drive the reaction to completion under heterogeneous conditions.

  • Solvent and Reaction: Add DMF (5 mL) and heat the mixture to 150 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC. The reaction may take 24-48 hours.

  • Workup: Cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). The copper salts often result in emulsions, which can complicate the extraction.

  • Purification: Combine the organic layers, wash extensively with water and then brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography.

Case Study: Synthesis of Aripiprazole

Aripiprazole is a widely prescribed atypical antipsychotic that functions as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors.[12] Its synthesis showcases the practical application of C-N bond formation in a multistep industrial process. One common synthetic route involves the nucleophilic substitution reaction between two key intermediates: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine.[13]

The synthesis of the 1-(2,3-dichlorophenyl)piperazine intermediate itself relies on the principles discussed. It is typically prepared via the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride at elevated temperatures.[14]

The final step is a classic SN2 reaction, not an aromatic substitution, but the preparation of the crucial N-arylpiperazine fragment is a testament to the importance of the synthetic strategies detailed herein.[13]

  • Intermediate 1 Synthesis: 7-hydroxy-3,4-dihydroquinolinone is reacted with 1,4-dibromobutane under basic conditions to form 7-(4-bromobutoxy)-3,4-dihydroquinolinone.

  • Intermediate 2 Synthesis: 1-(2,3-dichlorophenyl)piperazine is prepared.

  • Final Coupling: The two intermediates are reacted in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., water or acetonitrile) at elevated temperatures (90-95 °C) to form aripiprazole.[15]

Conclusion and Future Outlook

The N-arylpiperazine scaffold remains a central pillar of medicinal chemistry, particularly for neurologically active agents. The evolution from the harsh Ullmann condensation to the elegant and highly efficient Buchwald-Hartwig amination exemplifies the power of catalytic innovation in expanding the chemist's toolbox. This advancement has not only simplified access to known compounds but has also enabled the synthesis of increasingly complex analogues, pushing the boundaries of drug discovery.

Looking ahead, the field continues to evolve. Emerging technologies such as C-H activation and photoredox catalysis promise even more direct and sustainable routes to these valuable structures. As our understanding of disease biology deepens, the ability to rapidly and precisely synthesize novel N-arylpiperazine derivatives will be more critical than ever in the quest for safer and more effective medicines.

References

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (n.d.).
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2023). Cherry.
  • Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. (2025). Request PDF.
  • Synthetic routes of N-substituted phenylpiperazine derivatives (5-14-33). (n.d.).
  • Synthesis of Piperazines by C-H Functionaliz
  • General structure of N-arylpiperazine and pharmacophoric model of 5-HT1A agonist. (n.d.).
  • New synthesis method of aripiprazole. (2014).
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.).
  • Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. (n.d.).
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Process for the preparation of vortioxetine. (n.d.).
  • Technical Support Center: Optimizing N-Arylpiperazine Synthesis. (n.d.). Benchchem.
  • Process for preparing aripiprazole. (n.d.).
  • A General and Convenient Synthesis of N-Aryl Piperazines. (2025).
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. (2022). Semantic Scholar.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI.
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Discovery of N-Aryl Piperazines as Selective mGluR5 Potentiators with Improved In Vivo Utility. (n.d.). ACS Medicinal Chemistry Letters.
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). PubMed Central.
  • General structure of N-arylpiperazine and pharmacophoric model of 5-HT1A agonist. (n.d.).
  • Aripiprazole Synthesis Process: A Detailed Guide. (2025).
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor. (n.d.).
  • Synthesis of fluorinated drug scaffolds using SNAr substitution reactions. (2017). Loughborough University Research Repository.
  • Discovery of N-Aryl Piperazines as Selective mGluR5 Potentiators with Improved In Vivo Utility. (2010). PubMed Central.
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). MDPI.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). PubMed Central.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PubMed Central.
  • A Guide to the Vortioxetine Synthesis Process. (2025).
  • Synthesis and bioactivity of aripiprazole deriv
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). MDPI.
  • Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)aniline intermediates. (n.d.).
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.
  • Aripiprazole synthesis. (n.d.). ChemicalBook.
  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). UniTo.

Sources

Foundational

The Latent Pharmacological Potential of the 4-Methylpiperazine-1-carboxylic Acid Scaffold: A Technical Guide for Drug Discovery

Abstract The 4-methylpiperazine-1-carboxylic acid moiety represents a versatile and privileged scaffold in medicinal chemistry. While the parent molecule is primarily utilized as a synthetic intermediate, its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-methylpiperazine-1-carboxylic acid moiety represents a versatile and privileged scaffold in medicinal chemistry. While the parent molecule is primarily utilized as a synthetic intermediate, its derivatives, particularly amides and esters, have demonstrated a broad spectrum of promising pharmacological activities. This technical guide provides an in-depth exploration of the latent therapeutic potential encapsulated within this chemical entity. We will dissect the synthetic pathways to unlock a diverse chemical space from this core, delineate established and putative mechanisms of action, and provide detailed, field-proven protocols for the synthesis and pharmacological evaluation of novel derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Strategic Value of the 4-Methylpiperazine Moiety

The piperazine ring is a ubiquitous feature in a multitude of clinically successful drugs, valued for its ability to modulate physicochemical properties such as solubility and to interact with various biological targets.[1] The incorporation of a 4-methyl group can further enhance lipophilicity and metabolic stability. The addition of a carboxylic acid at the 1-position provides a crucial handle for synthetic diversification, allowing for the creation of extensive libraries of amides and esters with tailored pharmacological profiles. While 4-Methylpiperazine-1-carboxylic acid itself is not known to possess significant biological activity, its true value lies in its role as a foundational building block for more complex and potent molecules.

Synthetic Strategies: From Carboxylic Acid to Bioactive Derivatives

The carboxylic acid functionality of 4-Methylpiperazine-1-carboxylic acid is the gateway to a vast chemical space. The most common and effective strategies for its derivatization involve the formation of amide and ester linkages.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The condensation of a carboxylic acid with an amine to form an amide bond is one of the most fundamental reactions in drug discovery.[2] For 4-Methylpiperazine-1-carboxylic acid, this can be achieved through various coupling reagents.

Experimental Protocol: General Procedure for Amide Synthesis via HATU Coupling [3]

This protocol describes a reliable method for the synthesis of 4-methylpiperazine-1-carboxamides.

  • Reaction Setup: To a solution of 4-Methylpiperazine-1-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF), add the desired amine (1.1 equivalents).

  • Coupling Agent Addition: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Amide Synthesis Workflow

Amide_Synthesis 4-MPCA 4-Methylpiperazine- 1-carboxylic acid Reaction Amide Coupling 4-MPCA->Reaction Amine Amine (R-NH2) Amine->Reaction HATU_DIPEA HATU, DIPEA in DMF HATU_DIPEA->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Methylpiperazine- 1-carboxamide Purification->Product

Caption: General workflow for the synthesis of 4-methylpiperazine-1-carboxamides.

Esterification: Expanding the Chemical Diversity

Ester derivatives can be synthesized from 4-Methylpiperazine-1-carboxylic acid through reaction with various alcohols under acidic conditions or by using coupling agents.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Dissolve 4-Methylpiperazine-1-carboxylic acid (1.0 equivalent) in an excess of the desired alcohol (e.g., ethanol).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution). Remove the excess alcohol under reduced pressure and extract the ester with an organic solvent. Wash the organic layer, dry, and purify by column chromatography.

Potential Pharmacological Effects of 4-Methylpiperazine-1-carboxylic Acid Derivatives

The true pharmacological potential of this scaffold is realized upon its derivatization. The following sections explore the most promising therapeutic areas for derivatives of 4-Methylpiperazine-1-carboxylic acid, supported by preclinical evidence.

Central Nervous System (CNS) Activity: Anxiolytic and Antipsychotic Potential

The piperazine moiety is a well-established pharmacophore for CNS-active drugs, often targeting serotonergic and dopaminergic receptors.[4] Derivatives of 4-methylpiperazine have shown promise as both anxiolytic and antipsychotic agents.

Anxiolytic Effects:

  • Mechanism of Action: Many anxiolytic piperazine derivatives exert their effects through modulation of serotonin receptors, particularly the 5-HT1A receptor.[5]

  • Preclinical Evidence: Studies on arylpiperazine derivatives have demonstrated significant anxiolytic-like effects in animal models such as the elevated plus-maze test.[5] For instance, certain N-substituted piperazine derivatives have shown potent anxiolytic activity, suggesting that the 4-methylpiperazine-1-carboxamide scaffold could be a promising starting point for novel anxiolytics.

Antipsychotic Effects:

  • Mechanism of Action: The antipsychotic activity of piperazine derivatives is often attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[6]

  • Structure-Activity Relationship (SAR): The nature of the substituent on the amide or ester group can significantly influence receptor affinity and functional activity. Aromatic and heteroaromatic substituents are common in antipsychotic piperazine derivatives.[6]

Diagram: Putative CNS Signaling Pathway Modulation

CNS_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT_Release 5-HT Release 5HT1A_R 5-HT1A Receptor 5HT_Release->5HT1A_R 5-HT Anxiolytic_Effect Anxiolytic Effect 5HT1A_R->Anxiolytic_Effect D2_R D2 Receptor Antipsychotic_Effect Antipsychotic Effect D2_R->Antipsychotic_Effect Derivative 4-MPCA Derivative Derivative->5HT1A_R Agonism/ Modulation Derivative->D2_R Antagonism

Caption: Hypothetical modulation of serotonergic and dopaminergic pathways by 4-MPCA derivatives.

Anti-inflammatory and Analgesic Properties

Piperazine derivatives have been investigated for their potential to alleviate inflammation and pain.[7][8]

  • Mechanism of Action: The anti-inflammatory effects of some piperazine derivatives are mediated through the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β.[9]

  • Preclinical Evidence: A study on (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone demonstrated significant anti-inflammatory and anti-nociceptive effects in rodent models of inflammation and pain.[9] Similarly, an ethyl ester derivative of a piperazine carboxylic acid showed both anti-inflammatory and anti-nociceptive activities.[7]

Experimental Protocol: In Vivo Assessment of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) [9]

  • Animal Model: Use male Wistar rats or Swiss mice.

  • Compound Administration: Administer the test compound (e.g., a 4-methylpiperazine-1-carboxamide or ester derivative) orally at various doses.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Table 1: Hypothetical Anti-inflammatory Activity Data

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle-0
Indomethacin1065
Derivative A2535
Derivative A5058
Derivative B2542
Derivative B5065
Antimicrobial and Antifungal Activity

The piperazine scaffold is present in several antimicrobial and antifungal agents. The synthesis and screening of novel piperazine derivatives continue to be an active area of research to combat drug-resistant pathogens.

  • Structure-Activity Relationship (SAR): The antimicrobial activity of piperazine derivatives is highly dependent on the nature of the substituents. For example, the presence of electron-withdrawing groups on an aromatic ring attached to the piperazine core has been shown to enhance antibacterial activity.

  • Preclinical Evidence: A study on 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives demonstrated that compounds with chloro-substituents exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria.[2]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 4-Methylpiperazine-1-carboxylic acid scaffold serves as a valuable and versatile starting point for the development of novel therapeutic agents. Its derivatives have shown significant potential across a range of pharmacological activities, including CNS modulation, anti-inflammatory effects, and antimicrobial action. The synthetic tractability of the carboxylic acid group allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and screening of diverse libraries of 4-methylpiperazine-1-carboxamides and esters. High-throughput screening coupled with in silico modeling can accelerate the identification of lead compounds. Further elucidation of the mechanisms of action and in vivo efficacy studies of promising derivatives will be crucial for translating the latent potential of this scaffold into clinically viable drug candidates.

References

  • Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. [Link]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. [Link]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. [Link]

  • Coumarin-piperazine derivatives as biologically active compounds. [Link]

  • Synthesis of new amides of the N-methylpiperazine series. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. [Link]

  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. [Link]

  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. [Link]

  • Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. [Link]

  • Preliminary evaluation of anticonvulsant activity and neurotoxicity of some 1,4-substituted piperazine derivatives. [Link]

  • Synthesis of amides directly from carboxylic acids and hydrazines. [Link]

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. [Link]

  • Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. [Link]

  • Synthesis and bio-physicochemical properties of amide-functionalized N-methylpiperazinium surfactants. [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. [Link]

  • 3-(9H-fluoren-9-ylidene)-2, 5-pyrrolidinediones: study of the steric requirements of the terminal amide fragment on 5-HT1A affinity/selectivity. [Link]

  • Synthesis and pharmacological evaluation of [(4-arylpiperazin-1-yl)-alkyl]-carbamic acid ethyl ester derivatives as potential anxiolytic agents. [Link]

  • piperazine-1-carboxylic acid methyl ester suppliers USA. [Link]

  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. [Link]

  • Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

Sources

Exploratory

4-Methylpiperazine-1-carboxylic acid safety, toxicity, and handling

An In-depth Technical Guide to the Safe Handling of 4-Methylpiperazine-1-carboxylic Acid Authored by a Senior Application Scientist This document provides a comprehensive technical overview of the safety, toxicity, and h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-Methylpiperazine-1-carboxylic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the safety, toxicity, and handling protocols for 4-Methylpiperazine-1-carboxylic acid (CAS No: 58226-19-0). It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety in the laboratory.

Compound Identification and Physicochemical Properties

4-Methylpiperazine-1-carboxylic acid is a piperazine derivative used as a building block in organic synthesis. A clear understanding of its physical and chemical properties is foundational to its safe handling.

PropertyValueSource(s)
Molecular Formula C₆H₁₂N₂O₂[1][2]
Molecular Weight 144.17 g/mol [1][2]
CAS Number 58226-19-0[1][2]
Appearance Solid (form may vary)N/A
Boiling Point 248.4 °C[2]
Flash Point 104 °C[2]
Density 1.193 g/cm³[2]
Storage Temperature Store in freezer, under -20°C[3]

Hazard Identification and GHS Classification

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Methylpiperazine-1-carboxylic acid is classified as a hazardous substance. It is imperative that all personnel are aware of these classifications before handling the compound.[4]

  • GHS Pictogram:

    • GHS07: Exclamation mark[4]

  • Signal Word: Warning[3][4]

Hazard Statements (H-phrases): [3][4]

  • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-phrases): [3][4]

  • P260: Do not breathe dust.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Profile: Routes of Exposure and Symptoms

The primary routes of occupational exposure are inhalation, ingestion, and dermal contact. Understanding the specific toxicological effects is critical for risk assessment and mitigation.

  • Inhalation: Inhalation of dust may cause respiratory irritation, with symptoms including a feeling of tightness in the chest and throat irritation.[4] It is classified as harmful if inhaled.[4]

  • Skin Contact: Direct contact with the skin causes irritation, characterized by redness.[4] It is harmful in contact with skin.[4]

  • Eye Contact: The compound is a serious eye irritant, which can lead to redness and profuse watering of the eyes.[4]

  • Ingestion: If swallowed, it is considered harmful.[4] Symptoms may include soreness and redness of the mouth and throat, nausea, stomach pain, and vomiting.[4]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls

The principle behind engineering controls is to isolate the hazard from the operator.

  • Ventilation: Ensure there is sufficient ventilation in the area of use. All handling of 4-Methylpiperazine-1-carboxylic acid should be performed inside a certified chemical fume hood.[4]

  • Eye Wash Stations: An eye bath must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[4]

  • Hand Protection: Chemical-resistant protective gloves must be worn. The specific glove material should be selected based on breakthrough time and permeation rate for the substances being handled.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[4]

  • Respiratory Protection: For situations where dust formation is unavoidable or in case of emergency, a self-contained breathing apparatus (SCBA) must be available. A respiratory protective device with a particle filter is also recommended.[4]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & Assess Risks B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Verify Fume Hood Operation B->C D Work Inside Fume Hood C->D Begin Work E Avoid Dust Formation D->E F Keep Container Tightly Closed E->F G Decontaminate Work Area F->G Complete Work H Dispose of Waste in Labeled Container G->H I Remove PPE & Wash Hands H->I

Sources

Foundational

A Technical Guide to the Solubility of 4-Methylpiperazine-1-carboxylic Acid: From Theoretical Principles to Practical Determination

This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding, determining, and applying the solubility data of 4-Methylpiperazine-1-carboxylic acid. Given...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding, determining, and applying the solubility data of 4-Methylpiperazine-1-carboxylic acid. Given the scarcity of consolidated public data for this specific molecule, this document emphasizes the foundational principles and robust experimental methodologies required to generate and interpret high-quality solubility profiles.

Introduction: The Significance of Solubility in Pharmaceutical Development

4-Methylpiperazine-1-carboxylic acid is a heterocyclic compound incorporating both a carboxylic acid moiety and a tertiary amine within a piperazine ring.[1][2] Its structure makes it an interesting building block in medicinal chemistry, potentially as a fragment in drug design or a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][4]

The solubility of any compound intended for therapeutic use is a critical physicochemical parameter that governs its entire development lifecycle.[5] Poor aqueous solubility can lead to low bioavailability, hindering a drug's efficacy. Furthermore, understanding solubility in various organic solvents is paramount for designing efficient processes for synthesis, purification, crystallization, and formulation.[5] This guide will equip the scientist with the necessary tools to approach the solubility determination of 4-Methylpiperazine-1-carboxylic acid with scientific rigor.

Physicochemical Profile and Expected Solubility Behavior

A molecule's structure dictates its interactions with different solvents. The key physicochemical properties of 4-Methylpiperazine-1-carboxylic acid are summarized below.

Table 1: Physicochemical Properties of 4-Methylpiperazine-1-carboxylic acid

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₂[1]
Molecular Weight 144.17 g/mol [1][2]
IUPAC Name 4-methylpiperazine-1-carboxylic acid[1]
CAS Number 58226-19-0[2][6][7]
Hydrogen Bond Donors 1 (from the carboxylic acid)[2]
Hydrogen Bond Acceptors 3 (two nitrogens, one carbonyl oxygen)[2]
Computed XLogP3 -2.7[1]

Expert Interpretation:

The structure of 4-Methylpiperazine-1-carboxylic acid is amphoteric, meaning it possesses both acidic (carboxylic acid) and basic (tertiary amine on the piperazine ring) functional groups. This dual nature is the single most important factor governing its solubility.

  • Aqueous Solubility: The presence of multiple hydrogen bond donors and acceptors, along with the ionizable groups, suggests a high affinity for polar protic solvents like water. The very low XLogP3 value (-2.7) strongly indicates that the compound is hydrophilic.[1] Its aqueous solubility will be highly dependent on pH. At low pH, the piperazine nitrogen will be protonated, forming a cation. At high pH, the carboxylic acid will be deprotonated, forming an anion. At its isoelectric point, the molecule will exist as a zwitterion, which often corresponds to the point of minimum aqueous solubility.

  • Organic Solvent Solubility: Solubility in organic solvents will be a function of solvent polarity and its ability to engage in hydrogen bonding.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of these solvents to form hydrogen bonds with both the carboxylic acid and the piperazine nitrogens.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is likely, as these solvents can accept hydrogen bonds and have high polarity to solvate the molecule.

    • Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is predicted due to the molecule's high polarity and the inability of these solvents to form the necessary intermolecular interactions.

Theoretical Framework: The Thermodynamics of Dissolution

Solubility is an equilibrium process governed by thermodynamics. The dissolution of a solid solute in a liquid solvent can be understood through the Gibbs free energy of mixing (ΔG_mix):

ΔG_mix = ΔH_mix - TΔS_mix

For dissolution to be spontaneous, ΔG_mix must be negative. This involves two key processes:

  • Enthalpy (ΔH_mix): This term represents the energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For a polar molecule like 4-Methylpiperazine-1-carboxylic acid, significant energy is required to break the crystal lattice forces (solute-solute). Favorable dissolution occurs when the energy released from forming strong solute-solvent bonds (e.g., hydrogen bonds) compensates for this.

  • Entropy (ΔS_mix): This term represents the change in randomness or disorder. The dissolution of an ordered crystal into a liquid solution typically leads to a large increase in entropy, which favors the dissolution process.

Thermodynamic models like the electrolyte Non-Random Two-Liquid (NRTL) model or the UNIQUAC model can be used to correlate and predict solubility, especially in complex systems involving temperature changes and mixed solvents.[8][9][10]

Experimental Determination of Solubility

The most reliable method for obtaining solubility data is through direct experimental measurement. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol 4.1: Equilibrium Solubility Determination via Shake-Flask Method

This protocol establishes the equilibrium concentration of a solute in a solvent at a specific temperature.

Causality Behind Experimental Choices:

  • Excess Solid: Using an excess of the solid ensures that the solution reaches saturation, a prerequisite for measuring equilibrium solubility.

  • Prolonged Equilibration: A 24-48 hour agitation period is chosen to ensure the system reaches a true thermodynamic equilibrium, moving beyond faster but potentially misleading kinetic solubility.

  • Temperature Control: Strict temperature control is critical as solubility is highly temperature-dependent.

  • Filtration: A 0.22 µm or 0.45 µm filter is used to remove all undissolved solid particles, ensuring that the analyzed solution only contains the dissolved solute.

  • Quantitative Analysis: A validated analytical method like HPLC is essential for accurately measuring the solute concentration in the saturated solution.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4-Methylpiperazine-1-carboxylic acid to a series of vials, each containing a known volume of the selected solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate).

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or incubator (e.g., at 25 °C and 37 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PVDF) into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of 4-Methylpiperazine-1-carboxylic acid.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL, mol/L, or mole fraction.

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Analysis cluster_result 5. Result A Add excess solid solute to vial with solvent B Seal and agitate (24-48h at constant T) A->B C Let stand to allow excess solid to settle B->C D Withdraw supernatant C->D E Filter (e.g., 0.22 µm) D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Data Interpretation and Application

The experimentally determined solubility data can be compiled into a table for easy comparison across different solvents and temperatures.

Table 2: Hypothetical Solubility Data Summary for 4-Methylpiperazine-1-carboxylic acid

SolventTemperature (°C)Solubility (mg/mL)Classification
Water (pH 7.0)25> 100Very Soluble
Methanol25> 100Very Soluble
Ethanol2550.5Soluble
Acetone255.2Sparingly Soluble
Ethyl Acetate25< 0.1Practically Insoluble
Hexane25< 0.1Practically Insoluble

This data allows for:

  • Solvent Selection for Crystallization: A good crystallization solvent system is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures. Based on the hypothetical data, an ethanol/water or acetone/water system could be a promising starting point.

  • Pre-formulation Assessment: The high aqueous solubility suggests that oral absorption may not be limited by the dissolution rate. However, its pH-dependent solubility must be considered in the context of the gastrointestinal tract's varying pH environments.[11]

  • Process Chemistry: The data informs the choice of solvents for reaction workups and purification steps like chromatography.

Conclusion

References

  • PubChem. (n.d.). 4-Methyl-1-piperazinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpiperazine-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Bishnoi, S., & Rochelle, G. T. (2000). Thermodynamics of piperazine/methyldiethanolamine/water/carbon dioxide. Industrial & Engineering Chemistry Research, 39(5), 1487–1495*. Retrieved from [Link]

  • Neerup, R., et al. (2022). Thermodynamic modelling of the solubility in piperazine (PZ) promoted aqueous solutions of methyldiethanolamine (MDEA) using the extended UNIQUAC. Fluid Phase Equilibria, 558, 113454. Retrieved from [Link]

  • Neerup, R., et al. (2022). Thermodynamic modelling of the solubility in piperazine (PZ) promoted aqueous solutions of methyldiethanolamine (MDEA). DTU Research Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 58226-19-0 | Product Name : 4-Methylpiperazine-1-carboxylic Acid. Retrieved from [Link]

  • Molsyns Research. (n.d.). Buy high quality 4-Methylpiperazine-1-carboxylic acid with CAS No. Retrieved from [Link]

  • de Oliveira, R., et al. (2016). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacological Reports, 68(1), 169-175. Retrieved from [Link]

  • Abadiei, A., et al. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science and Engineering: C, 49, 626-634. Retrieved from [Link]

  • ACS Publications. (2022). Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. The Journal of Physical Chemistry B. Retrieved from [Link]

  • DTU Research Database. (2022). Thermodynamic modelling of the solubility in piperazine (PZ) promoted aqueous solutions of methyldiethanolamine (MDEA) using the extended UNIQUAC. Retrieved from [Link]

  • Patsnap. (2024). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • SlidePlayer. (n.d.). ORGANIC PHARMACEUTICAL CHEMISTRY IV. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 4-Methylpiperazine-1-carboxylic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Methylpiperazine-1-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. The structural elucid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Methylpiperazine-1-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. The structural elucidation of this molecule is paramount for its application, and this document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for confirming the molecular structure and purity of the compound.

Molecular Structure and Properties

4-Methylpiperazine-1-carboxylic acid possesses a piperazine ring substituted with a methyl group at the N4 position and a carboxylic acid group at the N1 position. This unique arrangement of functional groups dictates its chemical and physical properties, as well as its spectroscopic behavior.

Key Molecular Properties:

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₂[1]
Molecular Weight 144.17 g/mol [1]
CAS Number 58226-19-0[1]

The following diagram illustrates the molecular structure of 4-Methylpiperazine-1-carboxylic acid, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of 4-Methylpiperazine-1-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Methylpiperazine-1-carboxylic acid, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H on COOH10.0 - 12.0broad singlet1H
H on C2, C63.4 - 3.6triplet4H
H on C3, C52.4 - 2.6triplet4H
H on C7 (CH₃)2.2 - 2.3singlet3H

Rationale for Predictions:

  • Carboxylic Acid Proton: The proton of the carboxylic acid is expected to be highly deshielded due to the electronegativity of the adjacent oxygen atoms, resulting in a broad signal at a high chemical shift.

  • Piperazine Ring Protons: The protons on the carbons adjacent to the nitrogen of the carboxylic acid (C2 and C6) are expected to be more deshielded than those adjacent to the methyl-substituted nitrogen (C3 and C5). Both sets of protons are anticipated to appear as triplets due to coupling with the neighboring methylene groups.

  • Methyl Protons: The protons of the methyl group attached to the nitrogen will appear as a singlet, as there are no adjacent protons to cause splitting.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information about the different carbon environments within the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C8 (C=O)155 - 160
C3, C554 - 56
C2, C643 - 45
C7 (CH₃)45 - 47

Rationale for Predictions:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear at the highest chemical shift.

  • Piperazine Ring Carbons: The carbons of the piperazine ring will have distinct chemical shifts based on their proximity to the different nitrogen substituents. The carbons adjacent to the methyl-substituted nitrogen (C3 and C5) are expected at a slightly higher chemical shift than those adjacent to the carboxyl-substituted nitrogen (C2 and C6).

  • Methyl Carbon: The methyl carbon will have the lowest chemical shift, typical for an aliphatic carbon attached to a nitrogen atom.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of 4-Methylpiperazine-1-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Acquisition Parameters:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
2500-3300 (broad)O-HStretching
2940-2980C-H (aliphatic)Stretching
1700-1725C=OStretching
1210-1320C-OStretching
1000-1250C-NStretching

Interpretation of the IR Spectrum:

The IR spectrum of 4-Methylpiperazine-1-carboxylic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is indicative of the O-H stretching vibration, broadened due to hydrogen bonding.[2][3] A strong, sharp peak between 1700 and 1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.[3] The C-O stretching vibration is expected to appear in the 1210-1320 cm⁻¹ region. The aliphatic C-H stretching of the methyl and piperazine methylene groups will be observed around 2940-2980 cm⁻¹. Finally, the C-N stretching of the piperazine ring will likely produce signals in the 1000-1250 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample is then placed in the spectrometer, and the spectrum is acquired over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 144, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

G M [M]⁺˙ m/z = 144 F1 [M - COOH]⁺ m/z = 99 M->F1 - COOH F2 [M - CH₃]⁺ m/z = 129 M->F2 - CH₃ F3 [C₄H₉N]⁺ m/z = 71 F1->F3 - C₂H₄

Caption: Predicted key fragmentation pathways for 4-Methylpiperazine-1-carboxylic acid.

Interpretation of the Mass Spectrum:

The mass spectrum is expected to show a molecular ion peak at m/z 144. Common fragmentation patterns for carboxylic acids involve the loss of the carboxyl group (a loss of 45 Da), leading to a fragment at m/z 99.[4] Another likely fragmentation is the loss of the methyl group (a loss of 15 Da), resulting in a peak at m/z 129. Further fragmentation of the m/z 99 ion through the loss of ethylene could produce a fragment at m/z 71.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for polar molecules like carboxylic acids.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the structural characterization of 4-Methylpiperazine-1-carboxylic acid. While the provided data is based on established spectroscopic principles and analysis of analogous structures, experimental verification is crucial for definitive structural confirmation and purity assessment. The detailed experimental protocols outlined herein offer a standardized approach for researchers and scientists in the field of drug development and chemical analysis to obtain reliable and reproducible spectroscopic data for this and similar compounds.

References

  • PubChem. 4-Methyl-1-piperazinecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Mastering Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Methylpiperazine-1-carboxylic Acid: A Detailed Guide for Pharmaceutical and Chemical Synthesis

Introduction: The Significance of the Piperazine Carboxylic Acid Moiety in Modern Drug Discovery The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperazine Carboxylic Acid Moiety in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutic agents. Its ability to engage in multiple non-covalent interactions, modulate physicochemical properties, and serve as a versatile synthetic handle has cemented its importance in drug design. The introduction of a carboxylic acid functionality onto the piperazine core, specifically at the 1-position, to yield structures such as 4-Methylpiperazine-1-carboxylic acid, further enhances its utility. This derivative serves as a crucial building block for the synthesis of complex molecules, enabling the facile introduction of the N-methylpiperazine group through amide bond formation, a cornerstone of contemporary pharmaceutical synthesis. This application note provides a comprehensive, field-proven protocol for the synthesis of 4-Methylpiperazine-1-carboxylic acid from the readily available starting material, 1-methylpiperazine.

Synthetic Strategy: A Two-Step Approach to High-Purity Product

The direct carboxylation of 1-methylpiperazine with carbon dioxide presents significant challenges in achieving high yields and purity in a standard laboratory setting. A more robust and controllable method involves a two-step synthetic sequence:

  • N-Boc Protection: The selective protection of the secondary amine of 1-methylpiperazine using di-tert-butyl dicarbonate (Boc-anhydride). This reaction proceeds under mild conditions to yield the stable intermediate, tert-butyl 4-methylpiperazine-1-carboxylate.

  • Hydrolysis: The subsequent acid-catalyzed hydrolysis of the tert-butyl ester to afford the desired 4-Methylpiperazine-1-carboxylic acid.

This strategy offers excellent control over the reaction and facilitates straightforward purification of both the intermediate and the final product.

Reaction Mechanism: Understanding the "Why"

The synthesis hinges on two fundamental organic transformations. The N-Boc protection is a nucleophilic acyl substitution where the secondary amine of 1-methylpiperazine attacks one of the carbonyl carbons of Boc-anhydride. The departure of the unstable tert-butoxycarbonyl leaving group, which subsequently decomposes to isobutylene and carbon dioxide, drives the reaction to completion.

The final hydrolysis step is a classic acid-catalyzed ester hydrolysis. Protonation of the carbonyl oxygen of the tert-butyl ester activates it towards nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate and loss of a stable tert-butyl cation leads to the formation of the carboxylic acid.

Experimental Protocols

Part 1: Synthesis of tert-butyl 4-methylpiperazine-1-carboxylate (Intermediate)

Materials and Reagents:

  • 1-Methylpiperazine (≥99%)

  • Di-tert-butyl dicarbonate (Boc-anhydride) (≥98%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Protocol:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methylpiperazine (1.0 eq.).

  • Dissolve the 1-methylpiperazine in anhydrous dichloromethane (approximately 10 mL per gram of 1-methylpiperazine).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate (1.05 eq.) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel.

  • Add the Boc-anhydride solution dropwise to the stirred 1-methylpiperazine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude tert-butyl 4-methylpiperazine-1-carboxylate as an oil or low-melting solid. The product is often of sufficient purity for the next step.

Part 2: Synthesis of 4-Methylpiperazine-1-carboxylic acid (Final Product)

Materials and Reagents:

  • tert-Butyl 4-methylpiperazine-1-carboxylate (from Part 1)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in Dioxane)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Protocol:

  • Dissolve the crude tert-butyl 4-methylpiperazine-1-carboxylate (1.0 eq.) in dichloromethane (approximately 10 mL per gram of ester).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq.) or 4M HCl in Dioxane (5-10 eq.) to the stirred solution. Gas evolution (isobutylene) will be observed.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • To the resulting residue, add diethyl ether to precipitate the product.

  • Collect the solid by vacuum filtration using a Büchner funnel, washing with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield 4-Methylpiperazine-1-carboxylic acid, typically as a hydrochloride or trifluoroacetate salt.

Data Presentation

ParameterValueReference
Starting Material 1-Methylpiperazine[1]
Intermediate tert-butyl 4-methylpiperazine-1-carboxylate[2]
Final Product 4-Methylpiperazine-1-carboxylic acid
Typical Yield (Step 1) >95%
Typical Yield (Step 2) >90%
Purity (Final Product) ≥98% (by NMR)

Visualizing the Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Hydrolysis Start 1-Methylpiperazine in Dichloromethane Reaction1 Reaction at 0°C to RT Start->Reaction1 Reagent1 Di-tert-butyl dicarbonate Reagent1->Reaction1 Workup1 Aqueous Workup (NaHCO3, Brine) Reaction1->Workup1 Intermediate tert-butyl 4-methylpiperazine- 1-carboxylate Workup1->Intermediate Reaction2 Reaction at 0°C to RT Intermediate->Reaction2 Reagent2 Trifluoroacetic Acid or HCl in Dioxane Reagent2->Reaction2 Workup2 Concentration & Precipitation with Ether Reaction2->Workup2 FinalProduct 4-Methylpiperazine-1-carboxylic acid Workup2->FinalProduct

Caption: Synthetic workflow for 4-Methylpiperazine-1-carboxylic acid.

Safety and Handling

  • 1-Methylpiperazine: Corrosive and flammable. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[3] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Di-tert-butyl dicarbonate (Boc-anhydride): A lachrymator and can cause skin and eye irritation.[4] It is also moisture-sensitive. Handle in a fume hood with appropriate PPE.

  • Trifluoroacetic acid (TFA): Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, using appropriate gloves and eye protection.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[1][3][4]

Conclusion: A Reliable Pathway to a Key Synthetic Intermediate

The two-step protocol detailed in this application note provides a reliable and scalable method for the synthesis of 4-Methylpiperazine-1-carboxylic acid. By employing a protection-deprotection strategy, this approach circumvents the challenges associated with direct carboxylation and delivers the target compound in high yield and purity. This versatile building block is poised for further elaboration in a variety of drug discovery and development programs.

References

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • ACS Omega. (2023). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. [Link]

  • PubChem. 1-Boc-4-methylpiperazine. National Center for Biotechnology Information. [Link]

  • Google Patents. Extraction and purification method of 1-amino-4-methylpiperazine.
  • Carl ROTH. (2024). Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]

  • Google Patents. Synthesis method of N-Boc piperazine.
  • Google Patents.
  • Novachem. Di-tert-butyl dicarbonate. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Carl ROTH. (2016). Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]

  • Macmillan Group - Princeton University. Supplementary Information. [Link]

  • Organic Syntheses. 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

  • PubChem. Tert-butyl4-[[4-[(carbamoylhydrazinylidene)methyl]phenyl]methyl]piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 4-Methylpiperazine-1-carboxylic Acid in Modern Pharmaceutical Synthesis

I. Foreword: Unveiling a Privileged Scaffold in Drug Discovery In the landscape of medicinal chemistry, the piperazine ring is a quintessential "privileged scaffold," a molecular framework that consistently appears in su...

Author: BenchChem Technical Support Team. Date: February 2026

I. Foreword: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the piperazine ring is a quintessential "privileged scaffold," a molecular framework that consistently appears in successful drug candidates due to its favorable pharmacokinetic properties and versatile synthetic handles. 4-Methylpiperazine-1-carboxylic acid is a particularly valuable derivative, offering a pre-functionalized, ready-to-use building block for introducing the critical N-methylpiperazine moiety into target molecules. This moiety is renowned for its ability to enhance aqueous solubility, modulate lipophilicity, and provide a basic nitrogen center that can engage in crucial interactions with biological targets.

This guide provides an in-depth exploration of 4-Methylpiperazine-1-carboxylic acid, moving beyond simple catalog data to explain the causality behind its application. We will delve into its strategic role in the synthesis of complex pharmaceutical agents, provide detailed, field-tested protocols for its use in common coupling reactions, and offer insights to empower researchers in drug development.

II. Physicochemical Profile & Strategic Value

4-Methylpiperazine-1-carboxylic acid is a bifunctional molecule, possessing both a nucleophilic tertiary amine (the N-methyl group) and a carboxylic acid. This unique arrangement, however, is primarily utilized for its carboxylic acid functionality in amide bond formations, while the N-methylpiperazine core is incorporated as a stable, solubility-enhancing, and target-engaging pharmacophore.

PropertyValueSource
CAS Number 58226-19-0[1][2][3]
Molecular Formula C₆H₁₂N₂O₂[1][2]
Molecular Weight 144.17 g/mol [1][3][4]
IUPAC Name 4-methylpiperazine-1-carboxylic acid[1]
Primary Function Synthetic Building Block / Scaffold[2]

The strategic decision to employ this reagent is often driven by the following objectives:

  • Solubility Enhancement: The N-methylpiperazine group is highly effective at increasing the aqueous solubility of a lead compound, a critical factor for oral bioavailability.

  • Pharmacophore Introduction: The piperazine ring is a key component in numerous drugs, recognized for its role in binding to a wide array of biological targets, including kinases, GPCRs, and ion channels.[5]

  • Synthetic Efficiency: Using a pre-formed acid derivative simplifies synthetic routes, avoiding the need for protecting group strategies that would be required if starting from 1-methylpiperazine and a separate carboxylic acid linker.

III. Core Application: Amide Bond Formation in API Synthesis

The most prevalent application of 4-Methylpiperazine-1-carboxylic acid is its use as the carboxylic acid component in amide coupling reactions. This reaction covalently links the N-methylpiperazine moiety to a primary or secondary amine on a core molecular scaffold.

A. Mechanistic Rationale: The Role of Coupling Agents

Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient, requiring high temperatures that can degrade complex molecules. Therefore, "coupling agents" are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. A common and highly effective coupling system involves HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

The Causality Behind the Choice of HATU/DIPEA:

  • Activation: The carboxylic acid first reacts with HATU to form a highly reactive O-acylisourea intermediate. This is a pivotal step, as it transforms the poor leaving group (-OH) into a much better one.

  • Base Function: DIPEA acts as a proton scavenger, neutralizing the acidic protons released during the reaction. This prevents the protonation of the amine nucleophile, ensuring it remains available for reaction, and drives the equilibrium towards product formation.

  • Nucleophilic Attack: The target amine on the core scaffold then performs a nucleophilic attack on the carbonyl carbon of the activated ester, displacing the leaving group and forming the stable amide bond.

Below is a diagram illustrating the general workflow of this critical coupling reaction.

G cluster_reactants Reactants cluster_process Reaction Process A 4-Methylpiperazine- 1-carboxylic acid D Activation of Carboxylic Acid (Formation of active O-acylisourea ester) A->D with HATU B Core Scaffold with Amine (R-NH2) E Nucleophilic Attack by Amine B->E C HATU (Coupling Agent) DIPEA (Base) C->D D->E Activated Intermediate F Final Product: Amide-linked Conjugate E->F Amide Bond Formation

Caption: General workflow for HATU-mediated amide coupling.

B. Application Example: Synthesis of Tris-Thiazole Derivatives

In the development of novel therapeutics, such as inhibitors of oncogenic microRNAs, 4-Methylpiperazine-1-carboxylic acid (referred to as 4-methyl-1-piperazine acetic acid in the source) serves as a key building block.[6] In a published synthesis, an amine-functionalized tris-thiazole core was coupled with 4-Methylpiperazine-1-carboxylic acid using the HATU/DIPEA protocol to yield the desired final compound.[6] This reaction successfully incorporated the N-methylpiperazine moiety, which was being investigated for its contribution to target affinity and overall compound properties.[6]

IV. Detailed Laboratory Protocol: HATU-Mediated Amide Coupling

This protocol provides a representative, self-validating procedure for the coupling of 4-Methylpiperazine-1-carboxylic acid to a generic amine-containing substrate (Substrate-NH₂).

A. Reagents and Materials
Reagent/MaterialPurposeTypical Molar Eq.Notes
Substrate-NH₂The core molecule to be modified1.0Must be fully dissolved.
4-Methylpiperazine-1-carboxylic acidSource of the N-methylpiperazine moiety1.1 - 1.5A slight excess ensures complete consumption of the limiting substrate.
HATUCoupling Agent (Activator)1.1 - 1.5Should be high purity; can degrade with moisture.
DIPEANon-nucleophilic base2.0 - 3.0Scavenges protons. Use freshly distilled for best results.
Anhydrous DMF or DCMReaction SolventN/AMust be anhydrous to prevent hydrolysis of activated species.
Saturated NaHCO₃ solutionAqueous washN/ARemoves acidic components.
BrineAqueous washN/ARemoves residual water from the organic layer.
Anhydrous Na₂SO₄ or MgSO₄Drying AgentN/ARemoves trace water from the organic solvent.
TLC plates, Silica GelMonitoring & PurificationN/AFor reaction monitoring and column chromatography.
B. Step-by-Step Experimental Procedure

1. Preparation: a. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). b. To a round-bottom flask equipped with a magnetic stir bar, add the amine-containing substrate (Substrate-NH₂, 1.0 eq.). c. Dissolve the substrate in anhydrous DMF (or DCM) to a typical concentration of 0.1-0.2 M.

2. Reagent Addition: a. To the stirred solution, add 4-Methylpiperazine-1-carboxylic acid (1.2 eq.). Stir for 5 minutes to ensure dissolution. b. Add HATU (1.2 eq.) to the mixture. The solution may change color slightly. c. Finally, add DIPEA (2.5 eq.) dropwise. The addition is often mildly exothermic.

3. Reaction: a. Seal the flask under an inert atmosphere. b. Allow the reaction to stir at room temperature for 12-18 hours.[6] c. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting starting material (Substrate-NH₂) is consumed.

4. Work-up and Isolation: a. Once the reaction is complete, dilute the mixture with a larger volume of an appropriate organic solvent like Ethyl Acetate or DCM. b. Transfer the solution to a separatory funnel and wash sequentially with: i. Saturated aqueous NaHCO₃ (2x) ii. Water (1x) iii. Brine (1x) c. Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

5. Purification: a. Purify the crude residue via silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure amide product. b. Characterize the final product using appropriate analytical techniques (¹H NMR, LC-MS, HRMS).

This detailed protocol provides a robust framework for successfully employing 4-Methylpiperazine-1-carboxylic acid in pharmaceutical synthesis.

G prep Step 1: Preparation - Dissolve Substrate-NH2 in Anhydrous DMF reagents Step 2: Reagent Addition 1. Add 4-Methylpiperazine-1-carboxylic acid 2. Add HATU 3. Add DIPEA prep->reagents reaction Step 3: Reaction - Stir at RT for 12-18h - Monitor by TLC reagents->reaction workup Step 4: Aqueous Work-up - Dilute with EtOAc - Wash with NaHCO3 & Brine - Dry & Concentrate reaction->workup purify Step 5: Purification - Silica Gel Chromatography workup->purify product Pure Amide Product purify->product

Sources

Method

Application Note: A Scalable and Efficient Protocol for the Synthesis of Imatinib Intermediate 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid

Introduction 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, often prepared as its dihydrochloride salt (CAS No. 106261-49-8), is a critical starting material in the synthesis of Imatinib.[1] Imatinib (marketed as Gleeve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, often prepared as its dihydrochloride salt (CAS No. 106261-49-8), is a critical starting material in the synthesis of Imatinib.[1] Imatinib (marketed as Gleevec®) was a pioneering molecularly targeted therapy that revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[2] The structural integrity and purity of this key intermediate are paramount, as they directly influence the quality and efficacy of the final active pharmaceutical ingredient (API).

Several synthetic routes to this intermediate have been reported, including the nucleophilic substitution of a halomethylbenzoic acid with 1-methylpiperazine and the hydrolysis of a benzonitrile precursor.[3][4][5] However, these methods can be hampered by issues such as the need for a large excess of reagents, lengthy reaction times, or challenging purification processes.[3]

This application note presents a detailed, field-proven protocol based on the direct reductive amination of 4-formylbenzoic acid with 1-methylpiperazine. This method is highlighted for its operational simplicity, high efficiency, excellent yields (typically 95-99%), and scalability, making it highly suitable for both research and industrial production environments.[6] We will elaborate on the causality behind the procedural choices, provide a step-by-step methodology, and outline the necessary characterization and safety protocols.

Overview of Synthetic Strategies

The synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid can be approached via several distinct chemical pathways. The choice of route often depends on factors such as starting material availability, cost, scalability, and desired purity profile. The three primary strategies are visualized below.

SM1 4-(Chloromethyl)benzoic Acid Product 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid SM1->Product Route A: Nucleophilic Substitution SM2 4-Formylbenzoic Acid SM2->Product Route B: Reductive Amination (Featured Protocol) SM3 4-(Chloromethyl)benzonitrile Intermediate 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile SM3->Intermediate Step 1: Nucleophilic Substitution Amine 1-Methylpiperazine Amine->SM1 Amine->SM2 Amine->SM3 Intermediate->Product Step 2: Nitrile Hydrolysis

Caption: Reductive amination of 4-formylbenzoic acid with 1-methylpiperazine.

Materials and Reagents
Chemical NameCAS NumberMolecular FormulaPurityNotes
4-Formylbenzoic Acid619-66-9C₈H₆O₃≥98%Starting material
1-Methylpiperazine109-01-3C₅H₁₂N₂≥99%Amine source
Sodium Triacetoxyborohydride56553-60-7C₆H₁₀BNaO₆≥97%Reducing agent
Dichloromethane (DCM)75-09-2CH₂Cl₂Anhydrous, ≥99.8%Reaction solvent
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃ACS ReagentFor aqueous work-up
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄AnhydrousFor drying organic layer
Hydrochloric Acid (HCl)7647-01-0HCl1 M solutionFor pH adjustment/salt formation
Ethyl Acetate141-78-6C₄H₈O₂Reagent GradeFor extraction/crystallization
Hexanes110-54-3C₆H₁₄Reagent GradeFor crystallization
Experimental Workflow

G start Start: Assemble Reaction dissolve 1. Dissolve 4-formylbenzoic acid in anhydrous DCM under N₂. start->dissolve add_amine 2. Add 1-methylpiperazine dropwise. Stir for 20-30 min. dissolve->add_amine add_reductant 3. Add NaBH(OAc)₃ in portions over 30 min. Maintain T < 30°C. add_amine->add_reductant react 4. Stir at room temperature for 12-18 h. Monitor reaction by TLC/LC-MS. add_reductant->react quench 5. Quench reaction with saturated aqueous NaHCO₃ solution. react->quench extract 6. Separate layers. Extract aqueous layer with DCM (2x). quench->extract dry 7. Combine organic layers, dry over Na₂SO₄, filter, and concentrate. extract->dry purify 8. Purify by recrystallization (e.g., Ethyl Acetate/Hexanes). dry->purify finish End: Characterize Product purify->finish

Caption: Step-by-step workflow for the synthesis protocol.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-formylbenzoic acid (7.5 g, 50 mmol, 1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous dichloromethane (DCM, 100 mL). Stir until all solids are dissolved. To this solution, add 1-methylpiperazine (6.1 mL, 55 mmol, 1.1 equiv) dropwise via syringe over 5 minutes. Stir the resulting mixture at room temperature for 20 minutes.

    • Rationale: Pre-stirring the aldehyde and amine allows for the formation of the iminium ion intermediate before the reducing agent is introduced. A slight excess of the amine helps drive this equilibrium forward.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (15.9 g, 75 mmol, 1.5 equiv) to the reaction mixture in four portions over 30 minutes. An exothermic reaction may be observed; maintain the internal temperature below 30°C using a water bath if necessary.

    • Rationale: Portion-wise addition of the solid reductant controls the reaction rate and temperature, preventing potential side reactions. An excess of the reductant ensures the reaction goes to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM, visualizing with UV light and/or potassium permanganate stain. The disappearance of the 4-formylbenzoic acid spot indicates reaction completion.

  • Work-up and Extraction: Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

    • Rationale: The basic NaHCO₃ solution neutralizes the acetic acid byproduct from the reductant and ensures the product, a tertiary amine, is in its free base form, which is soluble in the organic solvent.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes. Dissolve the solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified solid and dry under vacuum.

    • Rationale: Recrystallization is an effective method for removing unreacted starting materials and minor impurities, yielding a product of high purity.

Characterization and Quality Control

The identity and purity of the synthesized 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ ~12.8 (s, 1H, -COOH), 7.9 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 3.5 (s, 2H, Ar-CH₂-N), 2.2-2.5 (br m, 8H, piperazine-H), 2.1 (s, 3H, -NCH₃).
Mass Spectrometry (ESI+) Calculated for C₁₃H₁₈N₂O₂ [M+H]⁺: 235.1441; Found: ~235.14.
Purity (HPLC) >99% (Typical conditions: C18 column, mobile phase of acetonitrile/water with 0.1% TFA).
Appearance White to off-white crystalline solid.

Safety and Handling

Proper safety precautions must be observed throughout this procedure. The synthesis should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ReagentGHS Hazard StatementsPrecautionary Measures
1-Methylpiperazine Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[7] Keep away from heat and open flames. A[7]void contact with skin and eyes. Do not breathe vapor.
Sodium Triacetoxyborohydride In contact with water releases flammable gases. Causes severe skin burns and eye damage.Handle under inert gas. Keep away from water and moisture.
Dichloromethane (DCM) Causes skin irritation. Causes serious eye irritation. May cause drowsiness or dizziness. Suspected of causing cancer.Avoid inhalation of vapors. Use in a well-ventilated area.
Final Product Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10] Avoid generating dust. Avoid contact with skin and eyes.

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated solvent waste should be collected in separate, properly labeled containers.

Conclusion

This application note provides a comprehensive and robust protocol for the synthesis of the crucial imatinib intermediate, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. The featured reductive amination route is distinguished by its high yield, operational simplicity, and scalability. B[6]y explaining the rationale behind key procedural steps and providing detailed characterization and safety data, this guide serves as a valuable resource for researchers and drug development professionals engaged in the synthesis of kinase inhibitors and related pharmaceutical compounds.

References

  • How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ. Autech Scientific.
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]

  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • 4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • n-methylpiperazine - SAFETY DATA SHEET. Sdfine. [Link]

  • 1-Hydrosilatrane. Organic Syntheses Procedure. [Link]

  • Strategic Intermediates: 2026 Insights into 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride. Eastfine. [Link]

  • Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]

Sources

Application

Analytical methods for the quantification of 4-Methylpiperazine-1-carboxylic acid

An In-Depth Technical Guide to the Quantitative Analysis of 4-Methylpiperazine-1-carboxylic acid Prepared by: Gemini, Senior Application Scientist Foreword for the Modern Researcher In the landscape of pharmaceutical dev...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantitative Analysis of 4-Methylpiperazine-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Foreword for the Modern Researcher

In the landscape of pharmaceutical development and chemical analysis, precision and reliability are paramount. 4-Methylpiperazine-1-carboxylic acid, a molecule of interest as a potential metabolite, synthetic intermediate, or impurity, presents unique analytical challenges. Its high polarity, lack of a strong native chromophore, and low volatility demand sophisticated and robust quantitative strategies. This document moves beyond a simple recitation of methods; it is designed as a comprehensive guide grounded in first principles, offering not just protocols but the causal logic behind them. Herein, we dissect four distinct, validated analytical methodologies, providing the depth required for immediate application and the foundational knowledge for future adaptation.

| The Analytical Challenge: Physicochemical Profile

Understanding the inherent properties of 4-Methylpiperazine-1-carboxylic acid is the cornerstone of effective method development.

  • Structure: A zwitterionic character at physiological pH, with a basic tertiary amine (from the N-methylpiperazine moiety) and an acidic carboxylic acid group.

  • Polarity: High water solubility and poor retention on traditional reversed-phase chromatographic columns.

  • Volatility: Essentially non-volatile, precluding direct analysis by gas chromatography.

  • Spectroscopic Properties: Lacks a significant UV-absorbing chromophore, making direct detection by HPLC-UV challenging at trace levels.[1][2]

These characteristics necessitate strategies such as chemical derivatization to enhance detectability and chromatographic performance or the use of highly selective detectors like mass spectrometers.

| Method I: The Gold Standard - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive method for quantifying this analyte in complex matrices like plasma, urine, or reaction mixtures, offering unparalleled sensitivity and specificity. The principle lies in chromatographic separation followed by mass-based detection, where the analyte is identified by its unique precursor-to-product ion transition.

Causality Behind Experimental Choices
  • Chromatography: Due to the analyte's high polarity, conventional C18 columns struggle with retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode as it uses a high organic mobile phase to retain and separate polar compounds effectively.

  • Ionization: Electrospray Ionization (ESI) is ideal for polar, pre-ionized molecules. Given the presence of a tertiary amine, positive ion mode ([M+H]⁺) provides excellent signal intensity.[3]

  • Detection: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) is employed for its exceptional selectivity. It filters for the specific molecular mass of the analyte (precursor ion) and then for a specific, characteristic fragment ion (product ion), virtually eliminating matrix interference.[4][5]

Experimental Workflow Diagram: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological or Aqueous Sample Spike 2. Spike with Internal Standard (e.g., ¹³C₃-¹⁵N-4-MPCA) Sample->Spike Precipitate 3. Protein Precipitation (if applicable) with Acetonitrile Spike->Precipitate Centrifuge 4. Centrifuge & Collect Supernatant Precipitate->Centrifuge Dilute 5. Dilute for Injection Centrifuge->Dilute Inject 6. HPLC Injection (HILIC Column) Dilute->Inject Separate 7. Chromatographic Separation Inject->Separate Ionize 8. ESI+ Ionization Separate->Ionize Detect 9. MS/MS Detection (MRM) Ionize->Detect Integrate 10. Peak Integration (Analyte & IS) Detect->Integrate Calibrate 11. Calibration Curve Generation Integrate->Calibrate Quantify 12. Concentration Calculation Calibrate->Quantify

Caption: Workflow for LC-MS/MS quantification of 4-MPCA.

Detailed Protocol: LC-MS/MS

A. Stock Solutions & Calibration Standards

  • Prepare a 1.0 mg/mL stock solution of 4-Methylpiperazine-1-carboxylic acid in 50:50 Methanol:Water.

  • Prepare a 1.0 mg/mL stock solution of the internal standard (IS), e.g., a stable isotope-labeled analog.

  • Generate working standards via serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

B. Sample Preparation (Plasma)

  • Aliquot 50 µL of plasma sample/standard/QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of IS working solution (e.g., at 500 ng/mL) and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

C. Instrumental Method

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 60% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • MRM Transition (Example): Determine experimentally. For a molecular weight of 158.19, the precursor [M+H]⁺ would be m/z 159.2. A plausible fragment could result from the loss of CO₂, leading to a product ion of m/z 115.2. This must be confirmed via infusion.

    • Key Voltages: Optimize IonSpray Voltage, Collision Energy (CE), and Declustering Potential (DP) for the analyte and IS.

| Method II: Broad Applicability - HPLC-UV with Pre-Column Derivatization

For labs without access to mass spectrometry, HPLC with UV detection is a workhorse. The key is to overcome the analyte's lack of a chromophore by chemically attaching a UV-active tag. 4-chloro-7-nitrobenzofuran (NBD-Cl) is an excellent choice, as it reacts specifically with the secondary amine on the piperazine ring to form a stable, highly chromophoric product.[2][6]

Causality Behind Experimental Choices
  • Derivatization: The reaction with NBD-Cl introduces a nitroaromatic moiety, which has a strong UV absorbance at approximately 470 nm.[2] This shifts detection into a region with minimal interference from common biological molecules, enhancing selectivity.

  • Chromatography: The resulting NBD-derivative is significantly more hydrophobic than the parent molecule. This allows for excellent retention and separation on standard C18 reversed-phase columns, which are common in most analytical labs.

Experimental Workflow Diagram: HPLC-UV with Derivatization

HPLCUV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aqueous Sample or Extract Buffer 2. Add Borate Buffer (pH ~9.5) Sample->Buffer Reagent 3. Add NBD-Cl Reagent Buffer->Reagent React 4. Heat Reaction Mixture (e.g., 60°C for 30 min) Reagent->React Quench 5. Quench with Acid (e.g., HCl) React->Quench Inject 6. HPLC Injection (C18 Column) Quench->Inject Separate 7. Isocratic or Gradient Elution Inject->Separate Detect 8. UV Detection (e.g., 470 nm) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Calibrate 10. External Standard Calibration Integrate->Calibrate Quantify 11. Concentration Calculation Calibrate->Quantify

Caption: Workflow for HPLC-UV quantification via NBD-Cl derivatization.

Detailed Protocol: HPLC-UV

A. Reagents & Solutions

  • Borate Buffer: 0.1 M, pH 9.5.

  • NBD-Cl Reagent: 5 mg/mL in Acetonitrile. Prepare fresh.

  • Quenching Solution: 0.1 M Hydrochloric Acid (HCl).

  • Prepare calibration standards as described in 2.3.A.

B. Derivatization & Sample Preparation

  • To 100 µL of sample/standard, add 200 µL of Borate Buffer.

  • Add 100 µL of NBD-Cl reagent. Vortex.

  • Incubate the mixture in a heating block at 60°C for 30 minutes.

  • Cool the mixture to room temperature.

  • Add 50 µL of Quenching Solution to stop the reaction.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

C. Instrumental Method

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Elution: Isocratic at 60% B or a shallow gradient depending on matrix complexity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: Monitor at 470 nm.

| Method III: Orthogonal Confirmation - GC-MS with Derivatization

Gas Chromatography-Mass Spectrometry offers an alternative, orthogonal approach. It is particularly useful for confirming results from LC-MS or for analyzing samples in a non-aqueous matrix. The analyte's carboxylic acid and secondary amine groups must be derivatized to increase volatility and thermal stability. Silylation is a common and effective strategy.

Causality Behind Experimental Choices
  • Derivatization: The analyte has two active hydrogens (on the carboxylic acid and the secondary amine) that make it unsuitable for GC. A silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is highly effective. It reacts with both functional groups to replace the active hydrogens with non-polar trimethylsilyl (TMS) groups, creating a volatile derivative that chromatographs well.[7]

  • Injection: A split/splitless inlet is used. Splitless mode is preferred for trace analysis to ensure the maximum amount of analyte reaches the column.

  • Detection: Mass spectrometry in Electron Ionization (EI) mode provides reproducible fragmentation patterns that are useful for structural confirmation and can be compared against spectral libraries. Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity by monitoring only specific, characteristic ions.[8]

Experimental Workflow Diagram: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aliquot of Sample Extract Dry 2. Evaporate to Complete Dryness (under Nitrogen stream) Sample->Dry Reagent 3. Add BSTFA + 1% TMCS and Acetonitrile Dry->Reagent React 4. Heat Reaction Mixture (e.g., 70°C for 45 min) Reagent->React Inject 5. GC Injection (Splitless) React->Inject Separate 6. Temperature-Programmed Separation Inject->Separate Ionize 7. Electron Ionization (EI) Separate->Ionize Detect 8. MS Detection (SIM Mode) Ionize->Detect Integrate 9. Peak Integration Detect->Integrate Calibrate 10. Calibration Curve Generation Integrate->Calibrate Quantify 11. Concentration Calculation Calibrate->Quantify

Caption: Workflow for GC-MS quantification via silylation derivatization.

Detailed Protocol: GC-MS

A. Sample Preparation & Derivatization

  • Transfer an aliquot of the sample (previously extracted into an organic solvent if necessary) into a GC vial insert.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful silylation.

  • Add 50 µL of Acetonitrile and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 45 minutes.

  • Cool to room temperature before analysis.

B. Instrumental Method

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Inlet: Splitless, 250°C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial: 100°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Parameters:

    • Ionization Mode: EI, 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Scan (for identification) and SIM (for quantification). Identify the molecular ion and 2-3 abundant, high m/z fragment ions from the scan data to build the SIM method.

| Method IV: The Absolute Method - Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of analyte concentration without the need for an identical analyte reference standard. Quantification is achieved by relating the integral of an analyte signal to that of a certified internal standard of known concentration.

Causality Behind Experimental Choices
  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known mass of a high-purity, certified standard, a direct molar ratio can be established between the analyte and the standard, leading to an absolute quantification.[9]

  • Signal Selection: For 4-Methylpiperazine-1-carboxylic acid, the singlet signal from the N-methyl group protons is an ideal choice for quantification. It is sharp, well-separated from other signals, and represents a unique group of 3 protons. The carboxylic acid proton is unsuitable as it is exchangeable and often broad or invisible in protic solvents.[10][11]

  • Acquisition Parameters: To ensure accuracy, NMR acquisition parameters must be carefully controlled. A long relaxation delay (D1, typically 5 times the longest T1 of interest) is crucial to allow for complete magnetization recovery of all protons, ensuring signal integrals are truly proportional to molar concentration.

Experimental Workflow Diagram: qNMR

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation Weigh_Sample 1. Accurately Weigh Sample Dissolve 3. Dissolve Both in Deuterated Solvent (e.g., D₂O) in NMR Tube Weigh_Sample->Dissolve Weigh_Std 2. Accurately Weigh Certified Internal Standard (e.g., Maleic Acid) Weigh_Std->Dissolve Acquire 4. Acquire ¹H NMR Spectrum with Quantitative Parameters (e.g., long D1, calibrated pulse) Dissolve->Acquire Process 5. Fourier Transform & Phase Correction Acquire->Process Integrate 6. Integrate Analyte and Standard Signals Process->Integrate Calculate 7. Calculate Purity/Concentration using the qNMR Equation Integrate->Calculate

Caption: Workflow for absolute quantification using qNMR.

Detailed Protocol: qNMR

A. Sample Preparation

  • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the 4-Methylpiperazine-1-carboxylic acid sample into a clean vial.

  • Accurately weigh (to 0.01 mg) approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid or Dimethyl Sulfone) into the same vial. The standard should have a simple spectrum with signals that do not overlap with the analyte.

  • Quantitatively transfer the mixture to a 5 mm NMR tube using a known volume of a suitable deuterated solvent (e.g., 700 µL of D₂O). Ensure complete dissolution.

B. NMR Acquisition

  • Spectrometer: Bruker 400 MHz Avance III or equivalent.

  • Experiment: Standard 1D proton experiment (e.g., Bruker zg30).

  • Key Parameters:

    • Pulse Angle: 30° or 90° (must be accurately calibrated).

    • Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation).

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Number of Scans (NS): 16 or higher for good signal-to-noise.

C. Data Processing and Calculation

  • Process the spectrum with Fourier transform, automatic phase correction, and baseline correction.

  • Carefully integrate the chosen analyte signal (I_Analyte, e.g., N-CH₃ singlet) and the standard signal (I_Std).

  • Calculate the purity or concentration using the following equation:

    Purity (%) = (I_Analyte / N_Analyte) * (N_Std / I_Std) * (MW_Analyte / MW_Std) * (m_Std / m_Analyte) * Purity_Std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal (e.g., N_Analyte = 3 for the N-CH₃ group)

    • MW: Molecular weight

    • m: Mass

    • Purity_Std: Purity of the certified standard (from its certificate)

| Method Comparison and Summary

Parameter LC-MS/MS HPLC-UV (Derivatization) GC-MS (Derivatization) qNMR
Sensitivity Excellent (pg/mL to low ng/mL)Good (mid-to-high ng/mL)Good (low-to-mid ng/mL)Fair (µg/mL to mg/mL)
Selectivity ExcellentGoodVery GoodGood
Matrix Tolerance ExcellentFair to GoodFair (requires clean extracts)Poor (sensitive to salts/buffers)
Throughput HighMediumMediumLow
Sample Prep Simple to ModerateModerate (wet chemistry)Moderate (requires dryness)Simple
Cost/Expertise HighLowMediumHigh
Primary Method? NoNoNoYes

| References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Al-Bayati, M. A. F. (2018). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Baron, M., et al. (2012). Analytical Methods for the simultaneous detection of piperazines. Royal Society of Chemistry. [Link]

  • ResearchGate. (2015). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • Nakano, S., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Ahmad, S., et al. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. [Link]

  • Li, Y., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma. PubMed. [Link]

  • Prasanna, S., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • Zhang, Z. Y., et al. (2007). Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. PubMed. [Link]

  • Arpino, P., et al. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? ResearchGate. [Link]

  • University of Bristol. (2017). Quantitative NMR Spectroscopy. [Link]

  • Agilent Technologies. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Wozniak-Karczewska, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. [Link]

  • Zhang, Z. Y., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • The University of Hong Kong. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Shared Research Facilities. [Link]

Sources

Method

A Comprehensive Guide to the HPLC Analysis of Piperazine Derivatives in Research Samples

An Application Note and Protocol Guide from a Senior Application Scientist Abstract The piperazine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from a Senior Application Scientist

Abstract

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) across various therapeutic areas, from antihistamines to antipsychotics and anthelmintics.[1] Its basic nature, conferred by the two nitrogen atoms, presents unique challenges for chromatographic analysis, primarily related to peak shape and retention. This guide provides a detailed framework for developing and implementing robust High-Performance Liquid Chromatography (HPLC) methods for the qualitative and quantitative analysis of piperazine derivatives. We will explore the fundamental principles of method development, offer detailed, field-proven protocols, and discuss validation and troubleshooting from a Senior Application Scientist's perspective.

The Chromatographic Challenge: Understanding Piperazine Chemistry

Piperazine is a weak base with two pKa values, meaning its degree of ionization is highly dependent on the pH of the surrounding medium. In the acidic-to-neutral pH range typical of many reversed-phase HPLC mobile phases, the piperazine moiety will be protonated, existing as a cation. This presents a primary challenge:

  • Secondary Ionic Interactions: The positively charged analyte can interact strongly with residual, negatively charged silanol groups on the surface of standard silica-based stationary phases (e.g., C18). This interaction is a primary cause of significant peak tailing, poor peak shape, and reduced column efficiency.[2][3]

  • Poor Retention: Highly polar, fully ionized compounds often exhibit poor retention on non-polar reversed-phase columns, sometimes eluting at or near the solvent front (void volume).[4]

A successful HPLC method must effectively manage these interactions to achieve reliable and reproducible results. The diagram below illustrates the core principle of mitigating these undesirable interactions.

G cluster_column Silica Stationary Phase (C18) cluster_mobile Mobile Phase silanol Residual Silanol (Si-O⁻) c18 C18 Chains (Hydrophobic) analyte_bad Piperazine Cation (PZ-H⁺) High pH → Tailing analyte_bad->silanol Undesirable Ionic Interaction analyte_good Neutral Piperazine (PZ) Low pH → Good Shape analyte_good->c18 Desired Hydrophobic Interaction buffer Buffer Ions / Additives (e.g., TFA, Formate) buffer->silanol Silanol Shielding

Caption: Managing analyte-stationary phase interactions.

Strategic Method Development

A robust HPLC method is built on a logical series of choices that control the chemistry of the separation. Each choice should be deliberate and justified.

Stationary Phase (Column) Selection

The choice of column is the most critical parameter for controlling peak shape for basic compounds.

  • High-Purity, End-Capped C18/C8 Columns: Modern stationary phases are synthesized from high-purity silica with a very low metal content. Most importantly, they undergo exhaustive "end-capping," a process where unreacted silanol groups are chemically derivatized to minimize their availability for ionic interactions. This is the first and most effective line of defense against peak tailing.[3]

  • Phases with Embedded Polar Groups (EPG): These columns have a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain. This polar group helps to "shield" the analyte from the silica surface and can improve peak shape for bases without aggressive mobile phase additives.

  • Mixed-Mode Columns: For complex mixtures, columns that offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange) can provide unique selectivity. For instance, a Coresep 100 column utilizes both reversed-phase and cation-exchange properties.[5]

Field Insight: Always start with a high-purity, end-capped C18 column from a reputable manufacturer. These columns are versatile and provide excellent performance for a wide range of piperazine derivatives. Only move to more specialized columns if peak shape or retention goals cannot be met.

Mobile Phase Optimization

The mobile phase composition dictates analyte retention time, selectivity, and ionization state.

  • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile typically offers lower viscosity (leading to lower backpressure) and different selectivity compared to methanol.

  • pH Control: This is paramount. The goal is to ensure a consistent ionization state for the analyte.

    • Low pH (2.5-3.5): Using buffers like phosphate or formate with acids like trifluoroacetic acid (TFA) or formic acid ensures the piperazine is fully protonated. The acidic additive (especially TFA) also acts as an ion-pairing agent, masking residual silanols and dramatically improving peak shape.

    • High pH (7.5-10): At higher pH, the piperazine derivative may be in its neutral, free-base form. This eliminates ionic interactions with silanols but requires a pH-stable column (e.g., hybrid silica). In this state, the compound is less polar and will be more strongly retained on a C18 column.[3]

  • Buffer Selection: The buffer must have a pKa within +/- 1 pH unit of the desired mobile phase pH to be effective. Phosphate, formate, and acetate are common choices.

Detection Method

The choice of detector depends on the analyte's structure and the required sensitivity.

  • UV-Visible / Diode Array Detection (DAD): This is the workhorse of HPLC. It is effective for piperazine derivatives that contain a chromophore (e.g., an aromatic ring). DAD provides the additional benefit of spectral analysis for peak purity assessment.[6]

  • Mass Spectrometry (MS): LC-MS is the gold standard for identification and for quantifying analytes in complex matrices (e.g., plasma, urine). It offers superior sensitivity and selectivity.

  • Electrochemical Detection (ECD): For certain derivatives, ECD can offer extremely high sensitivity by measuring the current generated from the analyte's oxidation or reduction.[1]

  • Pre-Column Derivatization: For piperazine itself or derivatives lacking a UV chromophore, pre-column derivatization is an excellent strategy. Reagents like dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) react with the piperazine nitrogen to form a stable, highly UV-active or fluorescent product, enabling trace-level detection with standard equipment.[4][7]

G PZ Piperazine (No Chromophore) Derivative UV-Active Derivative PZ->Derivative + NBDCl NBD-Cl (Derivatizing Agent) NBDCl->Derivative HPLC HPLC-UV Analysis Derivative->HPLC G start Prepare Sample and Standard Solutions in Diluent add_buffer Add 1 mL of 0.1 M Borate Buffer (pH 9.0) start->add_buffer add_reagent Add 1 mL of NBD-Cl Solution (e.g., 1 mg/mL in ACN) add_buffer->add_reagent react Vortex and Heat (e.g., 60°C for 30 min) in the dark add_reagent->react cool Cool to Room Temperature react->cool inject Inject directly into HPLC system cool->inject

Sources

Application

Application Note: A Multi-dimensional NMR Approach to the Complete Structural Elucidation of 4-Methylpiperazine-1-carboxylic acid

Abstract This document provides a detailed guide for the structural elucidation of 4-Methylpiperazine-1-carboxylic acid using a suite of modern Nuclear Magnetic Resonance (NMR) techniques. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the structural elucidation of 4-Methylpiperazine-1-carboxylic acid using a suite of modern Nuclear Magnetic Resonance (NMR) techniques. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple listing of procedures to explain the underlying principles and strategic rationale behind the experimental design. We detail the integrated application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy, providing a self-validating workflow that ensures unambiguous structural confirmation.

Introduction: The Imperative for Unambiguous Characterization

4-Methylpiperazine-1-carboxylic acid is a heterocyclic compound incorporating the piperazine scaffold, a privileged structure frequently found in pharmacologically active compounds.[1] Its precise molecular structure, including the substitution pattern on the two distinct nitrogen atoms, is critical to its chemical reactivity and biological function. In drug discovery, process development, and quality control, absolute certainty in molecular structure is paramount.

NMR spectroscopy stands as the most powerful and definitive tool for the non-destructive elucidation of molecular structures in solution.[2] This guide presents a comprehensive, multi-technique NMR protocol to verify the identity and connectivity of 4-Methylpiperazine-1-carboxylic acid, demonstrating how a logical combination of experiments provides layers of corroborating evidence, leading to an irrefutable structural assignment.

Foundational Principles & Strategic Rationale

The structural elucidation process is a systematic investigation where each NMR experiment provides a specific piece of the molecular puzzle. The strength of this approach lies not in a single experiment, but in the logical connection of data across multiple, complementary analyses.

  • ¹H NMR (Proton NMR): This is the starting point, providing information on the number of chemically distinct proton environments, their relative numbers (via integration), their electronic environment (via chemical shift), and their proximity to other protons (via spin-spin coupling).

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon environments and their functional type (e.g., carbonyl, aliphatic). As the probability of two adjacent ¹³C atoms is low, no carbon-carbon splitting is typically observed, resulting in a spectrum of singlets.[3]

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that maps proton-proton couplings. It is indispensable for identifying adjacent protons and tracing out spin systems, such as the ethyl fragments of the piperazine ring.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is the definitive tool for assigning carbon resonances.[5][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that reveals correlations between protons and carbons over two or three bonds. This is arguably the most critical experiment for assembling the complete molecular skeleton, as it connects fragments and identifies the placement of quaternary carbons (like the carbonyl group) that are invisible in HSQC.[5][7]

Table 1: The Role of Each NMR Experiment
ExperimentInformation ProvidedPurpose in this Workflow
¹H NMR Proton environments, integration, J-couplingInitial assessment of proton count and connectivity.
¹³C NMR Carbon environments and typesDetermines the number of unique carbons.
COSY ³JHH correlations (proton-proton coupling)Confirms proton connectivity within the piperazine ring.
HSQC ¹JCH correlations (direct C-H bonds)Unambiguously assigns carbons with attached protons.
HMBC ²JCH & ³JCH correlations (long-range)Assembles the molecular skeleton and positions heteroatoms.

Detailed Experimental Protocol

Scientific integrity demands a robust and reproducible experimental setup. This protocol is designed to be a self-validating system.

Sample Preparation

The quality of the NMR spectra is directly dependent on the quality of the sample preparation.[8]

  • Material: Weigh approximately 10-15 mg of 4-Methylpiperazine-1-carboxylic acid. This concentration is sufficient for both ¹H and the less sensitive 2D experiments on a modern spectrometer.[9][10]

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves the zwitterionic/polar nature of the compound and its residual proton peak does not obscure key signals. The acidic proton of the carboxylic acid is typically observable in DMSO-d₆. Alternatively, D₂O can be used, but will result in the exchange and disappearance of the acidic proton signal.

  • Dissolution: Place the sample in a clean, dry vial. Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[9] The solution must be homogeneous and free of any particulate matter, which can degrade spectral quality.[8]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[9][11] Ensure the solvent height is adequate for the spectrometer's coil, typically around 4-5 cm.

  • Labeling: Securely cap and label the NMR tube with a unique identifier.

NMR Data Acquisition

The following parameters are provided as a guideline for a 400 MHz spectrometer. They should be adapted based on the specific instrument and sample concentration.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H Spectrum: Acquire a standard one-dimensional proton spectrum.

  • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required to achieve a good signal-to-noise ratio.

  • 2D COSY: Acquire a gradient-selected, phase-sensitive COSY spectrum.

  • 2D HSQC: Acquire a gradient-selected, phase-sensitive HSQC spectrum optimized for a one-bond coupling constant (¹JCH) of ~145 Hz.

  • 2D HMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range coupling constants of ~8 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations.[4]

Data Analysis & Structural Elucidation Workflow

The following is a step-by-step guide to interpreting the spectral data to confirm the structure of 4-Methylpiperazine-1-carboxylic acid.

Molecular Structure with Numbering Scheme:

Chemical Formula: C₆H₁₂N₂O₂[12]

Molecular Weight: 144.17 g/mol [12]

Caption: Numbering scheme for 4-Methylpiperazine-1-carboxylic acid.

Predicted Spectral Data

The following tables summarize the expected chemical shifts based on known values for similar structural motifs.[13][14] Note that piperazine rings can undergo rapid chair-chair interconversion, which can lead to broadened signals at room temperature.[1][15][16]

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton PositionPredicted δ (ppm)MultiplicityIntegrationAssignment
H2 / H6~3.4 - 3.6t (broad)4HMethylene protons adjacent to N-carboxyl
H3 / H5~2.3 - 2.5t (broad)4HMethylene protons adjacent to N-methyl
H7 (-CH₃)~2.1 - 2.2s3HN-Methyl protons
-COOH~10 - 12s (broad)1HCarboxylic acid proton

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon PositionPredicted δ (ppm)Assignment
C8 (C=O)~155 - 160Carboxyl carbon
C3 / C5~53 - 55Methylene carbons adjacent to N-methyl
C2 / C6~42 - 44Methylene carbons adjacent to N-carboxyl
C7 (-CH₃)~45 - 47N-Methyl carbon
Step-by-Step Interpretation Workflow

This workflow illustrates how the combination of NMR experiments provides a rigorous and definitive structural proof.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_final Final Structure Assembly H1_NMR 1. ¹H NMR - Identify proton signals - Check integrations - Note multiplicities C13_NMR 2. ¹³C NMR - Count carbon signals - Preliminary assignment HSQC 3. HSQC - Correlate ¹H to ¹³C - Assign C2/C6 and C3/C5 C13_NMR->HSQC COSY 4. COSY - Correlate H2/H6 with H3/H5 - Confirm ring connectivity HMBC 5. HMBC - Connect fragments - Position C=O and -CH₃ COSY->HMBC Structure 6. Final Structure - Confirmed HMBC->Structure

Caption: Logical workflow for NMR-based structural elucidation.

  • ¹H and ¹³C Analysis: The ¹H NMR spectrum should show four distinct signals corresponding to the two types of piperazine methylenes, the N-methyl group, and the carboxylic acid proton. The ¹³C NMR will confirm the presence of four unique carbon environments.

  • HSQC Correlation: The HSQC spectrum is used to link the proton and carbon data. It will show a cross-peak connecting the proton signal at ~3.5 ppm to the carbon signal at ~43 ppm (H2/H6 to C2/C6). Similarly, it will link the proton signal at ~2.4 ppm to the carbon signal at ~54 ppm (H3/H5 to C3/C5) and the proton singlet at ~2.15 ppm to the carbon at ~46 ppm (H7 to C7).

  • COSY Connectivity: The COSY spectrum will display a crucial cross-peak between the proton signals at ~3.5 ppm and ~2.4 ppm. This directly proves that the two different methylene groups on the piperazine ring are adjacent to each other, confirming the ring's integrity.

  • HMBC Assembly: The HMBC spectrum provides the final, definitive connections. The key correlations to look for are:

    • A correlation from the N-methyl protons (H7, ~2.15 ppm) to the adjacent piperazine carbons (C3/C5, ~54 ppm). This confirms the methyl group is attached to the N4 nitrogen.

    • A correlation from the methylene protons adjacent to the other nitrogen (H2/H6, ~3.5 ppm) to the carboxyl carbon (C8, ~157 ppm). This irrefutably places the carboxylic acid group on the N1 nitrogen.

HMBC_Correlations cluster_mol N1 N(1) C2 CH₂ N1->C2 C3 CH₂ C2->C3 C8 C=O C2->C8 ²J N4 N(4) C3->N4 C5 CH₂ N4->C5 C7 H₃C N4->C7 C6 CH₂ C5->C6 C6->N1 C6->C8 ²J C7->C3 ³J C7->C5 ³J C8->N1

Caption: Key HMBC correlations confirming the molecular skeleton.

Conclusion

By systematically applying a combination of 1D and 2D NMR experiments, the chemical structure of 4-Methylpiperazine-1-carboxylic acid can be elucidated with a high degree of confidence. The workflow described herein—progressing from basic 1D spectra to correlational 2D experiments—establishes a robust, self-validating methodology. The HSQC experiment assigns the carbon framework, the COSY experiment confirms proton connectivity, and the HMBC experiment definitively assembles the molecular fragments. This multi-dimensional approach ensures scientific rigor and is an essential protocol for any laboratory engaged in the synthesis, development, or analysis of novel chemical entities.

References

  • Small molecule NMR sample preparation. (2023). Emory University. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Sample Preparation - Max T. Rogers NMR Facility. Michigan State University. [Link]

  • NMR Sample Requirements and Preparation. University of Maryland. [Link]

  • Schröder, L., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • Schröder, L., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 257-269. [Link]

  • Reich, F., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(22), 5488. [Link]

  • Firth, J. D., et al. (2019). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters, 21(10), 3846-3850. (Image of VT-NMR from a related piperazine). [Link]

  • Ates, B., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 12(1), 1957. [Link]

  • Alver, Ö., & Parlak, C. (2010). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. SDU Journal of Science, 5(1), 98-102. [Link]

  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-687. [Link]

  • de Oliveira, R. B., et al. (2021). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega, 6(3), 2345-2356. [Link]

  • Coupling Constants Identify Coupled Protons. (2021). Chemistry LibreTexts. [Link]

  • Supplementary Data for NMR spectra. The Royal Society of Chemistry. [Link]

  • ¹H NMR Chemical Shift. Oregon State University. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

  • Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]

  • 4-Methyl-1-piperazinecarboxylic acid. PubChem. [Link]

  • Approximate ¹H and ¹³C NMR Shifts. Scribd. [Link]

  • cosy hsqc hmbc: Topics by Science.gov. [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2021). Journal of Medicinal Chemistry. [Link]

  • 4-Methylpiperazine-1-carboxylic Acid. Pharmaffiliates. [Link]

  • 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. [Link]

  • A guide to ¹³C NMR chemical shift values. Compound Interest. [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]

  • 4-Methylpiperazine-1-carboxylic acid. Molsyns Research. [Link]

  • Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(15), 2668-2693. [Link]

  • Öhman, T., et al. (2014). Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(1), 413. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

Sources

Method

Application Notes and Protocols for the Large-Scale Production of 4-Methylpiperazine-1-carboxylic Acid

For: Researchers, scientists, and drug development professionals. Introduction 4-Methylpiperazine-1-carboxylic acid is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-Methylpiperazine-1-carboxylic acid is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its piperazine motif is a common feature in drugs targeting a wide range of therapeutic areas, making the reliable and scalable production of this intermediate a critical aspect of pharmaceutical development. These application notes provide a comprehensive guide to the large-scale synthesis of 4-Methylpiperazine-1-carboxylic acid, detailing two robust and industrially viable production methods. The protocols are designed to ensure high yield and purity while prioritizing operational safety and scalability.

The selection of a synthesis route for industrial-scale production hinges on several factors, including the cost and availability of starting materials, reaction efficiency, ease of purification, and the safety and environmental impact of the process. This document outlines two distinct, field-proven methodologies:

  • Route A: Synthesis via 4-Methylpiperazine-1-carbonyl Chloride Intermediate: A traditional and well-documented approach involving the formation of a carbonyl chloride derivative followed by hydrolysis. This method offers high conversion rates and a relatively straightforward purification process.

  • Route B: Direct Carboxylation of N-Methylpiperazine with Carbon Dioxide: A more modern, greener, and atom-economical approach. This route utilizes readily available and non-toxic carbon dioxide as the carboxylating agent, aligning with the principles of sustainable chemistry.

Each protocol is presented with detailed step-by-step instructions, explanations of the underlying chemical principles, and critical process parameters. Furthermore, this guide includes comprehensive safety protocols, recommendations for process optimization, and methods for the purification and characterization of the final product.

Route A: Synthesis via 4-Methylpiperazine-1-carbonyl Chloride Intermediate

This synthetic approach is a two-step process that begins with the reaction of N-methylpiperazine with a phosgene equivalent to form 4-methylpiperazine-1-carbonyl chloride, which is then hydrolyzed to the desired carboxylic acid. For large-scale production, the use of solid and less hazardous phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) is strongly recommended over gaseous phosgene.[1]

Chemical Rationale

The first step involves the acylation of the secondary amine in N-methylpiperazine. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the phosgene equivalent. In the second step, the resulting acyl chloride is a reactive intermediate that readily undergoes nucleophilic attack by water, leading to hydrolysis and the formation of the stable carboxylic acid and hydrochloric acid.[1]

Experimental Workflow Diagram

Route_A_Workflow cluster_0 Step 1: Carbonyl Chloride Formation cluster_1 Step 2: Hydrolysis and Isolation NMP N-Methylpiperazine Reaction1 Reaction Vessel 1 (Controlled Temperature) NMP->Reaction1 Triphosgene Triphosgene Triphosgene->Reaction1 Solvent_Base Aprotic Solvent (e.g., Toluene) + Tertiary Amine Base Solvent_Base->Reaction1 Intermediate Carbonyl Chloride Intermediate Reaction1->Intermediate Formation of 4-Methylpiperazine-1- carbonyl Chloride Reaction2 Reaction Vessel 2 (Quenching & Hydrolysis) Intermediate->Reaction2 Water Water Water->Reaction2 Purification Crystallization & Filtration Reaction2->Purification Hydrolysis & pH Adjustment Final_Product 4-Methylpiperazine-1- carboxylic Acid Purification->Final_Product Drying Route_B_Workflow cluster_0 Step 1: Carboxylation Reaction cluster_1 Step 2: Product Isolation NMP N-Methylpiperazine Reactor High-Pressure Reactor (Autoclave) NMP->Reactor CO2 Carbon Dioxide (gas) CO2->Reactor Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->Reactor Reaction_Mixture Reaction Mixture Reactor->Reaction_Mixture Carboxylation under pressure and elevated temperature Workup Acidification & Precipitation Reaction_Mixture->Workup Acid Acidic Work-up Acid->Workup Purification Crystallization & Filtration Workup->Purification Precipitation of Carboxylic Acid Final_Product 4-Methylpiperazine-1- carboxylic Acid Purification->Final_Product Drying

Sources

Application

Derivatization of 4-Methylpiperazine-1-carboxylic acid for analytical purposes

An Application Guide to the Analytical Derivatization of 4-Methylpiperazine-1-carboxylic acid Introduction: The Analytical Challenge of a Bifunctional Molecule 4-Methylpiperazine-1-carboxylic acid is a molecule of intere...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Analytical Derivatization of 4-Methylpiperazine-1-carboxylic acid

Introduction: The Analytical Challenge of a Bifunctional Molecule

4-Methylpiperazine-1-carboxylic acid is a molecule of interest in pharmaceutical development and metabolite identification, characterized by a polar carboxylic acid group and a tertiary amine within a piperazine ring. This bifunctional nature presents significant challenges for direct quantitative analysis. Its high polarity and low volatility make it unsuitable for direct Gas Chromatography (GC) analysis, often resulting in poor peak shape, low sensitivity, and strong adsorption to the analytical column.[1][2] In High-Performance Liquid Chromatography (HPLC), particularly with reversed-phase columns, its polarity can lead to poor retention and inadequate separation from other polar matrix components.[3][4]

Chemical derivatization addresses these challenges by modifying the analyte's functional groups to create a product (a derivative) with properties more amenable to chromatographic analysis.[5] For 4-methylpiperazine-1-carboxylic acid, the primary target for derivatization is the active hydrogen of the carboxylic acid group. This guide provides a detailed overview of derivatization strategies, explaining the underlying chemical principles and offering robust protocols for researchers in analytical and drug development fields.

Strategic Pathways for Derivatization

The choice of a derivatization strategy is fundamentally dictated by the intended analytical technique—primarily GC-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • For GC-MS analysis , the goal is to increase the analyte's volatility and thermal stability.[6][7] This is achieved by replacing the acidic proton of the carboxyl group with a non-polar, thermally stable group.

  • For LC-MS/MS analysis , the objective is often to enhance detectability, improve chromatographic retention on reversed-phase media, or introduce a readily ionizable moiety.[3][8]

The following diagram illustrates the decision-making workflow for selecting an appropriate derivatization path.

G cluster_input Analyte & Goal cluster_technique Technique Selection cluster_strategy Derivatization Strategy Analyte 4-Methylpiperazine- 1-carboxylic acid Goal Quantitative Analysis GCMS GC-MS Goal->GCMS  Need High  Resolution for  Volatiles? LCMS LC-MS/MS Goal->LCMS  Analyte in  Complex Aqueous  Matrix? Silylation Silylation (e.g., BSTFA, MSTFA) GCMS->Silylation Increase Volatility & Thermal Stability Alkylation Alkylation / Esterification (e.g., PFBBr, TMS-Diazomethane) GCMS->Alkylation Increase Volatility & Enhance Detection (ECD) Amidation Amidation / Coupling (e.g., 4-APEBA + EDC) LCMS->Amidation Improve Retention & Ionization Efficiency

Caption: Decision workflow for derivatizing 4-methylpiperazine-1-carboxylic acid.

Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS, derivatization is not optional; it is a prerequisite for analysis. The two most effective and widely adopted methods are silylation and alkylation (esterification).

Silylation: The Workhorse of GC Derivatization

Silylation is the most common derivatization technique for GC analysis, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[9] This transformation drastically reduces the polarity and hydrogen-bonding capacity of the carboxylic acid, leading to a significant increase in volatility and thermal stability.[6][7]

Causality: The Si-O bond formed is less polar than the H-O bond of the original carboxyl group. The bulky, non-polar TMS group shields the remaining polarity, allowing the molecule to transition into the gas phase at lower temperatures without degradation.

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10] BSTFA is often preferred because its byproducts are highly volatile and typically do not interfere with the chromatogram.[11] For compounds that are difficult to silylate, a catalyst such as Trimethylchlorosilane (TMCS) is often added to the reagent mixture (e.g., BSTFA + 1% TMCS).[6][12]

Caption: Silylation of the target analyte using BSTFA.

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol provides a general methodology for the trimethylsilylation of 4-methylpiperazine-1-carboxylic acid.

Materials:

  • Sample containing 4-methylpiperazine-1-carboxylic acid (dried)

  • BSTFA + 1% TMCS silylating reagent

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas line for evaporation

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen. Moisture is critical as silylating reagents are highly sensitive to water, which can consume the reagent and lead to incomplete derivatization.[11]

  • Reconstitution: To the dried sample in a reaction vial, add 100 µL of an anhydrous solvent (e.g., acetonitrile) to dissolve the analyte.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended to drive the reaction to completion.[11]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30-45 minutes. While many compounds derivatize quickly, heating ensures the reaction completes for the carboxylic acid group.[11]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. Use a glass injection port liner to avoid interaction with stainless steel surfaces.[11]

  • Validation: To confirm reaction completion, analyze aliquots at different time points (e.g., 15, 30, 45 min) until the peak area of the derivative shows no further increase.[11]

Alkylation (Esterification): An Alternative Pathway

Alkylation converts the carboxylic acid into an ester, which is also more volatile and thermally stable than the parent acid.[2][7]

Pentafluorobenzyl Bromide (PFBBr) Derivatization: This is a particularly powerful technique. PFBBr reacts with the carboxylate anion to form a pentafluorobenzyl ester.[13]

Causality: The resulting PFB-ester derivative is not only volatile but is also highly sensitive to Electron Capture Detection (ECD), making this method ideal for trace-level analysis.[2][13] For mass spectrometry, the pentafluorobenzyl group provides a distinct fragmentation pattern. The reaction is often facilitated by a base or a phase-transfer catalyst.[13]

ReagentTarget GroupKey AdvantageReaction Conditions
BSTFA + 1% TMCS Carboxylic Acid (-COOH)Forms volatile, stable TMS esters. Volatile byproducts.60-80°C for 30-60 min in aprotic solvent.[14]
MSTFA Carboxylic Acid (-COOH)Most volatile TMS amide reagent, excellent for GC-FID.[12]70-125°C for 15-60 min.
PFBBr Carboxylic Acid (-COOH)Creates derivatives highly sensitive to ECD; good for trace analysis.60°C for 1 hour with a base (e.g., K₂CO₃).[15]
(TMS)Diazomethane Carboxylic Acid (-COOH)Safer alternative to diazomethane; reacts rapidly at room temp.Instantaneous reaction at room temperature.[16]

Table 1: Comparison of Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids.

Part 2: Derivatization for LC-MS/MS Analysis

In LC-MS, derivatization is not primarily for volatility but to improve analytical performance in the liquid phase. For a polar molecule like 4-methylpiperazine-1-carboxylic acid, this means increasing its retention on C18 columns and enhancing its ionization efficiency in the MS source.

Amidation via Carbodiimide Coupling

A highly effective strategy is to couple the carboxylic acid with an amine-containing reagent. This is achieved using a coupling agent, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-Hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and reduce side reactions.[17]

Causality: This reaction forms a stable amide bond. By choosing a derivatizing amine with specific properties (e.g., a hydrophobic moiety or a permanently charged group), one can tailor the derivative for optimal performance. For instance, coupling with a hydrophobic amine will significantly increase retention time in reversed-phase chromatography.[4]

A modern derivatization agent designed for this purpose is 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA). While complex, simpler amine reagents can be used. A study on peptides successfully used piperazine-based derivatives to enhance MS signals, demonstrating the utility of this approach.[17][18]

G Analyte 4-Methylpiperazine- 1-carboxylic acid EDC EDC Activation (Coupling Agent) Analyte->EDC Step 1: Activate Carboxyl Amine Amine Reagent (e.g., Benzylamine) EDC->Amine Step 2: Nucleophilic Attack Derivative Amide Derivative (Hydrophobic, MS-active) Amine->Derivative Step 3: Form Amide Bond Analysis Inject into LC-MS/MS Derivative->Analysis

Caption: Workflow for amidation derivatization for LC-MS/MS analysis.

Protocol 2: Amidation using EDC for LC-MS/MS

This protocol describes a general procedure for derivatizing 4-methylpiperazine-1-carboxylic acid with a simple amine (e.g., benzylamine) to increase hydrophobicity.

Materials:

  • Sample containing 4-methylpiperazine-1-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Benzylamine (or other suitable primary/secondary amine)

  • Acetonitrile (ACN) and Water (LC-MS grade)

  • Dimethylformamide (DMF, anhydrous)

  • Reaction vials (1.5 mL)

  • Vortex mixer

Procedure:

  • Sample Preparation: Dissolve the sample in a 50:50 ACN/Water mixture to a known concentration (e.g., 1 mg/mL).

  • Reagent Preparation:

    • Prepare a fresh solution of EDC in anhydrous DMF (e.g., 10 mg/mL).

    • Prepare a solution of benzylamine in anhydrous DMF (e.g., 10 mg/mL).

  • Reaction Mixture: In a reaction vial, combine the following:

    • 50 µL of the sample solution.

    • 100 µL of the EDC solution.

    • 100 µL of the benzylamine solution.

  • Reaction: Vortex the mixture gently and allow it to react at room temperature for 2-4 hours, or overnight for maximum yield. The reaction progress can be monitored by LC-MS by observing the consumption of the starting material.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of water, which will hydrolyze any remaining active ester intermediate.

  • Analysis: Dilute the reaction mixture with the initial mobile phase (e.g., 95:5 Water:ACN) and inject it into the LC-MS/MS system. The resulting amide derivative will be significantly more retained on a C18 column than the parent acid.

Conclusion and Best Practices

The successful analysis of 4-methylpiperazine-1-carboxylic acid hinges on selecting and optimizing a derivatization strategy tailored to the chosen analytical platform. For GC-MS, silylation with BSTFA is a robust and reliable method for achieving the necessary volatility. For applications requiring ultra-high sensitivity, alkylation with PFBBr is an excellent alternative. For LC-MS/MS, amidation using EDC coupling provides a versatile means to enhance chromatographic retention and improve ionization.

Key Considerations for Trustworthy Results:

  • Anhydrous Conditions: Silylation reactions are extremely sensitive to moisture. Always use anhydrous solvents and ensure samples are thoroughly dried.[11]

  • Reagent Purity and Freshness: Use high-purity derivatization reagents and prepare solutions freshly, especially for coupling agents like EDC.[8]

  • Reaction Optimization: Derivatization efficiency depends on time, temperature, and reagent concentration. These parameters should be optimized for each specific application to ensure the reaction goes to completion.[8]

  • Use of Blanks and Controls: Always process a reagent blank and a non-derivatized control sample to identify potential interferences and confirm the identity of the derivative peak.

By carefully applying these principles and protocols, researchers can overcome the inherent analytical challenges of 4-methylpiperazine-1-carboxylic acid and achieve accurate, reproducible quantification in complex matrices.

References

  • Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing.
  • Derivatization reagents for GC. adis international. [Link]

  • derivatization method for carboxylic acid ? Chromatography Forum. [Link]

  • Derivatization for Gas Chromatography. Phenomenex. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]

  • Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. ResearchGate. [Link]

  • Derivatization method in carboxylic acid compound detection process by gas chromatogram.
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spec. YorkSpace. [Link]

  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. PubMed. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace. [Link]

  • Simultaneous Determination of Seven Perfluoroalkyl Carboxylic Acids in Water Samples by 2,3,4,5,6-pentafluorobenzyl Bromide Derivatization and Gas Chromatography-Mass Spectrometry. PubMed. [Link]

  • Derivatizing Reagents. Obrnuta faza. [Link]

  • A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. PubMed. [Link]

  • Derivatization reagents. Interchim. [Link]

  • Derivatization in Mass Spectrometry– 3. Alkylation (Arylation). ResearchGate. [Link]

  • A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum allopregnanolone, pregnenolone and androsterone in pre- and postmenopausal women. PubMed. [Link]

  • Chemical Derivatization in LC-MS/MS. Syngene International Ltd. [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. [Link]

  • Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC. [Link]

  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

Sources

Method

Application Notes &amp; Protocols: Piperazine Derivatives as Advanced Drug Delivery Nanocarriers

Authored for: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Strategic Advantage of the Piperazine Moiety The quest for targeted and controlled drug delivery systems has led researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Advantage of the Piperazine Moiety

The quest for targeted and controlled drug delivery systems has led researchers to explore a vast chemical space. Among the most promising scaffolds, the piperazine ring has emerged as a uniquely versatile and powerful component in the design of advanced nanocarriers.[1] Its rigid, pre-organized chair/boat conformation and, most critically, its two titratable tertiary amine nitrogens, grant it a tunable pH-responsiveness that is central to its efficacy. This inherent "smart" quality allows for the design of nanocarriers that remain stable and inert in the neutral pH of systemic circulation but undergo conformational or charge-based changes in the acidic microenvironments of tumors, endosomes, or lysosomes.[2] This targeted activation mechanism is the cornerstone of its utility, enabling site-specific drug release, enhanced cellular uptake, and improved therapeutic windows. This guide provides an in-depth exploration of the synthesis, characterization, and application of piperazine-based nanocarriers, complete with actionable protocols for laboratory implementation.

The Chemical Rationale: Why Piperazine?

The piperazine heterocycle possesses two nitrogen atoms with distinct pKa values. This dual-basic nature is the key to its function as a pH-sensitive trigger.

  • At Physiological pH (~7.4): The piperazine nitrogens are largely unprotonated, rendering the moiety relatively hydrophobic and electrically neutral. This state promotes the self-assembly of piperazine-containing polymers into stable, compact nanoparticles, effectively sequestering the drug cargo and minimizing premature release during circulation.

  • In Acidic Environments (pH < 6.8): In the acidic milieu of a tumor or upon internalization into the endo-lysosomal pathway, the piperazine nitrogens become protonated. This protonation induces two critical changes:

    • Increased Hydrophilicity & Charge Reversal: The nanoparticle surface becomes positively charged, which can enhance interaction with negatively charged cell membranes, facilitating cellular uptake.

    • Electrostatic Repulsion & Swelling: The repulsion between newly formed positive charges within the nanoparticle core causes the structure to swell or disassemble. This structural change triggers the rapid release of the encapsulated therapeutic agent precisely at the site of action.

This "proton sponge" effect is also crucial for endosomal escape, a major hurdle in intracellular drug and gene delivery. The continuous influx of protons into the endosome, buffered by the piperazine units, leads to an influx of counter-ions and water, eventually causing osmotic rupture of the endosomal membrane and releasing the payload into the cytoplasm.

Caption: Mechanism of pH-responsive drug release.

Synthesis and Functionalization Strategies

Piperazine derivatives can be incorporated into a variety of nanocarrier architectures, including polymeric micelles, polymersomes, dendrimers, and functionalized inorganic nanoparticles.

  • Polymeric Nanoparticles: The most common approach involves the synthesis of block copolymers where one block contains piperazine moieties. For instance, poly(β-amino ester)s (PBAEs) can be synthesized via the Michael addition of a piperazine-containing amine to a diacrylate. These polymers are often amphiphilic, with a hydrophobic block (e.g., polylactide, PLA) forming the core and a hydrophilic, piperazine-containing block forming the corona.[3]

  • Functionalized Inorganic Carriers: Pre-formed inorganic nanoparticles, such as mesoporous silica (e.g., SBA-15), can be surface-functionalized with piperazine derivatives.[4] This is typically achieved through post-grafting methods using silane chemistry, allowing for precise control over surface properties.[4]

  • Metal-Organic Frameworks (MOFs): Piperazine can be used as a functional ligand in the synthesis of MOFs.[5][6] These crystalline, porous materials offer exceptionally high surface areas and tunable pore sizes, making them excellent candidates for high-capacity drug loading.[7][8]

Caption: General workflow for nanocarrier production.

Essential Physicochemical Characterization

Thorough characterization is non-negotiable to ensure batch-to-batch consistency, safety, and efficacy. A combination of techniques should be employed to build a complete profile of the nanocarrier system.[9][10][11]

ParameterTechnique(s)Typical Values & InterpretationCausality/Importance
Size & Polydispersity Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)50-200 nm; PDI < 0.2.Size dictates biodistribution, cellular uptake, and clearance. Low PDI ensures uniformity.
Surface Charge Zeta Potential MeasurementNeutral at pH 7.4; Positive shift to +5 to +20 mV at pH < 6.8.Confirms pH-responsiveness and predicts stability in suspension and interaction with cell membranes.
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Typically spherical.Visual confirmation of size, shape, and aggregation state.[9]
Chemical Structure FTIR, ¹H NMR SpectroscopyPresence of characteristic piperazine peaks.Confirms successful synthesis and incorporation of the piperazine moiety.
Crystallinity X-ray Diffraction (XRD)Amorphous for polymers, crystalline for MOFs.Provides information on the internal structure of the material.[12]
Drug Loading & Encapsulation Efficiency UV-Vis Spectroscopy, HPLCVaries by drug/carrier; aim for >5% loading, >70% efficiency.Determines the therapeutic dose that can be delivered and the efficiency of the formulation process.

Application Protocols: From Bench to Preclinical

The following protocols provide a validated starting point for researchers. Note: All steps should be performed in a clean, controlled laboratory environment.

Protocol 1: Synthesis of a pH-Responsive Piperazine-based Polymeric Nanocarrier

This protocol describes the synthesis of a poly(β-amino ester) (PBAE) using a piperazine-containing monomer, which will self-assemble into nanoparticles.

Rationale: This method is straightforward, scalable, and produces biodegradable polymers. The tertiary amine in the polymer backbone, provided by the piperazine, is key to the pH-responsive behavior.

Materials:

  • 1,4-bis(acryloyl)piperazine

  • 1-(2-aminoethyl)piperazine

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Dialysis tubing (MWCO 1 kDa)

  • Deionized (DI) water

Procedure:

  • In a sterile 20 mL glass vial, dissolve 1.0 mmol of 1,4-bis(acryloyl)piperazine and 1.0 mmol of 1-(2-aminoethyl)piperazine in 5 mL of anhydrous DMSO.

  • Seal the vial and stir the solution at 90°C for 48 hours. Causality: This step drives the Michael addition reaction to form the high molecular weight polymer.

  • Cool the reaction mixture to room temperature. The resulting polymer solution should be viscous.

  • To form nanoparticles, add the polymer solution dropwise into 50 mL of rapidly stirring DI water. A milky white suspension should form immediately, indicating nanoparticle formation via nanoprecipitation.

  • Stir the suspension for 2 hours to allow for solvent diffusion and nanoparticle stabilization.

  • Transfer the suspension to a dialysis tube and dialyze against DI water for 48 hours, changing the water every 6-8 hours. Causality: Dialysis is critical to remove unreacted monomers and DMSO, which are cytotoxic and would interfere with subsequent characterization and assays.

  • Collect the purified nanoparticle suspension. Characterize using DLS and zeta potential analysis at both pH 7.4 and pH 6.5 to confirm size and pH-responsiveness. Store at 4°C.

Protocol 2: Loading of Doxorubicin (DOX) into Piperazine Nanocarriers

This protocol details the encapsulation of a model chemotherapeutic drug, Doxorubicin, into the pre-formed nanoparticles.

Rationale: DOX is a weakly basic, amphiphilic drug, making it suitable for loading into the hydrophobic core of the nanoparticles. The method relies on hydrophobic interactions and potential acid-base interactions with the polymer.

Materials:

  • Purified piperazine nanocarrier suspension (from Protocol 1)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare a 10 mg/mL stock solution of DOX·HCl in DMF.

  • To 1 mL of the DOX stock solution, add 20 µL of TEA. Stir for 2 hours in the dark. Causality: TEA deprotonates the hydrochloride salt of DOX, converting it to its more hydrophobic free base form, which is essential for efficient partitioning into the nanoparticle core.

  • Prepare a 1 mg/mL aqueous suspension of the piperazine nanocarriers.

  • Add the deprotonated DOX solution dropwise to 10 mL of the nanocarrier suspension under vigorous stirring.

  • Allow the mixture to stir overnight at room temperature, protected from light.

  • Centrifuge the mixture at 15,000 x g for 30 minutes to pellet the DOX-loaded nanoparticles.

  • Carefully collect the supernatant. The pellet contains the DOX-loaded nanoparticles.

  • Wash the pellet by resuspending in 10 mL of fresh PBS (pH 7.4) and repeating the centrifugation. Perform this wash step twice to remove any surface-adsorbed or unloaded drug.

  • Resuspend the final pellet in a known volume of PBS for storage and further analysis.

  • Quantification: Measure the absorbance of the collected supernatants at 480 nm using a UV-Vis spectrophotometer. Use a standard curve of DOX to determine the concentration of unloaded drug. Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • EE (%) = (Total DOX - DOX in Supernatant) / Total DOX * 100

    • DL (%) = (Total DOX - DOX in Supernatant) / Weight of Nanoparticles * 100

Protocol 3: In Vitro pH-Triggered Drug Release Study

This protocol assesses the core functionality of the nanocarrier: pH-dependent drug release.

Rationale: This assay simulates the physiological pH of the bloodstream versus the acidic pH of a tumor microenvironment. The results provide direct evidence of the "smart" release mechanism.

Materials:

  • DOX-loaded nanocarriers (from Protocol 2)

  • Release Buffer 1: PBS, pH 7.4

  • Release Buffer 2: Acetate Buffer, pH 5.5

  • Dialysis tubing (MWCO 10 kDa)

Procedure:

  • Pipette 1 mL of the DOX-loaded nanocarrier suspension into two separate dialysis tubes.

  • Place one tube into a beaker containing 50 mL of Release Buffer 1 (pH 7.4) and the other into a beaker with 50 mL of Release Buffer 2 (pH 5.5).

  • Place both setups on a shaker bath at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the buffer outside the dialysis tube.

  • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed buffer to maintain a constant volume.

  • Quantify the amount of DOX in the collected aliquots using UV-Vis spectroscopy or fluorescence spectroscopy (Excitation: 480 nm, Emission: 590 nm).

  • Plot the cumulative percentage of drug released versus time for both pH conditions. A significantly faster and higher release profile at pH 5.5 compared to pH 7.4 validates the pH-triggered release mechanism.

Conclusion and Future Outlook

Piperazine derivatives represent a powerful and versatile platform for the development of next-generation drug delivery nanocarriers. Their inherent pH-responsiveness provides a robust mechanism for targeted drug release in pathological tissues, enhancing therapeutic efficacy while minimizing systemic toxicity. The protocols outlined here provide a foundational framework for the synthesis and evaluation of these systems. Future research will likely focus on multi-functionalization, such as adding specific targeting ligands (e.g., antibodies, folic acid) to the nanocarrier surface, and exploring their use for the co-delivery of multiple therapeutic agents or for combination chemo- and gene-therapy.[13] As synthetic and analytical techniques continue to advance, piperazine-based nanocarriers are poised to make a significant impact in the field of advanced drug delivery and personalized medicine.

References

  • Ghanbari, F., et al. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science and Engineering: C, 49, 646-656. Available at: [Link]

  • Stancheva, R., et al. (2024). Polypiperazine-Based Micelles of Mixed Composition for Gene Delivery. Polymers, 16(21), 3100. Available at: [Link]

  • Pediconi, N., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 32(5), 929-940. Available at: [Link]

  • Lane, T. R., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 549-557. Available at: [Link]

  • Hofmann, A. (2010). "Characterization of Nanoparticles Intended for Drug Delivery". Scientia Pharmaceutica, 78(3), 693-694. Available at: [Link]

  • Bai, Y., et al. (2015). Metal-Organic Framework with Functionalized Piperazine Exhibiting Enhanced CH4 Storage. Journal of the American Chemical Society, 137(19), 6174-6177. Available at: [Link]

  • Kumar, S., et al. (2024). Unlocking the full potential of piperine-loaded nanocarriers for cancer treatment. Expert Opinion on Drug Delivery, 1-18. Available at: [Link]

  • Pediconi, N., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. ACS Publications. Available at: [Link]

  • Lane, T. R., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed, 13(2), 549-557. Available at: [Link]

  • Al-Bayati, F. A., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Molecules, 27(19), 6533. Available at: [Link]

  • Stancheva, R., et al. (2024). Polypiperazine-Based Micelles of Mixed Composition for Gene Delivery. PubMed, 16(21), 3100. Available at: [Link]

  • Dadfar, S. M., et al. (2018). Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties. Nanoscale, 10(27), 12845-12887. Available at: [Link]

  • Pediconi, N., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. ResearchGate. Available at: [Link]

  • Bai, Y., et al. (2015). A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage. Journal of Materials Chemistry A, 3(24), 12796-12800. Available at: [Link]

  • Chen, C.-K., et al. (2020). Biodegradable Polymers for Gene-Delivery Applications. International Journal of Nanomedicine, 15, 2463-2485. Available at: [Link]

  • Lane, T. R., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. Available at: [Link]

  • Bhowmick, I., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(29), 9928-9953. Available at: [Link]

  • Nanomaterial-enabled drug delivery systems for circadian medicine. (n.d.). ResearchGate. Available at: [Link]

  • Al-Shakarchi, W., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(20), 14049-14068. Available at: [Link]

  • Al-Zhrany, M. A. M., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Chemistry, 10. Available at: [Link]

  • Wang, Y., et al. (2018). pH-responsive Drug Delivery Systems. Royal Society of Chemistry. Available at: [Link]

  • Malvern Panalytical. (2022). Characterization solutions for nanoparticle-based drug delivery systems. YouTube. Available at: [Link]

  • Development of Mitochondria-Targeted PARP Inhibitors. (n.d.). MDPI. Available at: [Link]

  • Functional and Molecular Characterization of Melamine-Induced Disruption of Human Spermatozoa via Oxidative Stress and Apoptotic Pathways: An In Vitro Study. (n.d.). MDPI. Available at: [Link]

  • Nanocarriers for Drug Delivery: An Overview with Emphasis on Vitamin D and K Transportation. (n.d.). MDPI. Available at: [Link]

  • Metal-Organic Frameworks for H2 Adsorption and Drug Delivery. (n.d.). University of California, Berkeley. Available at: [Link]

  • Pathak, Y., & Thassu, D. (Eds.). (2009). Drug Delivery Nanoparticles Formulation and Characterization. ResearchGate. Available at: [Link]

  • Characterization techniques for studying the properties of nanocarriers for systemic delivery. (n.d.). LMU. Available at: [Link]

  • Encapsulating Cancer Therapy Agent Dacarbazine by Nanostructured Lipid Carrier. (2022). YouTube. Available at: [Link]

Sources

Application

The Versatile Scaffolding of 4-Methylpiperazine-1-carboxylic Acid in Modern Organic Synthesis

The piperazine moiety is a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1] Its unique physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine moiety is a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1] Its unique physicochemical properties, including high polarity and the ability to serve as a hydrogen bond donor and acceptor, often enhance the pharmacokinetic profile of drug candidates.[1] A particularly valuable derivative, 4-Methylpiperazine-1-carboxylic acid, offers a versatile entry point for introducing the N-methylpiperazine group, a key component in numerous pharmaceuticals, most notably the groundbreaking anti-cancer agent, Imatinib.[2][3] This guide provides an in-depth exploration of 4-Methylpiperazine-1-carboxylic acid as a pivotal building block, complete with detailed protocols for its application in amide bond formation and its potential utility in more complex synthetic strategies.

Core Properties and Handling

Before delving into its synthetic applications, it is crucial to understand the fundamental properties of 4-Methylpiperazine-1-carboxylic acid.

PropertyValueReference
CAS Number 58226-19-0[4]
Molecular Formula C₆H₁₂N₂O₂[5]
Molecular Weight 144.17 g/mol [5]
Appearance White to off-white solid
Storage Keep in a dark place, under an inert atmosphere, and store in a freezer under -20°C.

Key Synthetic Application: Amide Bond Formation

The most prevalent application of 4-Methylpiperazine-1-carboxylic acid is in the formation of amide bonds, thereby linking the 4-methylpiperazine moiety to a diverse range of molecular scaffolds. This transformation is central to the synthesis of numerous active pharmaceutical ingredients. The general approach involves the activation of the carboxylic acid group, followed by nucleophilic attack by a primary or secondary amine.

Mechanism of Activation and Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[4] Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thus activating it for nucleophilic acyl substitution.

Several classes of coupling reagents are effective for this purpose, with carbodiimides (like EDC) and uronium/aminium salts (like HATU) being the most common in modern synthesis.[6][7]

DOT Diagram: General Workflow for Amide Bond Formation

G cluster_activation Activation Step cluster_coupling Coupling Step A 4-Methylpiperazine- 1-carboxylic acid Activated Activated Intermediate (e.g., OAt-ester) A->Activated CR Coupling Reagent (e.g., HATU, EDC/HOBt) CR->Activated Base Base (e.g., DIPEA) Base->Activated Solvent1 Anhydrous Solvent (e.g., DMF, DCM) Solvent1->Activated Product Target Amide Product Activated->Product Nucleophilic Attack Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Product G Resin Amino-functionalized Solid Support Coupling Couple with 4-Methylpiperazine- 1-carboxylic acid (EDC/HOBt or HATU) Resin->Coupling Wash1 Wash Resin Coupling->Wash1 PiperazineResin Piperazine-functionalized Resin Wash1->PiperazineResin FurtherSteps Further Synthetic Steps (e.g., deprotection, coupling with other building blocks) PiperazineResin->FurtherSteps Cleavage Cleavage from Resin (e.g., TFA) FurtherSteps->Cleavage FinalProduct Final Product in Solution Cleavage->FinalProduct

Sources

Method

Introduction: The Quest for Safer, More Effective Anti-Inflammatory Therapeutics

An Application Guide to the Utilization of Piperazine Derivatives in the Development of Novel Anti-Inflammatory Agents Inflammation is a fundamental biological process, an essential component of the body's defense mechan...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Utilization of Piperazine Derivatives in the Development of Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological process, an essential component of the body's defense mechanism against harmful stimuli like pathogens, damaged cells, or irritants. However, its dysregulation is a hallmark of numerous chronic and debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids have been the cornerstone of treatment. While effective, their long-term use is fraught with significant side effects, such as gastrointestinal toxicity and cardiovascular risks, creating an urgent and unmet need for novel anti-inflammatory agents with improved safety profiles.[1]

In the landscape of medicinal chemistry, the piperazine moiety has emerged as a uniquely versatile and privileged scaffold.[1][2] This six-membered heterocyclic ring, containing two nitrogen atoms at opposite positions, is a structural component in a wide array of approved drugs.[2][3] Its unique physicochemical properties allow it to modulate aqueous solubility and lipophilicity, improve pharmacokinetic profiles, and serve as a versatile linker to interact with various biological targets.[4] This guide provides a detailed overview of the application of piperazine derivatives in the discovery and development of next-generation anti-inflammatory agents, complete with validated protocols for their synthesis and evaluation.

Mechanisms of Action: How Piperazine Derivatives Combat Inflammation

The anti-inflammatory prowess of piperazine derivatives stems from their ability to modulate multiple key pathways involved in the inflammatory cascade. Unlike single-target agents, many piperazine-based compounds exhibit a multi-faceted mechanism of action, which can lead to enhanced efficacy and a more favorable side-effect profile.

The primary mechanisms can be categorized as follows:

  • Inhibition of Pro-Inflammatory Mediators: Many piperazine derivatives effectively suppress the production and release of critical inflammatory signaling molecules. Studies have shown that certain derivatives can significantly inhibit the generation of tumor necrosis factor-alpha (TNF-α) and reduce nitric oxide (NO) production in a dose-dependent manner.[5][6] This is crucial as TNF-α is a master regulator of the inflammatory response, while excessive NO contributes to vasodilation, edema, and tissue damage.

  • Modulation of the Arachidonic Acid Pathway: The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the synthesis of prostaglandins and leukotrienes, potent mediators of pain and inflammation. A significant breakthrough has been the development of piperazine derivatives that act as selective COX-2 inhibitors or dual COX-2/5-LOX inhibitors.[7][8][9] By selectively targeting COX-2, the isoform primarily induced during inflammation, these compounds can reduce prostaglandin production while sparing the gastroprotective COX-1 isoform.[7] Dual inhibition of both COX-2 and 5-LOX offers a broader spectrum of anti-inflammatory activity by simultaneously blocking two major pro-inflammatory pathways.[8]

  • Antagonism of Inflammatory Receptors: Piperazine derivatives have been designed to act as antagonists for key receptors that propagate inflammatory signals, such as histamine, serotonin, and Platelet-Activating Factor (PAF) receptors.[4][10] By blocking these receptors, the derivatives can prevent the downstream signaling events that lead to vascular permeability, immune cell recruitment, and other hallmarks of inflammation.

The following diagram illustrates the key inflammatory pathways and the intervention points for piperazine derivatives.

Inflammatory_Pathways cluster_0 Cell Membrane cluster_1 Arachidonic Acid Cascade cluster_2 Cytokine Signaling MembranePhospholipids Membrane Phospholipids AA Arachidonic Acid (AA) MembranePhospholipids->AA PLA2 COX2 COX-2 AA->COX2 5LOX 5-LOX AA->5LOX Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Leukotrienes Leukotrienes (LTB4) 5LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Pain, Fever, Edema Leukotrienes->Inflammation Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage / Immune Cell Stimulus->Macrophage NFkB NF-κB Pathway Macrophage->NFkB TNF TNF-α NFkB->TNF iNOS iNOS NFkB->iNOS TNF->Inflammation NO Nitric Oxide (NO) NO->Inflammation iNOS->NO Piperazine_COX Piperazine Derivatives (COX-2/5-LOX Inhibitors) Piperazine_COX->COX2 Piperazine_COX->5LOX Piperazine_Cytokine Piperazine Derivatives (Cytokine Suppressors) Piperazine_Cytokine->NFkB Inhibit Activation Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis cluster_2 Post-Synthesis Start1 Methyl Salicylate + Bromoacetyl Bromide Reaction1 Acylation (Pyridine, DCM) Start1->Reaction1 Product1 Intermediate: Methyl 2-(2-bromoacetoxy)benzoate Reaction1->Product1 Start2 Intermediate + Substituted Piperazine Product1->Start2 Reaction2 N-Alkylation (K2CO3, Acetonitrile) Start2->Reaction2 Product2 Final Product: Piperazine-Salicylate Derivative Reaction2->Product2 Purification Purification (Column Chromatography) Product2->Purification Characterization Characterization (NMR, LC-MS) Purification->Characterization

Caption: General workflow for the synthesis of a piperazine derivative.

Protocol 1: Synthesis of a Piperazine-Salicylate Derivative

Rationale: This protocol employs a standard acylation followed by an N-alkylation reaction. The selection of potassium carbonate (K₂CO₃) as a base in the second step provides mild reaction conditions suitable for many functional groups, while acetonitrile is an appropriate polar aprotic solvent. Purification by column chromatography is the standard method for isolating compounds of moderate polarity.

Materials:

  • Methyl salicylate

  • Bromoacetyl bromide

  • Pyridine

  • Dichloromethane (DCM)

  • 1-Arylpiperazine (or other substituted piperazine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (or other suitable solvent system for chromatography)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

Step A: Synthesis of Methyl 2-(2-bromoacetoxy)benzoate (Intermediate)

  • Dissolve methyl salicylate (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.1 eq) to the solution with stirring.

  • Add bromoacetyl bromide (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude intermediate product. This intermediate is often used in the next step without further purification.

Step B: Synthesis of the Final Piperazine Derivative

  • Dissolve the crude intermediate from Step A (1.0 eq) and the desired substituted piperazine (1.2 eq) in acetonitrile.

  • Add potassium carbonate (2.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure to obtain the crude final product.

Step C: Purification and Characterization

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate/hexane).

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure to yield the final pure compound.

  • Confirm the structure and purity of the final derivative using analytical techniques such as ¹H-NMR, ¹³C-NMR, and LC-MS.

In Vitro Evaluation Protocols: Screening for Anti-Inflammatory Activity

Initial screening of newly synthesized compounds is critical for identifying promising candidates. In vitro assays are cost-effective, rapid, and allow for the elucidation of specific mechanisms of action. [11]

Protocol 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the induction of inducible nitric oxide synthase (iNOS) and subsequent production of NO. This assay measures the ability of a test compound to inhibit this process, a key indicator of anti-inflammatory potential. Nitrite, a stable oxidation product of NO, is measured colorimetrically using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test piperazine derivatives (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in DMEM. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.

  • Remove the old media from the cells and add 100 µL of fresh media containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the "no stimulation" control wells.

  • Incubation: Incubate the plate for another 24 hours at 37 °C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control. Calculate the IC₅₀ value (the concentration required to inhibit 50% of NO production).

Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α) by ELISA

Rationale: This protocol quantifies the amount of a specific pro-inflammatory cytokine, such as TNF-α, secreted by stimulated immune cells. It uses a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), which is a highly sensitive and specific method for detecting soluble proteins.

Materials:

  • Supernatants collected from the cell culture in Protocol 2.

  • TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • 96-well ELISA plates.

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4 °C as per the manufacturer's instructions.

  • Washing and Blocking: Wash the plate 3 times with wash buffer. Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Addition: Wash the plate again. Add 100 µL of the cell culture supernatants (collected in Protocol 2) and TNF-α standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate. Add the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate. Add the TMB substrate solution and incubate until a sufficient color change is observed (typically 15-20 minutes).

  • Stop Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm.

  • Analysis: Generate a standard curve and calculate the concentration of TNF-α in the samples. Determine the percentage inhibition and IC₅₀ values for the test compounds.

In Vivo Evaluation Protocol: Assessing Efficacy in an Animal Model

While in vitro assays are essential for initial screening, in vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety in a whole biological system. [12][13]

Protocol 4: Carrageenan-Induced Paw Edema Model in Mice

Rationale: The carrageenan-induced paw edema model is a widely used and well-validated acute inflammation model. [14]Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory activity.

InVivo_Workflow Acclimatization 1. Animal Acclimatization (1 week) Grouping 2. Grouping & Fasting (n=6-8 per group, overnight fast) Acclimatization->Grouping Baseline 3. Measure Baseline Paw Volume (t=0) Grouping->Baseline Dosing 4. Administer Compound (Oral gavage, i.p.) Baseline->Dosing Induction 5. Induce Inflammation (Carrageenan injection in paw) Dosing->Induction Measurement 6. Measure Paw Volume (Hourly for 4-6 hours) Induction->Measurement Analysis 7. Data Analysis (% Inhibition of Edema) Measurement->Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test piperazine derivatives (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Pletysmometer (for measuring paw volume)

  • Syringes and oral gavage needles

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6-8 per group):

      • Group I: Vehicle Control

      • Group II: Reference Drug (e.g., Indomethacin, 10 mg/kg)

      • Group III-V: Test Piperazine Derivative (e.g., 10, 20, 40 mg/kg)

    • Fast the animals overnight with free access to water.

    • Administer the test compounds and reference drug orally or intraperitoneally 1 hour before carrageenan injection.

  • Baseline Measurement: Just before carrageenan injection (t=0), measure the initial volume of the right hind paw of each mouse using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each mouse.

  • Post-Induction Measurements: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (t=0) from the post-injection paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:

      • % Inhibition = [ (V_c - V_t) / V_c ] * 100

      • Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing the efficacy of different derivatives.

Table 1: Summary of Anti-Inflammatory Activity of Representative Piperazine Derivatives

Compound IDIn Vitro AssayTargetIC₅₀ (µM)In Vivo Model (Dose)% Inhibition of EdemaReference
PD-1 NO InhibitioniNOS8.5Carrageenan Paw Edema (10 mg/kg)45.2%[5][6]
PD-2 TNF-α ReleaseCytokine Synthesis6.2Carrageenan Paw Edema (10 mg/kg)56.9%[5][6]
Comp-3k COX-2 InhibitionCOX-20.15Carrageenan Paw Edema (20 mg/kg)68.0%[7]
Comp-9d Dual InhibitionCOX-2 / 5-LOX0.25 / 7.87Carrageenan Paw Edema (10 mg/kg)72.5%[8]
Celecoxib COX-2 InhibitionCOX-20.36Carrageenan Paw Edema (10 mg/kg)75.1%[8]

Note: Data is representative and compiled from multiple sources for illustrative purposes.

Interpretation:

  • In Vitro: A lower IC₅₀ value indicates higher potency. Compounds like Comp-3k and Comp-9d show potent inhibition of their target enzymes, often in the sub-micromolar range, making them strong candidates for further development. [7][8]* In Vivo: A higher percentage inhibition of edema at a lower dose indicates greater in vivo efficacy. The data for Comp-9d suggests that its dual-inhibition mechanism translates to strong anti-inflammatory effects in a live animal model, comparable to the standard drug Celecoxib. [8]

Conclusion and Future Directions

The piperazine scaffold has proven to be an exceptionally fruitful starting point for the development of novel anti-inflammatory agents. Its synthetic tractability and favorable physicochemical properties have enabled the creation of compounds with diverse mechanisms of action, from broad-spectrum cytokine suppressors to highly selective enzyme inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and in vivo validation of new piperazine derivatives.

Future research should focus on optimizing the selectivity and safety profiles of these compounds. Investigating derivatives that target novel inflammatory pathways or developing compounds with tailored pharmacokinetic properties for specific inflammatory diseases (e.g., topical agents for skin inflammation or gut-restricted drugs for inflammatory bowel disease) represent exciting avenues for advancing this promising class of molecules from the laboratory to the clinic.

References

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available from: [Link]

  • PubMed. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Available from: [Link]

  • Latinoamerica de Farmacia. (n.d.). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Available from: [Link]

  • MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Available from: [Link]

  • ResearchGate. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available from: [Link]

  • Bentham Science. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Available from: [Link]

  • PubMed Central. (2022). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Available from: [Link]

  • PubMed. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Available from: [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. Available from: [Link]

  • INNOSC Theranostics and Pharmacological Sciences. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available from: [Link]

  • PubMed Central. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Available from: [Link]

  • Journal of Pharmaceutical Research International. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available from: [Link]

  • National Institutes of Health. (2014). A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Available from: [Link]

  • PharmacologyOnLine. (2020). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. Available from: [Link]

  • National Institutes of Health. (2007). L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. Available from: [Link]

  • PubMed. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Available from: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available from: [Link]

  • PubMed. (2025). Substituted aryl piperazine ligands as new dual 5-hLOX/COX-2 inhibitors. Synthesis, biological and computational studies. Available from: [Link]

  • Wikipedia. (n.d.). L-selectride. Available from: [Link]

  • Public Health Toxicology. (2023). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Available from: [Link]

  • ResearchGate. (2019). In vitro pharmacological screening methods for anti-inflammatory agents. Available from: [Link]

  • Chem-Station. (2017). L/N/K-Selectride. Available from: [Link]

  • PubMed. (2006). Structure-activity relationships in platelet-activating factor. Part 13: synthesis and biological evaluation of piperazine derivatives with dual anti-PAF and anti-HIV-1 or pure antiretroviral activity. Available from: [Link]

  • MDPI. (2019). Piperine Inhibits the Activities of Platelet Cytosolic Phospholipase A2 and Thromboxane A2 Synthase without Affecting Cyclooxygenase-1 Activity: Different Mechanisms of Action Are Involved in the Inhibition of Platelet Aggregation and Macrophage Inflammatory Response. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Available from: [Link]

  • MDPI. (2022). Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase. Available from: [Link]

  • Ben-Gurion University Research Portal. (2021). NOVEL PIPERAZINE AND PIPERIDINE DERIVATIVES, THEIR SYNTHESIS AND USE THEREOF IN INHIBITING VDAC OLIGOMERIZATION, APOPTOSIS AND MITOCHONDRIA DYSFUNCTION. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methylpiperazine-1-carboxylic acid

Welcome to our dedicated technical support center for the synthesis of 4-Methylpiperazine-1-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 4-Methylpiperazine-1-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common experimental challenges. Our goal is to provide you with in-depth, field-proven insights to enhance your experimental success and improve the yield and purity of your target compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 4-Methylpiperazine-1-carboxylic acid. Each problem is followed by potential causes and actionable solutions, grounded in chemical principles.

Issue 1: Low Overall Yield

A diminished yield is one of the most common hurdles in organic synthesis. The synthesis of 4-Methylpiperazine-1-carboxylic acid, often proceeding through the formation of an intermediate like 4-methylpiperazine-1-carbonyl chloride, has several critical points that can impact the final product quantity.

Potential Cause Underlying Chemistry Recommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or poor mixing.Monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or NMR. Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring to overcome mass transfer limitations.
Side Reactions The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product. A common side reaction involves the dimerization of the piperazine starting material.Maintain strict temperature control, as elevated temperatures can promote side reactions. The slow, dropwise addition of reagents can also help to minimize the formation of unwanted byproducts.
Product Loss During Workup The product may be lost during the extraction or purification steps due to its solubility in the aqueous phase or adherence to the purification media.Optimize the pH of the aqueous layer during extraction to ensure the product is in its least soluble form. If using column chromatography, select a solvent system that provides good separation and minimizes tailing.
Degradation of Product 4-Methylpiperazine-1-carboxylic acid can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures during workup and purification.Use mild conditions for workup and purification. Avoid prolonged exposure to strong acids or bases. If distillation is used for purification, perform it under reduced pressure to lower the boiling point and minimize thermal degradation.

Issue 2: Presence of Impurities in the Final Product

The purity of the final compound is critical, especially in drug development. Identifying and eliminating impurities is a key aspect of process optimization.

Potential Impurity Source Mitigation Strategy
Unreacted Starting Materials Incomplete reaction or use of an incorrect stoichiometric ratio of reactants.Ensure the reaction goes to completion by monitoring its progress. Use a slight excess of one of the reagents (if appropriate) to drive the reaction forward, followed by a suitable purification step to remove the excess.
Dimeric Byproducts Reaction of the intermediate with the starting N-methylpiperazine.Control the reaction temperature and ensure slow, controlled addition of reagents. Using a dilute solution can also disfavor bimolecular side reactions.
Solvent Residues Incomplete removal of solvents used in the reaction or purification.Dry the final product under high vacuum for an extended period. The purity can be checked by 1H NMR or GC-MS to ensure the absence of residual solvents.

Issue 3: Reaction Stalls or Fails to Initiate

A reaction that fails to start or stops prematurely can be a frustrating experience. The cause often lies in the quality of the reagents or the reaction setup.

Potential Cause Explanation Troubleshooting Step
Poor Quality Reagents The presence of moisture or other impurities in the starting materials or solvents can inhibit the reaction.Use freshly distilled or high-purity, anhydrous solvents. Ensure the starting materials are pure and dry. If necessary, purify the starting materials before use.
Inactive Catalyst If the synthesis involves a catalyst, it may have lost its activity due to improper storage or handling.Use a fresh batch of the catalyst. Ensure the catalyst is handled under an inert atmosphere if it is air or moisture sensitive.
Incorrect Reaction Conditions The temperature, pressure, or pH of the reaction mixture may not be within the optimal range for the reaction to proceed.Double-check the reaction parameters against a reliable literature procedure. Consider performing small-scale optimization experiments to determine the optimal conditions for your specific setup.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Methylpiperazine-1-carboxylic acid?

The most prevalent method involves the reaction of N-methylpiperazine with a suitable carboxylating agent. A common approach is the use of phosgene or a phosgene equivalent (like triphosgene) to form the 4-methylpiperazine-1-carbonyl chloride intermediate, which is then hydrolyzed to the desired carboxylic acid.

Q2: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the concentration of reactants and products over time.

Q3: What are the key safety precautions to consider during this synthesis?

When working with reagents like phosgene or its equivalents, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Phosgene is a highly toxic gas, and extreme caution must be exercised. Always have a neutralization solution (e.g., a dilute solution of ammonia or sodium bicarbonate) readily available in case of accidental release.

Q4: Can you recommend a suitable purification method for 4-Methylpiperazine-1-carboxylic acid?

The choice of purification method depends on the nature of the impurities. Recrystallization from a suitable solvent system is often effective for removing minor impurities and obtaining a crystalline product. If the impurities are more challenging to remove, column chromatography using silica gel or a suitable ion-exchange resin may be necessary.

High-Yield Experimental Protocol

This protocol describes a two-step synthesis of 4-Methylpiperazine-1-carboxylic acid with a focus on maximizing yield and purity.

Step 1: Synthesis of 4-Methylpiperazine-1-carbonyl chloride

reagents N-Methylpiperazine Triphosgene Triethylamine (Base) Dichloromethane (Solvent) reaction_vessel Reaction Vessel (0-5 °C, Inert Atmosphere) reagents->reaction_vessel Slow Addition workup Aqueous Workup (HCl wash, Brine wash) reaction_vessel->workup Reaction Quench product1 4-Methylpiperazine-1-carbonyl chloride (Crude Product) workup->product1 Extraction & Drying

Caption: Workflow for the synthesis of the carbonyl chloride intermediate.

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0-5 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Slowly add the triphosgene solution to the N-methylpiperazine solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding cold water.

  • Separate the organic layer and wash it sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methylpiperazine-1-carbonyl chloride.

Step 2: Hydrolysis to 4-Methylpiperazine-1-carboxylic acid

intermediate 4-Methylpiperazine-1-carbonyl chloride hydrolysis Hydrolysis (Aqueous NaOH) intermediate->hydrolysis acidification Acidification (Concentrated HCl) hydrolysis->acidification pH adjustment purification Purification (Recrystallization) acidification->purification Precipitation final_product 4-Methylpiperazine-1-carboxylic acid purification->final_product

Caption: Workflow for the hydrolysis to the final carboxylic acid product.

  • Dissolve the crude 4-methylpiperazine-1-carbonyl chloride in a suitable solvent like THF or acetone.

  • Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify it with concentrated HCl to a pH of approximately 2-3.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then a small amount of a cold organic solvent (e.g., diethyl ether or acetone) to remove any remaining impurities.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Methylpiperazine-1-carboxylic acid.

  • Dry the final product under vacuum.

References

  • Process for preparing 1-piperazine carboxylic acid and 1-methyl piperazine-4-carboxylic acid.
  • 4-Methylpiperazine-1-carbonyl chloride. Molbase. [Link]

Optimization

Technical Support Center: Purification of Crude 4-Methylpiperazine-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of crude 4-Methylpiperazine-1-carboxylic acid (CAS No: 58226-19-0).[1][2] This document is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude 4-Methylpiperazine-1-carboxylic acid (CAS No: 58226-19-0).[1][2] This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable building block in high purity. As a molecule possessing both a carboxylic acid and a tertiary amine, its purification requires a nuanced understanding of its acid-base properties. This guide provides troubleshooting protocols, in-depth explanations of purification methodologies, and answers to frequently asked questions to streamline your experimental workflow.

Section 1: Identifying the Challenge - Common Impurities

Effective purification begins with understanding the potential impurities in your crude material. The nature and quantity of these impurities will dictate the most effective purification strategy. Impurities typically arise from unreacted starting materials, side reactions, or subsequent degradation.

Potential Impurity Source Typical Removal Strategy
1-MethylpiperazineUnreacted starting material from synthesis.[3][4]Acid-base extraction, Flash chromatography
N,N'-dimethylpiperazineDimerization or side-reaction byproduct.Acid-base extraction, Flash chromatography
Other basic impuritiesByproducts from the synthetic route.[5]Acid-base extraction
Neutral organic compoundsByproducts or reagents from synthesis.[6]Acid-base extraction
Residual SolventsToluene, Dichloromethane, Ethanol, etc. from reaction or workup.[3][4][7]Drying under high vacuum, Recrystallization

Section 2: Strategic Purification Planning

The dual acidic (carboxylic acid) and basic (tertiary amine) nature of 4-Methylpiperazine-1-carboxylic acid makes it an amphoteric molecule, which can be leveraged for highly selective purification. The choice of method depends on the primary impurities present.

Below is a decision tree to guide your selection of an appropriate purification technique.

Purification_Decision_Tree start Crude 4-Methylpiperazine- 1-carboxylic acid check_impurities What are the primary impurities? start->check_impurities basic_neutral Basic (e.g., 1-Methylpiperazine) or Neutral Impurities check_impurities->basic_neutral Basic / Neutral acidic Acidic Impurities check_impurities->acidic Acidic polar Structurally Similar Polar Impurities check_impurities->polar Polar / Isomeric method_acid_base Acid-Base Extraction basic_neutral->method_acid_base method_recrystallization Recrystallization acidic->method_recrystallization method_chromatography Column Chromatography (Normal or Reverse Phase) polar->method_chromatography final_product Pure Product method_acid_base->final_product method_recrystallization->final_product method_chromatography->final_product AcidBase_Workflow A 1. Dissolve crude product in an organic solvent (e.g., Ethyl Acetate) B 2. Transfer to separatory funnel and add saturated NaHCO3 solution A->B C 3. Shake funnel and separate layers. Collect the aqueous layer B->C D 4. Repeat extraction of the organic layer 2 more times C->D E 5. Combine aqueous layers and cool in an ice bath D->E F 6. Acidify to pH ~2-3 with cold 1M HCl while stirring E->F G 7. Collect precipitate by vacuum filtration F->G H 8. Wash solid with cold water and dry under high vacuum G->H

Sources

Troubleshooting

Identifying and minimizing side products in 4-methylpiperazine reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methylpiperazine. This guide is designed to provide in-depth troubleshooting advice and answers to fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methylpiperazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and minimization of side products in reactions involving this versatile scaffold. As a cornerstone in the synthesis of numerous pharmaceuticals, understanding and controlling the reactivity of 4-methylpiperazine is paramount for achieving high yields and purity.

I. Understanding the Reactivity of 4-Methylpiperazine

4-Methylpiperazine possesses two nitrogen atoms with distinct electronic environments. The tertiary amine (N-4) is more electron-rich and sterically accessible, making it the primary site for many electrophilic reactions. The secondary amine (N-1) is also nucleophilic but can be influenced by the substitution at N-4. This differential reactivity is the key to both its utility and the common side reactions encountered.

II. Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the underlying chemical principles and actionable protocols.

A. Over-alkylation and Over-acylation

Question 1: I'm attempting a mono-alkylation (or mono-acylation) of 4-methylpiperazine, but my TLC and LC-MS show a significant amount of a higher molecular weight byproduct. What is happening and how can I prevent it?

Answer: You are likely observing the formation of a bis-alkylated or bis-acylated side product. This occurs because the secondary amine (N-1) of your mono-substituted product can react with another equivalent of your electrophile.

Mechanism of Over-Substitution:

The N-1 nitrogen of the mono-substituted 4-methylpiperazine remains nucleophilic and can compete with the starting material for the electrophile. This leads to the formation of a quaternary ammonium salt in the case of over-alkylation, or a di-substituted piperazine with acylation.

G cluster_main Desired Mono-substitution cluster_side Side Reaction: Over-substitution 4-MP 4-Methylpiperazine Mono_Product Mono-substituted Product 4-MP->Mono_Product 1.0 eq Electrophile R-X (Alkyl/Acyl Halide) Electrophile->Mono_Product Mono_Product_Side Mono-substituted Product Side_Product Bis-substituted Side Product Electrophile2 R-X Electrophile2->Side_Product Mono_Product_Side->Side_Product caption Figure 1: Competing reactions in 4-methylpiperazine substitution.

Figure 1: Competing reactions in 4-methylpiperazine substitution.

Mitigation Strategies:

StrategyPrincipleRecommended Protocol
Control Stoichiometry Using an excess of 4-methylpiperazine increases the probability of the electrophile reacting with the starting material rather than the mono-substituted product.Use a 2-5 fold molar excess of 4-methylpiperazine relative to the electrophile.
Slow Addition Maintaining a low concentration of the electrophile at any given time minimizes the chance of the mono-substituted product reacting further.Add the electrophile dropwise to the reaction mixture, ideally using a syringe pump, over a period of 1-2 hours.
Lower Temperature Reduces the overall reaction rate, allowing for better control and potentially increasing the selectivity for the more reactive N-4 position.Run the reaction at 0°C or even -20°C.
Use of a Protecting Group Temporarily blocking the N-1 position ensures that the reaction can only occur at N-4.For a more controlled synthesis, consider using a mono-protected piperazine derivative like 1-Boc-4-methylpiperazine.

Troubleshooting Protocol: Minimizing Bis-Alkylation

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylpiperazine (3 equivalents) in a suitable solvent (e.g., acetonitrile or THF). Cool the solution to 0°C in an ice bath.

  • Slow Addition of Electrophile: Dissolve the alkylating agent (1 equivalent) in the same solvent and add it dropwise to the cooled 4-methylpiperazine solution over 1-2 hours with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting electrophile and the appearance of the mono-alkylated product.

  • Work-up: Once the reaction is complete, quench with water and perform an acid-base extraction to remove the excess 4-methylpiperazine.

  • Analysis: Analyze the crude product by ¹H NMR and LC-MS to determine the ratio of mono- to bis-alkylated product.

B. N-Oxide Formation

Question 2: After my reaction and work-up, I've isolated a product with a mass of +16 compared to my expected product. What is this impurity?

Answer: This is likely the N-oxide of your 4-methylpiperazine derivative. Tertiary amines are susceptible to oxidation, which can occur during the reaction, work-up, or even storage if exposed to oxidizing agents or air over extended periods.

Mechanism of N-Oxide Formation:

The lone pair of electrons on the tertiary nitrogen (N-4) can attack an oxygen atom from an oxidizing agent (e.g., hydrogen peroxide, peroxy acids, or even atmospheric oxygen), forming a coordinate covalent bond.

G Start Substituted 4-Methylpiperazine N-Oxide N-Oxide Side Product Start->N-Oxide Oxidant [O] (e.g., H₂O₂, m-CPBA, air) Oxidant->N-Oxide caption Figure 2: Formation of N-oxide.

Figure 2: Formation of N-oxide.

Prevention and Remediation:

StrategyPrincipleRecommended Protocol
Use Degassed Solvents Removing dissolved oxygen from solvents minimizes a common source of oxidation.Sparge your solvents with an inert gas (nitrogen or argon) for 15-30 minutes before use.
Maintain Inert Atmosphere Prevents atmospheric oxygen from reacting with your amine.Conduct the reaction and any subsequent manipulations under a blanket of nitrogen or argon.
Avoid Oxidizing Agents Be mindful of reagents that can act as oxidants, even if not intended for that purpose.If an oxidizing agent is necessary for another part of the molecule, consider protecting the piperazine nitrogen or perform the oxidation at a different stage.
Reductive Work-up or Purification N-oxides can often be reduced back to the parent amine.If N-oxide formation is significant, consider treating the crude product with a mild reducing agent such as sodium bisulfite or triphenylphosphine.
C. N-Formylation

Question 3: My product has a mass of +28, and the ¹H NMR shows an additional singlet around 8 ppm. What is this side product?

Answer: This is characteristic of an N-formyl group, which can be introduced if your reaction conditions include a source of a formyl group, such as dimethylformamide (DMF) at high temperatures or formic acid.[1]

Mechanism of N-Formylation (from DMF):

At elevated temperatures, DMF can decompose to generate dimethylamine and a reactive formylating species. This can then be attacked by the nucleophilic nitrogen of 4-methylpiperazine.

G DMF DMF (Solvent) Formyl_Source Reactive Formyl Species DMF->Formyl_Source Decomposition Heat High Temperature N_Formyl N-Formyl Side Product Formyl_Source->N_Formyl 4-MP 4-Methylpiperazine 4-MP->N_Formyl caption Figure 3: N-formylation from DMF.

Figure 3: N-formylation from DMF.

Minimization Strategies:

  • Avoid High Temperatures with DMF: If using DMF as a solvent, keep the reaction temperature below 100°C if possible.

  • Choose an Alternative Solvent: If high temperatures are required, consider using a more stable solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

  • Purification: N-formylated products can often be separated from the desired product by column chromatography due to differences in polarity.

D. Piperazine Ring Opening

Question 4: I'm seeing a complex mixture of products and some that don't appear to contain the piperazine ring. Could the ring be opening?

Answer: Yes, under certain conditions, the piperazine ring can undergo cleavage. This is less common than the other side reactions but can occur, particularly under harsh acidic or basic conditions, or in the presence of certain reagents. For example, studies on the atmospheric degradation of piperazine have shown that ring-opening can be initiated by radical abstraction.[2]

Troubleshooting Ring Opening:

  • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

  • pH Control: Be cautious with strong acids and bases, especially at elevated temperatures. If a strong acid or base is required, consider running the reaction at a lower temperature.

  • Reagent Compatibility: Be aware that some highly reactive reagents can promote ring cleavage. A thorough literature search on your specific reagents is recommended.

  • Structural Analysis: If you suspect ring opening, detailed analysis by LC-MS/MS and 2D NMR techniques will be necessary to elucidate the structures of the degradation products.

III. Frequently Asked Questions (FAQs)

Q1: How can I easily distinguish between my mono- and di-substituted products on a TLC plate? A1: Generally, the di-substituted product will be less polar than the mono-substituted product (if the substitution masks a polar N-H group) and will therefore have a higher Rf value on a normal-phase silica TLC plate. A co-spot (spotting both the starting material and the reaction mixture in the same lane) can also help to visualize the appearance of new, less polar spots.

Q2: My NMR spectrum of a substituted 4-methylpiperazine shows broad or multiple signals for the piperazine protons. Is my product impure? A2: Not necessarily. This is a common observation and is often due to restricted rotation around the newly formed bond (especially with acyl groups) or slow ring inversion on the NMR timescale.[3] Running the NMR at an elevated temperature can sometimes cause these signals to coalesce into sharper peaks.

Q3: What is the best way to remove unreacted 4-methylpiperazine after the reaction? A3: An acidic wash is typically effective. By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), the basic 4-methylpiperazine will be protonated and move into the aqueous layer. However, ensure your desired product is not acid-sensitive or water-soluble.

Q4: Can I use a protecting group other than Boc? A4: Yes, other protecting groups like Cbz (carboxybenzyl) or a tosyl group can be used. The choice of protecting group will depend on the stability of your molecule to the deprotection conditions. Boc is popular due to its ease of removal under acidic conditions.

IV. References

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • dos Santos Fernandes, J. P., et al. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 569. [Link]

  • Wikipedia. (n.d.). Amine oxide. Retrieved January 22, 2026, from [Link]

  • Science of Synthesis. (2008). Product Class 3: Amine N-Oxides. Thieme. [Link]

  • MDPI. (2024). Amine Oxide: Synthesis and Analysis. [Link]

  • Stiles, M. (2012). Formylation of Amines. Molecules, 17(8), 9688-9704. [Link]

  • Sakaguchi, T., et al. (2025). N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. [Link]

  • O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(51), 16032-16043. [Link]

  • Royal Society of Chemistry. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Nielsen, C. J., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(52), 10975-10988. [Link]

  • Ji, X., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. Biomedical Chromatography, 26(10), 1196-1201. [Link]

  • Ke, Y., et al. (2016). A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum allopregnanolone, pregnenolone and androsterone in pre- and postmenopausal women. Steroids, 118, 54-61. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • MDPI. (2023). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. [Link]

  • K. Licha, et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 41857-41867. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Carboxylation of N-Methylpiperazine

Welcome to the technical support center for the carboxylation of N-methylpiperazine (NMP). This guide is designed for researchers, chemists, and drug development professionals who are utilizing NMP as a synthetic interme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the carboxylation of N-methylpiperazine (NMP). This guide is designed for researchers, chemists, and drug development professionals who are utilizing NMP as a synthetic intermediate. Here, we provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.

Part 1: Understanding the Fundamentals - The Reaction Mechanism

Before troubleshooting, it is crucial to understand the chemistry at play. N-methylpiperazine possesses two distinct nitrogen atoms: a tertiary amine (N1) and a secondary amine (N4). The secondary amine at the N4 position is significantly more nucleophilic and is the primary site of reaction with carbon dioxide.

The reaction proceeds through the formation of a zwitterionic carbamic acid intermediate, which can then be deprotonated by another molecule of N-methylpiperazine to form an ammonium carbamate salt. In the presence of water, this carbamate can exist in equilibrium with bicarbonate.

TroubleshootingWorkflow Start Problem: Low or No Yield CheckCO2 1. Check CO₂ Delivery Start->CheckCO2 IsPressurized Pressurized System? CheckCO2->IsPressurized If applicable IsBubbling Effective Sparging? CheckCO2->IsBubbling CheckConditions 2. Evaluate Reaction Conditions IsPressureHigh CO₂ Pressure High? CheckConditions->IsPressureHigh CheckSolvent 3. Assess Solvent IsSolventPolar Solvent Polar? CheckSolvent->IsSolventPolar Success Yield Improved IsPressurized->CheckConditions Yes FixLeaks Action: Seal Leaks, Increase Pressure IsPressurized->FixLeaks No IsBubbling->CheckConditions Yes ImproveSparging Action: Use Fritted Bubbler, Increase Flow Rate IsBubbling->ImproveSparging No IsTempLow Temperature Low? IsPressureHigh->IsTempLow Yes IncreasePressure Action: Increase CO₂ Pressure (e.g., 5-20 bar) IsPressureHigh->IncreasePressure No IsTempLow->CheckSolvent Yes DecreaseTemp Action: Lower Temperature (e.g., 0-25 °C) IsTempLow->DecreaseTemp No IsSolventPolar->Success Yes ChangeSolvent Action: Switch to ACN, DMF, or Aqueous System IsSolventPolar->ChangeSolvent No FixLeaks->Success ImproveSparging->Success IncreasePressure->Success DecreaseTemp->Success ChangeSolvent->Success

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Difficulty in Product Isolation and Purification

Q: The reaction appears to be successful based on in-situ analysis (e.g., NMR of the crude mixture), but I am struggling to isolate a pure product. What should I do?

A: The product, being a salt (zwitterion), has unique solubility properties that can make isolation challenging.

Possible Cause 1: High Solubility in the Reaction Solvent The ammonium carbamate or bicarbonate salt may be highly soluble in the polar solvent used for the reaction.

  • Solution:

    • Anti-Solvent Precipitation: After the reaction, try adding a less polar co-solvent (an "anti-solvent") in which the product is insoluble. Common choices include diethyl ether, ethyl acetate, or acetone. Add the anti-solvent slowly with vigorous stirring to induce precipitation.

    • Solvent Evaporation: If the product is thermally stable, carefully remove the reaction solvent under reduced pressure. The resulting solid or oil can then be triturated with an anti-solvent to yield a solid.

Possible Cause 2: Product is an Oil or Gummy Solid Zwitterionic compounds sometimes fail to crystallize properly.

  • Solution:

    • pH Adjustment: Carefully acidifying the solution with an acid like HCl can protonate the carbamate/bicarbonate, while making the solution basic can deprotonate the ammonium ion. This manipulation of charge can significantly alter solubility and may lead to the precipitation of a neutral or different salt form.

    • Ion-Exchange Chromatography: This is a powerful technique for purifying ionic compounds. A cation or anion exchange column can be used, depending on the desired product form and the impurities present.

Part 4: Data and Protocols

Data Summary

The following table summarizes key parameters and their typical ranges for optimizing the carboxylation of N-methylpiperazine. These values should be considered starting points for your specific application.

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended RangeRationale & Remarks
CO₂ Pressure 1 - 50 bar (15 - 725 psi)Higher pressure increases CO₂ concentration, driving the reaction forward. Start at 5-10 bar.
Temperature 0 °C - 50 °CThe reaction is exothermic; lower temperatures favor the product but slow kinetics. 20-40 °C is a good compromise. [1]
Solvent Acetonitrile, DMF, WaterChoice depends on desired product (carbamate vs. bicarbonate) and downstream processing.
Concentration 0.1 M - 2.0 MHigher concentrations can increase reaction rate but may lead to solubility issues with the product.
Experimental Protocols

Protocol 1: General Procedure for Pressurized Carboxylation

This protocol is a general guideline and must be adapted and optimized for your specific goals and equipment.

  • Reactor Setup: To a clean, dry, and appropriately sized high-pressure reactor equipped with a magnetic stir bar, add N-methylpiperazine (1.0 equivalent).

  • Solvent Addition: Add the chosen solvent (e.g., acetonitrile) to achieve the desired concentration (e.g., 1.0 M).

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor headspace with low-pressure N₂ or Ar gas 3-5 times to remove air, then purge with low-pressure CO₂ twice.

  • Pressurization: While stirring the solution, pressurize the reactor with CO₂ to the target pressure (e.g., 10 bar).

  • Reaction: Maintain the reaction at the desired temperature (e.g., 25 °C) with vigorous stirring for the intended duration (e.g., 4-24 hours). Monitor the pressure; a drop may indicate consumption of CO₂.

  • Workup:

    • Cool the reactor to room temperature.

    • CAUTION: Very slowly and carefully vent the excess CO₂ pressure in a well-ventilated fume hood.

    • Open the reactor and transfer the contents. The product may have already precipitated. If so, collect it by filtration.

    • If the product is in solution, proceed with anti-solvent precipitation or solvent evaporation as described in the troubleshooting section.

  • Analysis: Analyze the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. [2][3][4] Protocol 2: Product Characterization by ¹H NMR

  • Sample Preparation: Dissolve a small amount of the isolated, dried product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Analysis: Acquire a ¹H NMR spectrum.

  • Expected Shifts:

    • Starting Material (NMP): You will see characteristic peaks for the N-CH₃ group and the piperazine ring protons.

    • Product (Carbamate/Bicarbonate): Upon carboxylation at the N4 position, the symmetry of the piperazine ring is broken. Expect to see a downfield shift and splitting of the proton signals adjacent to the newly formed C-N bond due to the electron-withdrawing effect of the carboxyl group. The N-CH₃ signal may also shift slightly.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of Methyl Piperazine-2-carboxylate.
  • BenchChem. (n.d.). A Technical Guide to the Potential Reactivity of Methyl Piperazine-2-carboxylate Functional Groups.
  • Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. (2025). ResearchGate. Retrieved from [Link]

  • Chen, X., et al. (2013). Modeling of CO2 Absorption Kinetics in Aqueous 2-Methylpiperazine. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Goldman, M. J., et al. (2013). Kinetics of N-Nitrosopiperazine Formation from Nitrite and Piperazine in CO2 Capture. ResearchGate. Retrieved from [Link]

  • Goldman, M. J., et al. (2013). Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture. Environmental Science & Technology. Retrieved from [Link]

  • Modeling of CO2 Absorption Kinetics in Aqueous 2-Methylpiperazine. (n.d.). CoLab.
  • Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine. (n.d.). Google Patents.
  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. (2025). ACS Omega. Retrieved from [Link]

  • Balchandani, S. C., et al. (2022). Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. ACS Omega. Retrieved from [Link]

  • N-METHYLPIPERAZINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Synthesis of new amides of the N-methylpiperazine series. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis method of N-methylpiperazine. (n.d.). Google Patents.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved from [Link]

  • Ion chromatography determination method of N-methylpiperazine. (n.d.). Google Patents.
  • Experimental Modeling and Optimization of CO2 Absorption into Piperazine Solutions Using RSM-CCD Methodology. (n.d.). PubMed Central. Retrieved from [Link]

  • Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC. (n.d.). Chinese Journal of Modern Applied Pharmacy. Retrieved from [Link]

  • Chen, E., et al. (2013). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. ResearchGate. Retrieved from [Link]

  • Balchandani, S. C., et al. (2022). Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. National Institutes of Health. Retrieved from [Link]

  • Preparation of n-methylpiperazine. (n.d.). Google Patents.
  • Analytical CHEMISTRY. (n.d.). Retrieved from [Link]

  • Towards Reliable CO2 Capture: Nonlinear Optimization of a Piperazine-Based Process Under Uncertainty. (2025). Figshare. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. (2026). ACS Omega. Retrieved from [Link]

  • Reaction conditions optimization with 1-methylpiperazine formylation by.... (n.d.). ResearchGate. Retrieved from [Link]

  • Heat of absorption of CO2 in aqueous solutions of N-methyldiethanolamine and piperazine. (2025). ResearchGate. Retrieved from [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online. Retrieved from [Link]

  • Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. (2022). The Journal of Physical Chemistry B. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. (n.d.). ACS Publications. Retrieved from [Link]

  • Optimization of a Solvay-Based Approach for CO2 Capture. (n.d.). International Journal of Chemical Engineering and Applications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability Studies and Degradation Pathways of 4-Methylpiperazine-1-carboxylic Acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Methylpiperazine-1-carboxylic acid. This document provides in-depth, field-proven insights into design...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Methylpiperazine-1-carboxylic acid. This document provides in-depth, field-proven insights into designing and troubleshooting stability studies for this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to your work.

Foundational Concepts: Why Focus on Stability?

Understanding the stability of a molecule like 4-Methylpiperazine-1-carboxylic acid is a cornerstone of pharmaceutical development. Forced degradation studies, where the molecule is exposed to stress conditions more severe than accelerated stability testing, are essential.[1][2] These studies serve several critical purposes:

  • Pathway Elucidation: They provide a predictive understanding of the likely degradation pathways and the chemical behavior of the molecule.[1][3]

  • Method Development: The generated degradants are crucial for developing and validating stability-indicating analytical methods, ensuring that the methods can separate and quantify the active ingredient from its potential impurities.[2]

  • Formulation & Packaging: Knowledge of how the molecule degrades under various conditions (e.g., light, heat, pH) informs the development of stable formulations and the selection of appropriate packaging.[1]

Experimental Design & Strategy: FAQs

This section addresses common questions encountered when designing a forced degradation study for 4-Methylpiperazine-1-carboxylic acid.

Q1: I'm starting a forced degradation study. What are the essential stress conditions I need to apply?

A1: Your study should be comprehensive enough to explore the molecule's susceptibility to common degradation routes. Based on regulatory guidelines (e.g., ICH Q1A) and established scientific practice, you should investigate hydrolytic, oxidative, photolytic, and thermal degradation.[1][4] The goal is to achieve appropriate degradation, typically aiming for 5-20% degradation of the active pharmaceutical ingredient (API), to ensure that secondary degradation is minimized.

Here is a recommended set of starting conditions. Note that these may need to be optimized based on the observed stability of 4-Methylpiperazine-1-carboxylic acid.

Stress ConditionReagent/ParameterTypical ConditionsRationale & Causality
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature to 80°CProbes for acid-labile functional groups. For this molecule, while the piperazine ring is stable, extreme conditions could promote decarboxylation.
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temperature to 80°CProbes for base-labile groups. The carboxylic acid will be deprotonated, which may affect its stability profile compared to the neutral or protonated form.
Oxidation 3% to 30% H₂O₂Room TemperatureThe tertiary amine nitrogens on the piperazine ring are susceptible to oxidation, potentially forming N-oxides.[4] This is a critical pathway to investigate.
Thermal Degradation Dry Heat60°C to 105°CAssesses the intrinsic thermal stability of the molecule in the solid state. Can induce decarboxylation or other rearrangements.
Photostability UV/Visible LightICH Q1B Option 1 or 2Evaluates the molecule's sensitivity to light, which can catalyze photo-oxidative or other radical-based degradation pathways.
Q2: My initial stress conditions resulted in no degradation or complete degradation. How should I adjust my experiment?

A2: This is a common challenge. The key is iterative optimization.

  • If No Degradation Occurs: The molecule is stable under the initial conditions. You should systematically increase the stress level. For example, increase the acid/base concentration, raise the temperature, or extend the exposure time. Avoid conditions so harsh they are not relevant to physiological or storage scenarios.

  • If Complete Degradation Occurs: The conditions are too aggressive. You should reduce the stress. Use a lower temperature, decrease the concentration of the stressor (e.g., use 1% H₂O₂ instead of 30%), or shorten the duration of the experiment. The goal is to generate a profile of early-stage degradants, not to obliterate the parent molecule.[1]

Workflow for a Forced Degradation Study

The following diagram outlines a logical workflow for conducting these studies, from planning to analysis.

Forced_Degradation_Workflow cluster_planning 1. Planning & Setup cluster_execution 2. Stress Application cluster_analysis 3. Analysis & Identification Plan Define Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep Prepare Stock Solution of 4-Methylpiperazine-1-carboxylic acid Plan->Prep Stress Expose aliquots to different stress conditions Prep->Stress Quench Neutralize/Quench reaction at defined time points Stress->Quench HPLC Analyze via Stability-Indicating HPLC-UV/MS Method Quench->HPLC Identify Identify Degradants (Mass Shift, Fragmentation) HPLC->Identify Quantify Quantify Degradants & Calculate Mass Balance Identify->Quantify

Caption: A typical workflow for forced degradation studies.

Troubleshooting Analytical Challenges

Q3: I'm using reverse-phase HPLC, but my peak shapes for the parent compound and degradants are poor. What's the cause?

A3: Poor peak shape (e.g., tailing, fronting) for a basic compound like 4-Methylpiperazine-1-carboxylic acid is often related to interactions with the silica support of the column or improper mobile phase pH.

  • Cause: The piperazine moiety is basic. If the mobile phase pH is not low enough, residual silanols on the C18 column can interact with the protonated amine, causing peak tailing. The carboxylic acid group is acidic, making the molecule zwitterionic at certain pH values.

  • Solution 1 (Adjust pH): Lower the mobile phase pH to around 2.5-3.0 using an additive like formic acid or phosphoric acid. At this pH, the carboxylic acid will be protonated (neutral), the amines will be protonated (positive charge), and the silanols will be suppressed, minimizing secondary interactions.

  • Solution 2 (Change Column): Use a column with a different stationary phase, such as one with end-capping or a phenyl-hexyl phase, which may offer different selectivity.

  • Solution 3 (Avoid Protic Solvents in Diluent): When analyzing carboxylic acids, avoid using protic solvents like methanol in your sample diluent, as this can lead to esterification, creating an artificial degradant.[5]

Q4: How can I confirm the identity of my observed degradation products?

A4: High-resolution mass spectrometry (LC-MS), particularly with tandem MS (MS/MS), is the primary tool for structural elucidation of unknown degradants.[4]

  • Determine Mass Shift: Compare the accurate mass of the degradant peak with the parent compound. A mass shift of +15.99 Da, for instance, strongly suggests an oxidation event. A shift of -44.00 Da indicates decarboxylation.

  • Analyze Fragmentation: Compare the MS/MS fragmentation pattern of the degradant to that of the parent compound. Common fragments can help pinpoint where the modification occurred, while new fragments can reveal the structure of the modification itself.

  • Synthesize Standards: If possible, synthesize the suspected degradation product and compare its retention time and mass spectrum to the unknown peak in your stressed sample. This provides definitive confirmation.

Unraveling the Degradation Puzzle of 4-Methylpiperazine-1-carboxylic acid

Based on its chemical structure, we can predict several likely degradation pathways. The molecule contains two key reactive sites: the tertiary amines of the piperazine ring and the carboxylic acid group.

Hypothesized Degradation Pathways

Degradation_Pathways cluster_products Potential Degradation Products Parent 4-Methylpiperazine-1-carboxylic acid (C₆H₁₂N₂O₂) M.W. 144.17 N_Oxide N-Oxide Product (C₆H₁₂N₂O₃) ΔM = +16 Da Parent->N_Oxide Oxidation (H₂O₂) Decarboxylated 1-Methylpiperazine (C₅H₁₂N₂) ΔM = -44 Da Parent->Decarboxylated Thermal/Acidic Stress Demethylated Piperazine-1-carboxylic acid (C₅H₁₀N₂O₂) ΔM = -14 Da Parent->Demethylated Oxidative/Photolytic Stress Ring_Opened Ring-Opened Products (Variable) ΔM = +18 Da (Hydrolysis) Parent->Ring_Opened Harsh Hydrolysis

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Piperazine Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed to provide in-depth, experience-driven advice for resolving peak tailing, a common and frustrating issue, particularly when analyzing basic compounds like piperazine and its derivatives. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying scientific principles to empower you to tackle future chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for piperazine compounds?

A: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] This is a frequent issue when analyzing basic compounds like piperazine. The primary cause is unwanted secondary interactions between the basic analyte and the stationary phase.[1][2][3] These interactions lead to reduced resolution between adjacent peaks, inaccurate peak integration, and compromised quantitative accuracy.[1][3]

Q2: What are the most common causes of peak tailing for basic compounds?

A: The most prevalent cause is the interaction between basic analytes, such as those containing piperazine's amine groups, and residual silanol groups on the surface of silica-based stationary phases.[2][3][4] Other contributing factors can include:

  • Mobile phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte and the silanol groups.[1]

  • Metal Contamination: Trace metals in the stationary phase or from the HPLC system itself can chelate with analytes, causing tailing.[3][5]

  • Column Issues: Voids at the column inlet or a blocked frit can distort peak shape.[3][4]

  • Sample Solvent Effects: Using a sample solvent that is stronger than the mobile phase can lead to peak distortion.[6][7][8]

In-Depth Troubleshooting Guides

Problem 1: My piperazine compound consistently shows significant peak tailing on a standard C18 column.

This is the most common scenario. The basic nitrogen atoms in the piperazine ring are prone to strong ionic interactions with acidic silanol groups on the silica surface of the stationary phase. This leads to a secondary retention mechanism that broadens the peak.

Silanol_Interaction cluster_stationary_phase Silica Stationary Phase cluster_mobile_phase Mobile Phase Silanol {Si-O⁻ | Ionized Silanol Group} C18 {C18 Chain | Primary Hydrophobic Interaction} Piperazine {Piperazine-H⁺ | Protonated Analyte} Piperazine->Silanol Secondary Interaction (Ionic) Causes Tailing Piperazine->C18  Primary Retention (Hydrophobic)

Caption: Figure 1: Interaction of Protonated Piperazine with Ionized Silanol Groups

  • Mobile Phase pH Adjustment: The first and often most effective step is to control the ionization of the silanol groups. Lowering the mobile phase pH to below 3 will protonate the silanol groups, minimizing their ionic interaction with the protonated piperazine analyte.[3][9]

  • Employing Mobile Phase Additives: If lowering the pH is not sufficient or desirable for your separation, consider adding a "sacrificial base" to the mobile phase.[3]

    • Triethylamine (TEA): A common choice, TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively shielding them from your piperazine analyte.[3] A typical concentration is 0.05 M.

    • Ammonium Salts: Ammonium formate or acetate can also be effective, particularly for LC-MS applications where non-volatile additives like TEA are problematic.

  • Increasing Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can also help to mask the silanol interactions and improve peak shape.[3]

  • Objective: To prepare a mobile phase at pH 2.8 with a sacrificial base to mitigate peak tailing.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile or methanol

    • Formic acid

    • Triethylamine (TEA)

  • Procedure:

    • To 900 mL of HPLC-grade water, add 1.0 mL of formic acid.

    • Adjust the pH to 2.8 by dropwise addition of formic acid or a dilute ammonium hydroxide solution, while monitoring with a calibrated pH meter.

    • Add 0.5 mL of TEA to the aqueous solution.

    • Bring the final volume to 1 L with HPLC-grade water. This is your aqueous mobile phase component.

    • Filter the aqueous mobile phase through a 0.22 µm filter.

    • Prepare your final mobile phase by mixing the aqueous component with the organic solvent in the desired ratio (e.g., 70:30 aqueous:acetonitrile).

Problem 2: I've tried adjusting the mobile phase, but the peak tailing persists. What's next?

If mobile phase optimization doesn't resolve the issue, the problem likely lies with the column chemistry or the HPLC system itself.

  • Choosing the Right Column: Not all C18 columns are created equal. For basic compounds like piperazine, consider these alternatives:

    • End-capped Columns: These columns have been treated to block a majority of the residual silanol groups.[9]

    • Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain, which helps to shield the silanol groups and provides alternative selectivity.[10]

    • Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, resulting in a less acidic surface and improved peak shape for basic compounds.

    Column TypePrimary Mechanism for Reduced TailingIdeal for...
    High-Purity, End-capped Silica Minimizes available silanol groups through chemical bonding.General purpose analysis of basic compounds.
    Polar-Embedded Phase Shields residual silanols and offers alternative selectivity.Compounds with polar functional groups in addition to the basic amine.
    Hybrid Inorganic/Organic Reduces the acidity and number of surface silanols.Robust methods where pH stability is a concern.
  • System Passivation: Your HPLC system, particularly stainless steel components, can contribute to peak tailing through metal-analyte interactions.[11] Passivating the system can help to minimize these effects. This is a process of flushing the system with a chelating agent or a strong acid to remove metal ions and create an inert surface.[12][13]

  • Objective: To passivate a stainless steel HPLC system to reduce metal-ion-induced peak tailing.

  • Caution: Always consult your HPLC manufacturer's guidelines before performing passivation. Disconnect the column before starting.

  • Reagents:

    • HPLC-grade isopropanol

    • HPLC-grade water

    • 30-40% Nitric Acid (handle with extreme care and appropriate personal protective equipment)

  • Procedure:

    • Replace the column with a union.

    • Flush the system with HPLC-grade water for 15 minutes at 1-2 mL/min.[13]

    • Flush with isopropanol for 10 minutes at 1 mL/min.[13]

    • Flush with HPLC-grade water for 15 minutes at 1-2 mL/min.[13]

    • Flush with the nitric acid solution for 30 minutes at 1 mL/min.

    • Flush with HPLC-grade water for at least 60 minutes, or until the eluent is pH neutral.

    • Equilibrate the system with your mobile phase before reconnecting the column.

  • Investigate for Column Voids or Blockages: A sudden onset of peak tailing for all compounds in your analysis could indicate a physical problem with the column, such as a void at the inlet or a blocked frit.[3][4]

    • Troubleshooting Step: Reverse the column (if the manufacturer allows) and flush it with a strong solvent to try and dislodge any blockage.[4] If the problem persists, the column may need to be replaced.

Troubleshooting_Flow Start Peak Tailing Observed for Piperazine Compound Mobile_Phase Adjust Mobile Phase (pH, Additives) Start->Mobile_Phase Check_Column Evaluate Column Chemistry (End-capped, Polar-Embedded) Mobile_Phase->Check_Column Failure Resolved Peak Shape Improved Mobile_Phase->Resolved Success System_Issues Investigate System Effects (Passivation, Voids) Check_Column->System_Issues Failure Check_Column->Resolved Success System_Issues->Resolved Success Contact_Support Consult Column/Instrument Manufacturer System_Issues->Contact_Support Failure

Caption: Figure 2: A logical workflow for troubleshooting peak tailing.

References

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. [Link]

  • Shimadzu Corporation. Effects of Sample Solvents on Peak Shape. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

  • Shimadzu Corporation. Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [Link]

  • Analytics-Shop. Successful passivation of an HPLC system. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]

  • Gritti, F., & Guiochon, G. (2005). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed. [Link]

  • Restek Corporation. (2023). Methods for the Passivation of HPLC Instruments and Columns. [Link]

  • YMC. Advantages and Applications of Passivated HPLC Hardware for Large and Small Molecule Analysis. [Link]

  • Phenomenex. Columns - What is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis. [Link]

Sources

Troubleshooting

Methods for removing unreacted starting materials from 4-Methylpiperazine-1-carboxylic acid

Welcome to the technical support center for the purification of 4-Methylpiperazine-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methylpiperazine-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the removal of unreacted starting materials from your product. This resource offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides for more complex purification challenges.

Understanding the Chemistry of Purification

The synthesis of 4-Methylpiperazine-1-carboxylic acid, often prepared via the reaction of 1-methylpiperazine with a carboxylating agent like di-tert-butyl dicarbonate (Boc anhydride), can result in a crude product containing unreacted starting materials and byproducts. The primary impurities of concern are unreacted 1-methylpiperazine and residual di-tert-butyl dicarbonate (Boc anhydride) .

The purification strategy hinges on the distinct chemical properties of the desired product and the impurities. 4-Methylpiperazine-1-carboxylic acid is a zwitterionic compound at neutral pH, possessing both a basic tertiary amine and an acidic carboxylic acid group. In contrast, 1-methylpiperazine is a basic compound, and Boc anhydride is a neutral, electrophilic reagent. These differences in acidity, basicity, and reactivity are exploited in the purification methods detailed below.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of 4-Methylpiperazine-1-carboxylic acid?

The most prevalent impurities are unreacted starting materials: 1-methylpiperazine and di-tert-butyl dicarbonate (Boc anhydride). Byproducts from the decomposition of Boc anhydride, such as tert-butanol and carbon dioxide, are also present but are typically volatile and easily removed.

Q2: I see residual 1-methylpiperazine in my NMR spectrum. What is the quickest way to remove it?

An acidic wash is the most efficient method. By washing your organic solution with a dilute aqueous acid (e.g., 1M HCl), the basic 1-methylpiperazine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[1]

Q3: How can I remove unreacted Boc anhydride from my reaction mixture?

There are several effective methods:

  • Chemical Quenching: Add a nucleophilic amine, such as a small amount of aqueous ammonia, to the reaction mixture to react with the excess Boc anhydride, forming a more water-soluble urea derivative.[2]

  • Basic Wash: Vigorously wash the organic layer with a saturated sodium bicarbonate solution to hydrolyze the Boc anhydride.

  • High Vacuum: If your product is not volatile, residual Boc anhydride can often be removed by evaporation under a high vacuum.

Q4: My product seems to be poorly soluble in common organic solvents for extraction. Why is this?

4-Methylpiperazine-1-carboxylic acid is zwitterionic, which can limit its solubility in nonpolar organic solvents. Adjusting the pH of the aqueous phase during extraction can significantly improve partitioning. Acidifying the aqueous layer will protonate the carboxylate, making the molecule more cationic and potentially more water-soluble. Conversely, making the aqueous layer basic will deprotonate the ammonium group, rendering the molecule more anionic and also potentially more water-soluble. Careful pH management is key to successful extraction.

Q5: Is column chromatography a suitable method for purifying 4-Methylpiperazine-1-carboxylic acid?

Yes, but with considerations. The zwitterionic and basic nature of the compound can lead to tailing on standard silica gel. To mitigate this, a basic modifier, such as 0.1-1% triethylamine (TEA) or a small amount of ammonia in methanol, should be added to the mobile phase.[3][4]

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to common purification challenges.

Issue 1: Persistent 1-Methylpiperazine Contamination

Scenario: After a standard work-up, you still observe the characteristic signals of 1-methylpiperazine in your product's NMR spectrum.

Causality: Insufficient or ineffective acidic washing is the likely cause. The basicity of 1-methylpiperazine (pKa of the conjugate acid is ~9.8) requires a sufficiently acidic aqueous solution to ensure complete protonation and transfer to the aqueous phase.

start Crude Product in Organic Solvent wash Perform Acidic Wash (1M HCl or 10% Citric Acid) start->wash separate Separate Layers wash->separate check_aq Check pH of Aqueous Layer (ensure pH < 4) separate->check_aq repeat_wash Repeat Acidic Wash check_aq->repeat_wash pH ≥ 4 combine_org Combine Organic Layers check_aq->combine_org pH < 4 repeat_wash->separate dry Dry Organic Layer (e.g., Na2SO4) combine_org->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze Purity (NMR/LC-MS) concentrate->analyze

Caption: Workflow for Acidic Wash Purification.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • First Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid.

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The upper layer will be the organic phase (unless DCM is used, in which case it will be the bottom layer), and the lower will be the aqueous phase.

  • pH Check: Drain the aqueous layer and check its pH to ensure it is acidic (pH < 4).

  • Repeat: Repeat the wash with fresh 1M HCl. Two to three washes are typically sufficient.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Issue 2: Persistent Di-tert-butyl Dicarbonate (Boc Anhydride) Contamination

Scenario: You observe the characteristic tert-butyl singlet of Boc anhydride in your NMR spectrum after purification.

Causality: Boc anhydride can be persistent in organic solvents and may not be fully removed by simple aqueous washes due to its low water solubility.

start Crude Product in Organic Solvent quench Quench with Nucleophile (e.g., aq. Ammonia) start->quench wash Perform Basic Wash (sat. NaHCO3) quench->wash separate Separate Layers wash->separate repeat_wash Repeat Basic Wash separate->repeat_wash combine_org Combine Organic Layers separate->combine_org repeat_wash->separate dry Dry Organic Layer (e.g., Na2SO4) combine_org->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze Purity (NMR/LC-MS) concentrate->analyze

Caption: Workflow for Boc Anhydride Removal.

  • Quenching (Optional but Recommended): Before beginning the aqueous work-up, add a small amount of concentrated aqueous ammonia (e.g., 1-2 mL) to the reaction mixture and stir for 30 minutes at room temperature. This will convert the Boc anhydride to the more water-soluble tert-butyl carbamate.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate. Wash at least twice.

  • Brine Wash: Perform a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Issue 3: Low Yields Due to Emulsion Formation During Extraction

Scenario: A thick, stable emulsion forms at the interface of the organic and aqueous layers during extraction, making separation difficult and leading to product loss.

Causality: The zwitterionic nature of 4-Methylpiperazine-1-carboxylic acid can give it surfactant-like properties, leading to the formation of emulsions, especially when the pH is near its isoelectric point.

  • "Break" the Emulsion: Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

  • Change Solvent: If emulsions are persistent, consider using a different extraction solvent. For example, if you are using ethyl acetate, try switching to dichloromethane.

Advanced Purification Techniques

When standard extraction methods are insufficient, the following techniques can be employed.

Recrystallization

Principle: This technique relies on the difference in solubility of the product and impurities in a given solvent at different temperatures. A suitable solvent will dissolve the product at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures.[5]

Solvent Selection for 4-Methylpiperazine-1-carboxylic acid:

Due to its zwitterionic character, finding a single ideal solvent can be challenging. Solvent systems are often more effective.

Solvent/SystemRationale
Isopropanol/Water Isopropanol can dissolve the organic part of the molecule, while a small amount of water helps to dissolve the zwitterionic portion.
Ethanol/Diethyl Ether Dissolve the product in a minimum amount of hot ethanol and then slowly add diethyl ether until the solution becomes turbid. Allow to cool slowly.
Acetone/Water Similar to the isopropanol/water system, this can be effective for zwitterionic compounds.
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once crystals begin to form, you can place the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Flash Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

Considerations for 4-Methylpiperazine-1-carboxylic acid:

  • Stationary Phase: Standard silica gel.

  • Mobile Phase: A gradient of methanol in dichloromethane (DCM) or ethyl acetate is a good starting point. To prevent peak tailing due to the basicity of the piperazine nitrogen, add a small amount of a basic modifier.

Mobile Phase ModifierConcentrationPurpose
Triethylamine (TEA) 0.1 - 1% (v/v)Neutralizes acidic silanol groups on the silica surface.[3][4]
Ammonia in Methanol 1-2% of a 7N solutionA stronger base for highly basic compounds that still show tailing with TEA.[4]
  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like methanol. Alternatively, for better resolution, perform a "dry load" by adsorbing the product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Run the mobile phase through the column, collecting fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines.
  • CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google P
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • CN108033931B - Synthesis method of N-Boc piperazine - Google P
  • Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Valko, K., et al. (2007). Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar.
  • Chemistry LibreTexts. (2021). 2.
  • PubChem. 4-Methyl-1-piperazinecarboxylic acid.
  • ResearchG
  • ResearchGate. (2015).
  • ACS Publications. (2003). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid.
  • CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google P
  • Biotage. (2023).
  • University of Rochester, Department of Chemistry. Remove Sticky Reagents.
  • CSIRO Publishing. (2014).
  • Reddit. (2023). Help Removing Excess Boc Anhydride.
  • Royal Society of Chemistry. (2019).
  • BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • Reddit. (2022). Best solvent for FMOC removal.
  • RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
  • PubMed. (2020).
  • ACS Publications. (2016). Zwitterionic Cocrystals of Flavonoids and Proline: Solid-State Characterization, Pharmaceutical Properties, and Pharmacokinetic Performance.
  • BenchChem. (2025).
  • Scholars Research Library. Der Pharma Chemica.
  • ResearchGate. (2004).
  • EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google P
  • PubMed. (2004). Recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids.
  • Cleansepro Cleaning. (2024). How to Acid Wash: A Comprehensive Guide for Beginners.
  • UNODC.
  • WordPress.com. (2012).
  • ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals.
  • Sigma-Aldrich.
  • ScienceDirect. (2006). Optimization of pressurized liquid extraction of Piper gaudichaudianum Kunth leaves.
  • SpringerLink. (2004).
  • DergiPark. (2019).
  • PubChem. 1-Methylpiperidine-4-carboxylic acid.
  • Organic Syntheses.

Sources

Optimization

Challenges in scaling up the synthesis of 4-Methylpiperazine-1-carboxylic acid

An essential building block in medicinal chemistry, 4-Methylpiperazine-1-carboxylic acid is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its piperazine core is a prevalent mot...

Author: BenchChem Technical Support Team. Date: February 2026

An essential building block in medicinal chemistry, 4-Methylpiperazine-1-carboxylic acid is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its piperazine core is a prevalent motif in drug discovery, valued for its ability to modulate physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles. While the synthesis of this compound on a laboratory scale is well-documented, scaling up production presents a distinct set of challenges that can impact yield, purity, and process safety.

This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven insights to navigate the complexities of large-scale synthesis.

Overview of Primary Synthesis Route

The most common and industrially viable synthesis of 4-Methylpiperazine-1-carboxylic acid proceeds via a two-step sequence. First, 1-methylpiperazine is reacted with a phosgene equivalent to form the reactive intermediate, 4-methylpiperazine-1-carbonyl chloride. This intermediate is then hydrolyzed to yield the final carboxylic acid product. Each stage of this process requires careful control of reaction parameters to ensure a safe, efficient, and scalable operation.

cluster_0 Step 1: Acylation cluster_1 Step 2: Hydrolysis 1-Methylpiperazine 1-Methylpiperazine Acylation Acylation Reaction (Controlled Temp) 1-Methylpiperazine->Acylation Phosgene_Equivalent Phosgene Equivalent (e.g., Triphosgene) Phosgene_Equivalent->Acylation Intermediate 4-Methylpiperazine-1-carbonyl chloride Acylation->Intermediate Hydrolysis Hydrolysis (Aqueous Base) Intermediate->Hydrolysis Final_Product 4-Methylpiperazine-1-carboxylic acid Hydrolysis->Final_Product

Caption: General two-step synthesis workflow.

Troubleshooting Guide: Scaling Up Synthesis

This section addresses specific issues that may arise during the scale-up process, presented in a question-and-answer format.

Part 1: Acylation Step (Formation of 4-Methylpiperazine-1-carbonyl chloride)

Question 1: My reaction yield is significantly lower on a larger scale compared to the bench. What are the likely causes and solutions?

Answer: A drop in yield during scale-up is a common problem, often attributable to several factors:

  • Inadequate Temperature Control: The acylation of amines is highly exothermic. Insufficient heat removal in a large reactor can lead to localized "hot spots," promoting side reactions and degradation of both product and reactants.

    • Solution:

      • Ensure the reactor's cooling system is adequate for the batch size.

      • Employ a slow, subsurface addition of the phosgene equivalent to allow the cooling system to keep pace with heat generation.

      • Consider using a more dilute reaction mixture to increase the overall heat capacity.

  • Moisture Contamination: Acyl chlorides, including the intermediate 4-methylpiperazine-1-carbonyl chloride, are extremely sensitive to moisture.[1] Water contamination will hydrolyze the acylating agent and the product, reducing the yield.

    • Solution:

      • Use anhydrous solvents and reagents.

      • Ensure the reactor is thoroughly dried before use.

      • Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the reaction.[1]

  • Formation of Side Products: The primary side product is often the result of a second acylation on the unreacted starting material or the formation of ureas.

    • Solution:

      • Stoichiometry Control: Precise control over the molar ratios of reactants is crucial.[1] Avoid a large excess of the acylating agent.

      • Mixing Efficiency: Poor mixing can create areas of high reagent concentration, leading to over-reaction. Ensure the agitator design and speed are appropriate for the reactor geometry and batch volume to maintain a homogenous mixture.

Question 2: I am observing the formation of significant amounts of N,N'-bis(carbonyl chloride)piperazine impurity. How can this be prevented?

Answer: This impurity arises from the reaction of the acylating agent with both nitrogen atoms of a piperazine molecule. While you are using 1-methylpiperazine, contamination of your starting material with piperazine can lead to this symmetrical byproduct. More commonly, it points to issues with reactivity and stoichiometry.

  • Protonation Strategy: One effective method to prevent disubstitution in piperazine systems is to leverage protonation as a protective group.[2] By using a salt of 1-methylpiperazine (e.g., the hydrochloride salt) or by adding one equivalent of a strong acid, the second nitrogen is protonated and deactivated towards electrophilic attack.

  • Reverse Addition: Instead of adding the acylating agent to the amine, consider adding the 1-methylpiperazine solution to the acylating agent. This ensures that the amine is always the limiting reagent in the reaction mixture, minimizing the chance of double acylation.

Part 2: Hydrolysis & Product Isolation

Question 3: The hydrolysis of the carbonyl chloride intermediate is sluggish and incomplete. What can I do to improve it?

Answer: Incomplete hydrolysis can be due to poor solubility of the intermediate in the aqueous phase or insufficient reactivity.

  • Phase Transfer Catalyst: If the intermediate has low water solubility, the reaction will be limited to the interface between the organic and aqueous layers. Adding a phase transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the hydroxide ion into the organic phase and accelerate the hydrolysis.

  • Co-Solvent: Using a water-miscible co-solvent like tetrahydrofuran (THF) or dioxane can create a single-phase system, dramatically increasing the reaction rate.[1]

  • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate of hydrolysis. However, monitor for any potential degradation.

Question 4: I am struggling to isolate the final product. After pH adjustment, it either remains in the aqueous layer or forms an intractable oil. How should I proceed?

Answer: As an amino acid, 4-Methylpiperazine-1-carboxylic acid is zwitterionic, which can complicate its isolation. Its properties are highly pH-dependent.

  • Determine the Isoelectric Point (pI): The product will have its lowest water solubility at its isoelectric point. Carefully adjust the pH of the aqueous solution. Instead of a broad adjustment, perform small-scale tests to find the precise pH at which the product precipitates most effectively.

  • Salting Out: If the product is still too soluble, add a saturated solution of an inorganic salt like sodium chloride (brine) to the aqueous layer. This decreases the solubility of the organic product, forcing it to precipitate.

  • Solvent Extraction at Different pHs:

    • First, perform an extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) at a high pH (>10) to remove any non-acidic organic impurities.

    • Then, carefully acidify the aqueous layer to just below the pI and extract with a more polar solvent like n-butanol, which is more effective at extracting zwitterionic compounds.

  • Recrystallization: For purification, recrystallization from a mixed solvent system (e.g., ethanol/water, isopropanol/water) is often effective.[1]

Start Low Yield Observed CheckTemp Was Exotherm Controlled? Start->CheckTemp CheckMoisture Were Anhydrous Conditions Used? CheckTemp->CheckMoisture Yes ImproveCooling Solution: - Improve Reactor Cooling - Slow, Subsurface Addition - Use More Dilute Solution CheckTemp->ImproveCooling No CheckMixing Is Agitation Adequate for Scale? CheckMoisture->CheckMixing Yes UseAnhydrous Solution: - Use Anhydrous Solvents - Dry Reactor Thoroughly - Maintain Inert Atmosphere CheckMoisture->UseAnhydrous No ImproveMixing Solution: - Optimize Agitator Speed - Verify Baffling in Reactor - Check for Homogeneity CheckMixing->ImproveMixing No Success Yield Improved CheckMixing->Success Yes ImproveCooling->Success UseAnhydrous->Success ImproveMixing->Success

Caption: Troubleshooting decision tree for low yield.

Frequently Asked Questions (FAQs)

Q1: What are the safest and most effective alternatives to using phosgene gas for the acylation step? A1: Due to the extreme toxicity of phosgene, safer alternatives are strongly recommended, especially for large-scale production.[3] The most common substitute is solid triphosgene (bis(trichloromethyl) carbonate). It is easier and safer to handle, and in solution, it dissociates to provide phosgene in situ. A patent for a related synthesis specifies using di(trichloromethyl) carbonate as a raw material, highlighting its industrial applicability.[3] Other options include diphosgene (a liquid) or using a two-step approach with carbonyldiimidazole (CDI).

Q2: How can I effectively monitor the reaction's progress and completion in a large, sealed reactor? A2: Direct sampling from a large-scale reactor can be hazardous. Process Analytical Technology (PAT) is the preferred method. In-situ Fourier Transform Infrared (FTIR) spectroscopy is an excellent tool. By inserting a probe into the reaction mixture, you can monitor the disappearance of the N-H stretch of the starting amine and the appearance of the C=O stretch of the carbonyl chloride intermediate in real-time. Alternatively, carefully designed and controlled sampling ports can be used to take small aliquots for offline analysis by HPLC or GC.

Q3: What are the most critical safety considerations when scaling up this synthesis? A3: The primary safety concerns are:

  • Reagent Toxicity: Phosgene and its equivalents are highly toxic and corrosive.[4] All handling must be done in a well-ventilated area (e.g., a fume hood or a contained charging system) with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield. A system to scrub or neutralize any excess reagent is mandatory.

  • Exothermic Reaction: As discussed, the acylation is highly exothermic. A runaway reaction is a significant risk. A robust reactor cooling system and a well-tested emergency quenching plan are essential.

  • Pressure Management: The reaction can generate HCl gas as a byproduct, leading to a pressure increase in the reactor. The reactor must be equipped with a pressure relief system and a scrubber to neutralize the off-gases.

Q4: Is it feasible to synthesize 4-Methylpiperazine-1-carboxylic acid using direct carboxylation with CO2? A4: Direct carboxylation with carbon dioxide is an attractive "green" alternative, avoiding hazardous reagents like phosgene. Research has been conducted on CO2 capture using piperazine derivatives, which involves a similar reaction mechanism.[5] However, this route presents its own challenges for synthesis. CO2 is less reactive than phosgene, so the reaction typically requires high pressure, elevated temperatures, and potentially a catalyst to proceed efficiently. While feasible, significant process development would be required to make this route economically viable on an industrial scale compared to the more established acyl chloride pathway. The reaction of CO2 with amines can lead to the formation of carbamates, which would need to be effectively converted to the desired carboxylic acid.[6]

Data & Protocol Summaries

Table 1: Comparison of Common Carboxylating Agents
FeaturePhosgene (Gas)Triphosgene (Solid)Carbon Dioxide (Gas)
Physical State GasCrystalline SolidGas
Reactivity Very HighHigh (releases phosgene in situ)Low
Handling Safety Extremely Hazardous (Toxic)[1][3]Hazardous (safer to handle than gas)Non-toxic, but high pressure may be needed
Byproducts HClHClNone (or water, depending on pathway)
Reaction Conditions Low Temperature (-10 to 10 °C)Low to Ambient TemperatureHigh Pressure, Elevated Temperature
Scale-Up Suitability Requires specialized equipmentGood, preferred industrial alternativeChallenging due to conditions
Table 2: Recommended Scale-Up Parameters for Acylation with Triphosgene
ParameterRecommended Value/ConditionRationale
Solvent Anhydrous Dichloromethane, Toluene, or THF[1]Good solubility for reactants, relatively inert.
Temperature 0–10 °C[1]Minimizes side reactions and controls the exotherm.
Stoichiometry 1.0 eq. 1-Methylpiperazine : 0.35-0.40 eq. TriphosgeneA slight excess of amine ensures complete consumption of the acylating agent.
Reagent Addition Slow, dropwise, or portion-wise addition of Triphosgene solutionTo maintain temperature control and minimize local concentration gradients.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination.[1]
Mixing Vigorous, efficient agitationEnsures homogeneity and uniform heat distribution.

References

  • ResearchGate. (2025, August 10). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues | Request PDF. Available at: [Link]

  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

  • Google Patents. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
  • ResearchGate. (2025, August 6). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. Available at: [Link]

  • ResearchGate. (2025, August 6). Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture | Request PDF. Available at: [Link]

  • ACS Publications. (2020, October 1). A Unified Approach to CO2–Amine Reaction Mechanisms | ACS Omega. Available at: [Link]

Sources

Troubleshooting

Handling and storage of hygroscopic 4-Methylpiperazine-1-carboxylic acid

Technical Support Center: 4-Methylpiperazine-1-carboxylic Acid Introduction 4-Methylpiperazine-1-carboxylic acid (CAS: 58226-19-0) is a pivotal building block in modern drug discovery and chemical synthesis, frequently u...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methylpiperazine-1-carboxylic Acid

Introduction

4-Methylpiperazine-1-carboxylic acid (CAS: 58226-19-0) is a pivotal building block in modern drug discovery and chemical synthesis, frequently utilized as an intermediate in the development of novel therapeutic agents.[1][2][3] Its molecular structure lends itself to creating derivatives with favorable solubility and binding characteristics.[1][4] However, its utility is accompanied by a significant experimental challenge: the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5]

This absorption of atmospheric water can lead to a cascade of issues, including inaccurate measurements, changes in physical state from a free-flowing powder to a clumpy or paste-like substance, and potential degradation, ultimately compromising experimental reproducibility and the integrity of your results.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of FAQs, troubleshooting protocols, and best practices to ensure the proper handling and storage of this valuable reagent.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a critical issue for 4-Methylpiperazine-1-carboxylic acid?

Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding air.[5] For 4-Methylpiperazine-1-carboxylic acid, this is a critical concern for two primary reasons:

  • Mass Inaccuracy: When the compound absorbs water, its measured weight is no longer that of the pure substance but a combination of the compound and an unknown amount of water. This directly leads to errors in molar calculations, reagent stoichiometry, and final product yield.

  • Physical & Chemical Instability: Moisture can cause the fine powder to clump, making it difficult to handle and dispense accurately.[5] More critically, the presence of water can potentially initiate degradation pathways or unwanted side reactions, especially in moisture-sensitive experimental setups.[7]

Q2: How should I store a new, unopened container of this compound?

Unopened containers should be stored under the conditions recommended by the supplier to maximize shelf-life. Based on supplier data, the most stringent and recommended practice is to store in a freezer at or below -20°C, under an inert atmosphere, and protected from light .[8] Some suppliers may indicate storage at 2-8°C[9]; however, freezing is preferable for long-term stability. Always check the certificate of analysis and supplier-specific recommendations.

Q3: What is the best way to store a container that has been opened?

Once a container is opened, minimizing its exposure to the atmosphere is paramount. The best practice is to:

  • Immediately after dispensing the required amount, tightly reseal the container's primary cap.

  • For added protection, wrap the cap and neck of the bottle with Parafilm® to create a secondary moisture barrier.[10]

  • Place the sealed container inside a secondary container, such as a heat-sealable foil bag or a zip-top bag, which also contains desiccant pouches (e.g., silica gel).[10]

  • Store this entire package in a dedicated desiccator cabinet or chamber that is continuously maintained at low humidity. For optimal stability, this desiccator should be kept in a cold environment (refrigerator or freezer).

Q4: My 4-Methylpiperazine-1-carboxylic acid has formed clumps. Is it still usable?

Clumping is a clear indicator of moisture absorption.[5] While the compound may still be usable, you must proceed with caution.

  • For non-critical applications: You can try to break up the clumps with a clean, dry spatula.[5] However, be aware that the material's true mass is compromised by water content.

  • For sensitive or quantitative reactions: Using the clumped material is not recommended as the water content is unknown. The best course of action is to dry the material under a high vacuum for several hours.[7] It is crucial to verify that the compound is stable under these drying conditions and will not decompose. If you must use it, a water content determination (e.g., Karl Fischer titration) should be performed on a sample immediately before weighing for an experiment to correct for the absorbed moisture.

Q5: How does moisture absorption directly impact experimental accuracy?

The primary impact is on stoichiometry. For example, if you weigh out 144.17 mg of the compound (expecting 1.0 mmol), but it has absorbed 10% water by mass, you are actually dispensing only ~130 mg of the active compound (~0.9 mmol). This 10% error will propagate through your entire experiment, leading to lower yields, incomplete reactions, and incorrect analytical results.

Q6: What are the primary safety concerns when handling this compound?

Based on GHS classifications for this compound and related structures, it should be handled with care.[8] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8][11]

  • Always wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, safety goggles, and chemical-resistant gloves.[11][12]

  • Handle in a well-ventilated area: Use a chemical fume hood to avoid inhaling dust particles.[12][13]

  • Avoid dust formation: Handle the powder gently to minimize aerosolization.[12]

Section 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or Low Reaction Yields 1. Inaccurate Reagent Mass: The hygroscopic compound has absorbed moisture, leading to under-dosing of the actual reagent.1a. Always use a fresh bottle or a properly stored (desiccated) aliquot.1b. If moisture exposure is suspected, dry the material under high vacuum immediately before use.[7]1c. For highly sensitive reactions, perform weighing inside a glove box with a low-humidity atmosphere.[14]
2. Reagent Degradation: Prolonged or repeated exposure to atmospheric moisture has caused the compound to degrade.2a. Discard any material that shows significant changes in color or consistency.2b. Purchase smaller quantities more frequently to avoid long-term storage of opened containers.
Difficulty Accurately Weighing the Compound 1. Static Electricity: The fine powder is "jumping" on the weigh boat or spatula.1a. Use an anti-static gun or an ionized air blower in the balance chamber.1b. Use a weigh boat made of anti-static material.
2. Rapid Moisture Uptake: The mass reading on the analytical balance is continuously increasing as the compound absorbs moisture from the air.2a. Work quickly. Pre-tare your container, add the compound swiftly, and record the mass as soon as the reading stabilizes.[5]2b. Use a balance with a draft shield and keep the door closed as much as possible.2c. For best results, perform weighing inside a glove bag or glove box under an inert atmosphere.[14][15]
The Compound Dissolves Slowly or Incompletely 1. Clump Formation: Moisture has caused the powder to agglomerate, reducing the surface area available for solvation.1a. Gently crush any clumps with a dry glass stir rod after adding the solvent.1b. Use gentle sonication to aid in the dissolution of partially wetted solids.
2. Incorrect Solvent Choice: The chosen solvent may not be optimal for dissolution.2a. Consult literature for known solubility data. Piperazine derivatives often show good solubility in aqueous and some polar organic solvents.[1][4]
Visible Change in Material Appearance (e.g., from powder to paste) 1. Severe Moisture Absorption: The compound has deliquesced, absorbing enough water to partially or fully dissolve in it.1a. The material is likely unusable for quantitative applications. It should be discarded according to your institution's chemical waste procedures.1b. Review storage procedures immediately to prevent this from happening to new stock. Ensure desiccants are active and containers are sealed properly.[10]

Section 3: Key Experimental Protocols

Protocol 1: Best-Practice Weighing of Hygroscopic 4-Methylpiperazine-1-carboxylic acid

Causality: This protocol is designed to minimize atmospheric exposure time, which is the root cause of weight inaccuracy. Every step is intended to create a barrier between the compound and ambient moisture.

  • Preparation:

    • Ensure all necessary equipment is clean and dry. This includes spatulas, weigh boats, and the receiving flask. For highly sensitive applications, oven-dry all glassware and allow it to cool in a desiccator.[15]

    • Allow the sealed container of 4-Methylpiperazine-1-carboxylic acid to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder. This may take 30-60 minutes.

  • Weighing:

    • Place a clean, dry weigh boat on the analytical balance and tare the mass.

    • Remove the reagent container from its secondary storage (e.g., desiccator).

    • Open the container, and using a clean/dry spatula, quickly transfer an approximate amount of the compound to the weigh boat.[5]

    • Immediately reseal the main container tightly and wrap it with Parafilm®.

    • Record the stabilized mass from the balance.

  • Transfer:

    • Promptly transfer the weighed powder into the reaction vessel.

    • If any residue remains on the weigh boat, rinse it with a small amount of the reaction solvent and add the rinse to the vessel to ensure a complete quantitative transfer.

Protocol 2: Preparation of a Stock Solution under Anhydrous Conditions

Causality: Preparing a stock solution allows for accurate dispensing by volume, bypassing the need for repeated, difficult weighings of the hygroscopic solid. This protocol uses basic inert atmosphere techniques to protect the compound during dissolution.

  • Glassware Preparation:

    • Select a volumetric flask with a ground glass joint or a septum-inlet sidearm (e.g., a Schlenk flask).

    • Thoroughly oven-dry the flask and a magnetic stir bar at >120°C for at least 4 hours (overnight is best).[15]

    • Assemble the flask while still warm (e.g., cap with a rubber septum) and allow it to cool under a stream of dry, inert gas (Nitrogen or Argon).[15]

  • Reagent Addition:

    • Weigh the required amount of 4-Methylpiperazine-1-carboxylic acid using Protocol 1.

    • Quickly remove the septum from the cooled flask and add the weighed powder. A powder funnel can facilitate this.

    • Immediately re-seal the flask.

  • Solvent Addition and Dissolution:

    • Use an anhydrous grade of your chosen solvent. If necessary, use a degassed solvent that has been stored over molecular sieves.

    • Using a dry syringe, carefully transfer the required volume of anhydrous solvent to the flask through the septum.[15]

    • Place the flask on a magnetic stir plate and stir until the solid is completely dissolved.

    • The resulting stock solution can be stored under an inert atmosphere and dispensed via syringe for use in experiments.

Section 4: Visual Guides & Data

Table 1: Recommended Storage Conditions Summary
Condition Unopened Container Opened Container (In-Use) Rationale
Temperature ≤ -20°C[8]≤ -20°C or 2-8°CLow temperatures slow potential degradation kinetics.
Atmosphere As supplied (typically inert)Inert atmosphere is ideal; must be moisture-free.Prevents absorption of atmospheric water and potential oxidation.[12][16]
Primary Container Original supplier bottleOriginal bottle, tightly sealed, wrapped with Parafilm®.[10]The primary cap is the first line of defense against moisture ingress.
Secondary Storage None requiredInside a secondary bag with desiccant, placed in a desiccator.[10]Provides multiple layers of protection against ambient humidity, especially during frequent access.
Light Protect from lightProtect from lightPrevents potential photochemical degradation.
Diagram 1: Workflow for Handling Hygroscopic Compounds

G cluster_prep Preparation Phase cluster_handling Handling Phase (Minimize Exposure) cluster_final Finalization Start Start: Need to Weigh Compound Equilibrate Equilibrate Container to Room Temperature Start->Equilibrate Dry_Glass Oven-Dry All Glassware & Cool in Desiccator Start->Dry_Glass Weigh Weigh Quickly on Tared Balance Equilibrate->Weigh Transfer Transfer Powder to Dry Glassware Dry_Glass->Transfer Weigh->Transfer Reseal Immediately Reseal, Parafilm & Desiccate Source Bottle Weigh->Reseal Dissolve Add Anhydrous Solvent Under Inert Gas Transfer->Dissolve End Proceed with Reaction Reseal->End Store for Future Use Dissolve->End

Caption: Standard workflow for weighing and handling hygroscopic solids.

Diagram 2: Troubleshooting Inconsistent Experimental Results

G Start Problem: Inconsistent or Low Yields Check_Mass Was the compound weighed in open air? Start->Check_Mass Check_Storage How was the 'opened' bottle stored? Check_Mass->Check_Storage No Sol_Glovebox Root Cause: Moisture Absorption During Weighing Solution: Use Glove Box or Work Faster Check_Mass->Sol_Glovebox Yes Check_Appearance Did the solid appear clumped or wet? Check_Storage->Check_Appearance Properly Sol_Storage Root Cause: Improper Storage Solution: Use Desiccator, Parafilm, and Secondary Containment Check_Storage->Sol_Storage Improperly Sol_Degradation Root Cause: Moisture-Induced Degradation Solution: Discard Old Reagent. Dry a Fresh Sample Under Vacuum. Check_Appearance->Sol_Degradation Yes End Implement Corrective Actions & Re-run Experiment Check_Appearance->End No (Check other reaction parameters) Sol_Glovebox->End Sol_Storage->End Sol_Degradation->End

Caption: Decision tree for troubleshooting experiments using hygroscopic reagents.

References

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available from: [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Available from: [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Available from: [Link]

  • Google Patents. (2023). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • University of Rochester, Department of Chemistry. (2024). How To: Store Reagents. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6453585, 4-Methyl-1-piperazinecarboxylic acid. Available from: [Link]

  • Asaclean. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins. Available from: [Link]

  • ResearchGate. (n.d.). Dehydrative Condensation of Carboxylic Acids with Amines Promoted by HBF4/MS 5A. Available from: [Link]

  • Google Patents. (2009). US20090212140A1 - System and method for processing hygroscopic materials.
  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?. Available from: [Link]

  • MDPI. (n.d.). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Available from: [Link]

  • National Institutes of Health (NIH). (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]

  • Pharmaffiliates. (n.d.). CAS No: 58226-19-0 | Product Name: 4-Methylpiperazine-1-carboxylic Acid. Available from: [Link]

  • ACS Publications. (2024). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Available from: [Link]

  • Molsyns Research. (n.d.). Buy high quality 4-Methylpiperazine-1-carboxylic acid with CAS No - 58226-19-0. Available from: [Link]

  • ACS Omega. (2024). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Available from: [Link]

  • ACS Publications. (n.d.). Identification of carboxylic acids: Use of N-methylpiperazine and N-phenylpiperazine. Available from: [Link]

  • Wikipedia. (n.d.). Sildenafil. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Piperazine-Based Active Pharmaceutical Ingredients

Welcome to the Technical Support Center for the synthesis of piperazine-based Active Pharmaceutical Ingredients (APIs). This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of piperazine-based Active Pharmaceutical Ingredients (APIs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical class of compounds. The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties and engage in key biological interactions.[1] However, its synthesis is not without challenges, ranging from controlling reactivity to ensuring purity and scalability.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in the laboratory and during scale-up. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Table of Contents

  • Controlling N-Substitution: Mono- vs. Di-substitution

    • FAQ: How can I prevent the formation of di-substituted piperazine byproducts?

    • Troubleshooting Guide: Low yield of mono-substituted product.

  • Challenges in N-Arylpiperazine Synthesis

    • FAQ: My Buchwald-Hartwig amination is giving low yield. What should I troubleshoot?

    • Troubleshooting Guide: Optimizing SNAr reactions for N-arylpiperazine synthesis.

  • Protecting Group Strategies and Complications

    • FAQ: What are the best practices for Boc protection and deprotection of piperazine?

    • Troubleshooting Guide: Incomplete deprotection or side reactions.

  • Reductive Amination: Common Pitfalls and Solutions

    • FAQ: I am observing unexpected byproducts in my reductive amination. What are they and how can I avoid them?

  • Purification and Isolation of Piperazine Derivatives

    • FAQ: My piperazine-containing compound is difficult to purify by column chromatography. What can I do?

    • Troubleshooting Guide: Effective crystallization of piperazine salts.

  • Scale-Up and Process Safety Considerations

    • FAQ: What are the key challenges when scaling up piperazine synthesis?

    • HAZOP Analysis for a Typical Piperazine Synthesis Workflow.

  • Analytical Characterization and Impurity Profiling

    • FAQ: What are the recommended analytical methods for assessing the purity of piperazine-based APIs?

Controlling N-Substitution: Mono- vs. Di-substitution

A primary challenge in working with piperazine is achieving selective mono-substitution, as the two secondary amine groups have similar reactivity. The formation of the undesired 1,4-disubstituted byproduct is a common issue that complicates purification and reduces the yield of the target compound.

FAQ: How can I prevent the formation of di-substituted piperazine byproducts?

Answer: There are several effective strategies to favor mono-substitution over di-substitution:

  • Use of a Large Excess of Piperazine: By employing a significant excess of piperazine (typically 5-10 equivalents), the statistical probability of the electrophile reacting with an already mono-substituted piperazine is greatly reduced.[1] This approach is often used in industrial settings for cost-effective syntheses where the excess piperazine can be recovered and recycled.

  • Employing a Mono-Protected Piperazine: The use of a mono-protected piperazine derivative, such as N-Boc-piperazine, is a highly reliable method to ensure mono-substitution.[2] The protecting group renders one of the nitrogen atoms unreactive, allowing for selective functionalization of the other. The protecting group can then be removed in a subsequent step. This multi-step approach can lead to lower overall yields and higher costs, making it less ideal for large-scale production unless high purity is paramount.[2]

  • In-situ Mono-protonation: A clever one-pot strategy involves the in-situ formation of a piperazine mono-salt (e.g., monohydrochloride or monoacetate).[2] The protonated nitrogen is deactivated towards electrophilic attack, thereby directing the reaction to the free secondary amine. This method avoids the need for a separate protection/deprotection sequence and can significantly suppress the formation of di-substituted byproducts.[2]

Troubleshooting Guide: Low yield of mono-substituted product.
Symptom Possible Cause Suggested Solution
Low conversion of starting material and formation of di-substituted product. Insufficient excess of piperazine.Increase the molar ratio of piperazine to the electrophile to 5-10 equivalents.
Significant amount of di-substituted product despite using excess piperazine. High reactivity of the electrophile or prolonged reaction time.Consider a less reactive electrophile if possible. Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of the di-substituted product.
Low yield when using a mono-protected piperazine. Incomplete reaction or decomposition of the starting material or product.Verify the quality of the mono-protected piperazine. Optimize reaction conditions (temperature, solvent, reaction time).
Formation of di-substituted product when using in-situ mono-protonation. Incorrect stoichiometry of the acid or base.Carefully control the stoichiometry of the acid used for in-situ protonation to ensure the formation of the mono-salt.

Challenges in N-Arylpiperazine Synthesis

The formation of the N-aryl bond is a cornerstone of many piperazine-based API syntheses. The two most common methods, Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr), each present their own set of challenges.

FAQ: My Buchwald-Hartwig amination is giving low yield. What should I troubleshoot?

Answer: Low yields in Buchwald-Hartwig amination can stem from several factors related to the catalyst, substrate, and reaction conditions. A systematic approach to troubleshooting is crucial for success.

Troubleshooting Workflow for Buchwald-Hartwig Amination

Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

  • Evaluate the Aryl Halide: The reactivity of aryl halides in Buchwald-Hartwig amination generally follows the order: I > Br > Cl. If you are using an aryl chloride, a more active catalyst system may be required. Electron-donating groups on the aryl halide can also decrease its reactivity.

  • Optimize the Catalyst System:

    • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich or sterically hindered aryl halides, bulky, electron-rich ligands such as Josiphos, XPhos, or RuPhos are often more effective. A ligand screening experiment is highly recommended.

    • Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, the choice of precursor can influence catalyst activation and stability.

    • Catalyst Loading: Increasing the catalyst loading may improve the yield, but this should be balanced with cost and the need for removal of residual palladium from the final product.

  • Select the Appropriate Base: The strength and solubility of the base are important. Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used. The choice of base should be matched with the substrate and ligand.

  • Solvent and Temperature Optimization: Aprotic solvents such as toluene, dioxane, or THF are typically used. The reaction temperature should be carefully optimized; higher temperatures can sometimes lead to catalyst decomposition or side reactions.

Troubleshooting Guide: Optimizing SNAr reactions for N-arylpiperazine synthesis.
Symptom Possible Cause Suggested Solution
Slow or incomplete reaction. Insufficient activation of the aromatic ring.The aryl halide must have a strong electron-withdrawing group (e.g., -NO₂, -CN) ortho or para to the leaving group. If not, consider an alternative synthetic route.
Poor leaving group.The reactivity of the leaving group follows the order: F > Cl > Br > I. If using a less reactive leaving group, consider increasing the reaction temperature or using a more polar solvent.
Formation of side products. Reaction with other nucleophilic sites on the substrate.Protect other sensitive functional groups before carrying out the SNAr reaction.
Degradation of starting material or product at high temperatures.Monitor the reaction temperature carefully. If necessary, use a lower boiling point solvent and extend the reaction time.

Protecting Group Strategies and Complications

The use of protecting groups, particularly the tert-butyloxycarbonyl (Boc) group, is a common strategy to achieve selective mono-functionalization of piperazine. However, both the protection and deprotection steps can present challenges.

FAQ: What are the best practices for Boc protection and deprotection of piperazine?

Answer:

Boc Protection:

  • Selective Mono-Boc Protection: Achieving selective mono-Boc protection can be accomplished by using a stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) with a large excess of piperazine. An alternative method involves the in-situ formation of a piperazine mono-salt with an acid like HCl or trifluoroacetic acid (TFA), followed by reaction with one equivalent of Boc₂O.[3]

Boc Deprotection:

  • Acidic Conditions: The Boc group is readily cleaved under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[4]

  • Work-up: After deprotection with TFA, the excess acid must be removed, and the resulting trifluoroacetate salt is typically neutralized with a base (e.g., NaHCO₃ or NaOH) to obtain the free amine. When using HCl in a volatile solvent, the solvent and excess HCl can often be removed under reduced pressure to yield the hydrochloride salt directly.

Protocol 1: Boc Deprotection using TFA in DCM

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 equiv.) to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[4]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.

  • Dissolve the residue in water and basify with a saturated sodium bicarbonate solution until the pH is > 8.[4]

  • Extract the aqueous layer with DCM (3 x volumes).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine.

Troubleshooting Guide: Incomplete deprotection or side reactions.
Symptom Possible Cause Suggested Solution
Incomplete Boc deprotection. Insufficient acid or reaction time.Increase the equivalents of acid (TFA or HCl) or prolong the reaction time. Monitor the reaction progress carefully.[4]
Steric hindrance around the Boc group.Use a stronger acid or higher temperature, but be mindful of potential side reactions.
Formation of t-butylated byproducts. The t-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate or product.Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the t-butyl cation.
Degradation of the product. The product may be unstable to the strong acidic conditions.Use milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time.

Reductive Amination: Common Pitfalls and Solutions

Reductive amination is a versatile method for forming C-N bonds and is frequently used to introduce alkyl substituents onto the piperazine ring. The reaction involves the formation of an iminium ion intermediate from the piperazine and a carbonyl compound, which is then reduced in situ.

FAQ: I am observing unexpected byproducts in my reductive amination. What are they and how can I avoid them?

Answer: Common byproducts in reductive amination of piperazines include over-alkylation, reduction of the carbonyl starting material to an alcohol, and the formation of enamines.

Common Byproducts in Reductive Amination of Piperazine

Caption: Desired reaction pathway and common side reactions in the reductive amination of piperazine.

Strategies to Minimize Byproducts:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive amination because it is mild enough to not significantly reduce the aldehyde or ketone starting material, but reactive enough to reduce the iminium ion intermediate.[5] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic and requires careful handling.

  • Control of Stoichiometry: Use a slight excess of the carbonyl compound and the reducing agent to ensure complete conversion of the piperazine.

  • Reaction Conditions: The reaction is typically carried out at room temperature in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Purification and Isolation of Piperazine Derivatives

The basic nature of the piperazine ring can present challenges during purification, particularly with silica gel chromatography.

FAQ: My piperazine-containing compound is difficult to purify by column chromatography. What can I do?

Answer: The basic nitrogen atoms in piperazine can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. Here are some strategies to overcome this:

  • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to compete with your compound for the active sites on the silica gel.

    • Triethylamine (TEA): Adding 0.1-1% (v/v) of TEA to the mobile phase is a common and effective solution.[6]

    • Ammonia: For strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be used.[6]

  • Use of a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like C18 for reverse-phase chromatography.

  • Conversion to a Less Polar Derivative: If possible, temporarily convert the piperazine to a less polar derivative (e.g., by acylation) before chromatography, and then remove the modifying group after purification.

Troubleshooting Guide: Effective crystallization of piperazine salts.
Symptom Possible Cause Suggested Solution
Product oils out or does not crystallize. The product is too soluble in the chosen solvent.Try a less polar solvent or a mixture of solvents. Cooling the solution to a lower temperature can also induce crystallization.[7]
Impurities are inhibiting crystallization.Attempt to purify the crude material by another method (e.g., column chromatography) before crystallization.
Low recovery from crystallization. A significant amount of product remains in the mother liquor.Reduce the amount of solvent used for crystallization. Concentrate the mother liquor and attempt a second crop of crystals.
Formation of an unstable or poorly crystalline salt. The chosen counter-ion is not suitable.Experiment with different acids (e.g., HCl, HBr, fumaric acid, tartaric acid) to form a more crystalline salt.

Scale-Up and Process Safety Considerations

Transitioning a piperazine synthesis from the laboratory to a pilot plant or manufacturing scale introduces new challenges related to heat transfer, mixing, and process safety.

FAQ: What are the key challenges when scaling up piperazine synthesis?

Answer: Key scale-up challenges include:

  • Exothermic Reactions: Many reactions in piperazine synthesis, such as N-alkylation and some coupling reactions, are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it more difficult to dissipate heat. This can lead to a thermal runaway if not properly controlled.

  • Mixing: Ensuring efficient mixing on a large scale is crucial for maintaining consistent reaction temperatures and concentrations, which can impact reaction kinetics and selectivity.

  • Reagent Addition: The rate of addition of reagents can have a significant impact on the reaction profile, especially for highly exothermic reactions.

  • Work-up and Isolation: Procedures that are straightforward on a lab scale, such as extractions and filtrations, can become more complex and time-consuming on a larger scale.

HAZOP Analysis for a Typical Piperazine Synthesis Workflow

A Hazard and Operability (HAZOP) study is a systematic way to identify and evaluate potential hazards in a chemical process.[8]

Simplified HAZOP for Piperazine N-Alkylation

Caption: A simplified HAZOP analysis for the N-alkylation of piperazine.

Analytical Characterization and Impurity Profiling

Ensuring the purity of a piperazine-based API is critical for its safety and efficacy. A comprehensive analytical strategy is required to identify and quantify impurities.

FAQ: What are the recommended analytical methods for assessing the purity of piperazine-based APIs?

Answer: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for purity analysis and impurity profiling of piperazine-based APIs.[9] Due to the basic nature of piperazines, reverse-phase HPLC methods often require the use of a mobile phase with a low pH and/or an ion-pairing reagent to achieve good peak shape.[7]

  • Gas Chromatography (GC): GC is useful for the analysis of volatile impurities, including residual solvents and certain starting materials or byproducts.[10]

  • Mass Spectrometry (MS): Coupling HPLC or GC with mass spectrometry (LC-MS or GC-MS) is essential for the identification and structural elucidation of unknown impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural characterization of the API and its impurities.[11][12]

Impurity Profiling and Regulatory Considerations:

Regulatory agencies such as the FDA and EMA have strict guidelines for the identification, qualification, and control of impurities in APIs, as outlined in the ICH Q3A guidelines.[13][14][15][16][17] It is crucial to identify and control any potential genotoxic impurities (GTIs) to very low levels.[18] A thorough understanding of the synthetic process and potential degradation pathways is necessary to develop a robust impurity control strategy.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI. Retrieved January 22, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PubMed Central. Retrieved January 22, 2026, from [Link]

  • NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). Retrieved January 22, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020, May 22). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Experimental methods in chemical engineering: Hazard and operability analysis—HAZOP. (2022, August 31). Unipd. Retrieved January 22, 2026, from [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020, October 30). Scholars.Direct. Retrieved January 22, 2026, from [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. (2017, July 1). Retrieved January 22, 2026, from [Link]

  • Selective Mono-Boc-Protection of Bispidine. (n.d.). Sciforum. Retrieved January 22, 2026, from [Link]

  • (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (n.d.). eScholarship.org. Retrieved January 22, 2026, from [Link]

  • (PDF) Practical Strategies to Prepare and Lead HAZOP Analysis of Complex Chemical and Petrochemical Processes Practical Strategies to Prepare and Lead HAZOP Analysis of Complex Chemical and Petrochemical Processes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). Retrieved January 22, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry : University of Rochester. Retrieved January 22, 2026, from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved January 22, 2026, from [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. Retrieved January 22, 2026, from [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. (n.d.). Retrieved January 22, 2026, from [Link]

  • Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved January 22, 2026, from [Link]

  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. (2024, April 10). MDPI. Retrieved January 22, 2026, from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (n.d.). Retrieved January 22, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). AIR Unimi. Retrieved January 22, 2026, from [Link]

  • BOC Deprotection. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 22, 2026, from [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). (n.d.). Lejan Team. Retrieved January 22, 2026, from [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved January 22, 2026, from [Link]

  • Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H [ ] )-ones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved January 22, 2026, from [Link]

  • Reactions that Work: Boc Protection | Chemtips. (n.d.). WordPress.com. Retrieved January 22, 2026, from [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. (n.d.). Scholars.Direct. Retrieved January 22, 2026, from [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. (2024, October 31). YouTube. Retrieved January 22, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: 4-Methylpiperazine-1-carboxylic acid vs. Piperazine-1-carboxylic acid

In the landscape of pharmaceutical and materials science research, N-substituted piperazine scaffolds are of paramount importance as versatile building blocks. Their prevalence in biologically active molecules necessitat...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, N-substituted piperazine scaffolds are of paramount importance as versatile building blocks. Their prevalence in biologically active molecules necessitates a granular understanding of their chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of two closely related piperazine derivatives: 4-Methylpiperazine-1-carboxylic acid and Piperazine-1-carboxylic acid. This analysis is grounded in fundamental principles of organic chemistry and supported by data from analogous systems to offer predictive insights for researchers in drug development and chemical synthesis.

Molecular Structure and its Implications on Reactivity

At first glance, 4-Methylpiperazine-1-carboxylic acid and Piperazine-1-carboxylic acid differ by a single methyl group at the 4-position. This seemingly minor structural alteration has significant consequences for the reactivity of the molecule, primarily through electronic and steric effects.

CompoundStructureMolecular FormulaMolecular WeightCAS Number
4-Methylpiperazine-1-carboxylic acid4-Methylpiperazine-1-carboxylic acidC₆H₁₂N₂O₂144.17 g/mol 58226-19-0[1][2]
Piperazine-1-carboxylic acidPiperazine-1-carboxylic acidC₅H₁₀N₂O₂130.15 g/mol 10430-90-7[3]

The key reactive center in both molecules, for reactions such as acylation or alkylation, is the secondary amine at the 4-position in Piperazine-1-carboxylic acid, and the tertiary amine at the 4-position in 4-Methylpiperazine-1-carboxylic acid. The carboxylic acid group at the 1-position deactivates the adjacent nitrogen through electron withdrawal, making the nitrogen at the 4-position the more nucleophilic and basic site.

Comparative Reactivity Analysis

The reactivity of these two compounds can be compared based on two primary factors: the nucleophilicity of the nitrogen atom at the 4-position and steric hindrance around this reactive site.

Electronic Effects: Nucleophilicity and Basicity

The methyl group in 4-Methylpiperazine-1-carboxylic acid is an electron-donating group. Through a positive inductive effect (+I), it pushes electron density towards the piperazine ring, increasing the electron density on the nitrogen atom at the 4-position. This enhanced electron density makes the lone pair of electrons on the nitrogen more available for donation to an electrophile, thereby increasing its nucleophilicity and basicity compared to the unsubstituted nitrogen in Piperazine-1-carboxylic acid.

Logical Relationship: Electronic Effects on Reactivity

electronic_effects methyl_group 4-Methyl Group inductive_effect Positive Inductive Effect (+I) methyl_group->inductive_effect electron_density Increased Electron Density on N-4 inductive_effect->electron_density nucleophilicity Increased Nucleophilicity and Basicity electron_density->nucleophilicity acylation_workflow cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Analysis P1 Dissolve 4-Methylpiperazine- 1-carboxylic acid in DCM R1 Add Triethylamine and Benzoyl Chloride P1->R1 P2 Dissolve Piperazine- 1-carboxylic acid in DCM R2 Add Triethylamine and Benzoyl Chloride P2->R2 A1 TLC Monitoring, Workup, Purification R1->A1 A2 TLC Monitoring, Workup, Purification R2->A2 C Compare Yields and Reaction Rates A1->C A2->C

Sources

Comparative

Comparative analysis of different synthetic routes to 4-Methylpiperazine-1-carboxylic acid

A Comparative Guide to the Synthetic Routes of 4-Methylpiperazine-1-carboxylic acid This guide provides an in-depth comparative analysis of the primary synthetic methodologies for producing 4-Methylpiperazine-1-carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthetic Routes of 4-Methylpiperazine-1-carboxylic acid

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for producing 4-Methylpiperazine-1-carboxylic acid, a crucial building block in modern drug discovery and development. The analysis focuses on chemical rationale, scalability, safety, and overall efficiency, tailored for researchers, process chemists, and professionals in the pharmaceutical industry.

Introduction: The Significance of 4-Methylpiperazine-1-carboxylic acid

4-Methylpiperazine-1-carboxylic acid is a key heterocyclic scaffold found in a multitude of pharmacologically active compounds. Its unique structure, featuring a tertiary amine, a secondary amine-derived carboxylic acid, and a piperazine core, imparts favorable pharmacokinetic properties such as improved aqueous solubility and the ability to modulate ligand-receptor interactions. Consequently, efficient and scalable access to this intermediate is of paramount importance. This guide will dissect the most prevalent and practical synthetic route and contrast it with emerging, greener alternatives.

Chapter 1: The Established Pathway: Acylation with Phosgene Equivalents

The most widely adopted and reliable method for synthesizing 4-Methylpiperazine-1-carboxylic acid proceeds through a two-step sequence: the formation of an activated carbonyl intermediate from 1-methylpiperazine, followed by its hydrolysis. This pathway is favored for its high yields and predictability.

1.1: Mechanism and Rationale

The core of this strategy involves the reaction of 1-methylpiperazine with a phosgene equivalent. Historically, phosgene (COCl₂) gas was used, but its extreme toxicity and difficult handling have led to its near-universal replacement by solid, safer alternatives like bis(trichloromethyl) carbonate, commonly known as triphosgene.[1][2]

Causality of Reagent Choice: Triphosgene is a stable, crystalline solid that, under reaction conditions, decomposes to generate three equivalents of phosgene in situ.[2] This avoids the hazards of storing and handling highly toxic phosgene gas while retaining its synthetic utility. The reaction proceeds via the nucleophilic attack of the secondary nitrogen of 1-methylpiperazine on an in situ-generated phosgene molecule. This forms a carbamoyl chloride intermediate, 4-methylpiperazine-1-carbonyl chloride, which is typically isolated as its hydrochloride salt to improve stability and ease of handling.[1] The subsequent hydrolysis of this highly reactive acyl chloride readily yields the desired carboxylic acid.

1.2: Detailed Experimental Protocols

The following protocols are self-validating systems, designed for clarity and reproducibility.

Step A: Synthesis of 1-Chloroformyl-4-methylpiperazine Hydrochloride [1]

  • Inert Atmosphere Setup: To a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a constant pressure dropping funnel, add 90g (0.303 mol) of bis(trichloromethyl) carbonate (triphosgene) and 250g of a suitable organic solvent (e.g., benzene or toluene).

  • Reagent Addition: While stirring, slowly add a solution of 100g (1.0 mol) of N-methylpiperazine in the same organic solvent through the dropping funnel. The addition should be controlled to maintain a manageable reaction rate.

  • Reaction: After the addition is complete, heat the mixture to 80°C and maintain it at reflux for 5 hours. The progress of the reaction can be monitored by TLC or GC analysis.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and distill the solvent under reduced pressure. The resulting residue is recrystallized from acetone to yield 1-chloroformyl-4-methylpiperazine hydrochloride as a white solid.

Step B: Hydrolysis to 4-Methylpiperazine-1-carboxylic acid

  • Dissolution: The isolated 1-chloroformyl-4-methylpiperazine hydrochloride is carefully dissolved in a biphasic mixture of an inert organic solvent (e.g., THF) and an aqueous base solution, such as 2.0 M potassium hydroxide (KOH), at room temperature.[3]

  • Hydrolysis: The mixture is stirred vigorously. The acyl chloride is hydrolyzed to the corresponding carboxylate salt, which partitions into the aqueous phase.

  • Purification and Isolation: The layers are separated. The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • Acidification: The aqueous phase is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. The zwitterionic 4-Methylpiperazine-1-carboxylic acid precipitates out of the solution.

  • Final Product: The precipitated solid is collected by suction filtration, washed with cold water, and dried under vacuum to yield the final product.

1.3: Data Summary & Results

The data presented below is synthesized from established literature, demonstrating the efficiency of this route.[1]

ParameterValue
Starting Material 1-Methylpiperazine, Bis(trichloromethyl) carbonate
Intermediate 1-Chloroformyl-4-methylpiperazine hydrochloride
Intermediate Yield 75% - 82%
Intermediate Purity >98.5% (by HPLC)
Final Product 4-Methylpiperazine-1-carboxylic acid
Overall Yield Typically >70% (for the two steps)
Key Solvents Benzene, Toluene, Acetone
Reaction Temperature 80°C (Reflux)
1.4: Workflow Visualization

The logical flow of the established synthetic pathway is depicted below.

G NMP 1-Methylpiperazine AcylChloride 1-Chloroformyl-4-methylpiperazine HCl NMP->AcylChloride Toluene, 80°C, 5h Triphosgene Triphosgene (Phosgene Equivalent) Triphosgene->AcylChloride AcylChloride_hydrolysis 1-Chloroformyl-4-methylpiperazine HCl FinalProduct 4-Methylpiperazine-1-carboxylic acid AcylChloride_hydrolysis->FinalProduct 1. aq. KOH 2. aq. HCl

Caption: Workflow for the synthesis via a carbamoyl chloride intermediate.

Chapter 2: An Emerging Green Alternative: Direct Carboxylation with CO₂

In line with the principles of green chemistry, direct carboxylation of amines using carbon dioxide (CO₂) as a C1 feedstock is a highly attractive, albeit less developed, alternative.[4] This approach leverages a non-toxic, abundant, and renewable carbon source.

2.1: The Chemical Basis

The reaction between a secondary amine like 1-methylpiperazine and CO₂ in an aqueous medium leads to the formation of a carbamate salt.[5] This is the same fundamental reaction leveraged in industrial CO₂ scrubbing technologies.[6] For synthetic purposes, the goal would be to trap this carbamate and convert it into the stable carboxylic acid.

Challenges: The primary challenge is that the carbamate formation is reversible.[7] Driving the equilibrium towards the product and isolating the carboxylic acid in high yield without specialized equipment (e.g., high-pressure reactors) or catalytic systems is non-trivial. Current literature focuses more on the CO₂ capture capacity of piperazines rather than providing robust protocols for preparative synthesis of the corresponding carboxylic acids.[5][6]

2.2: Current Status and Future Directions

While a standardized, high-yield protocol for the direct carboxylation of 1-methylpiperazine is not yet established in mainstream literature, this route holds significant promise. Future research may focus on:

  • Catalyst Development: Identifying catalysts that can efficiently fix CO₂ with amines under mild conditions.

  • Reaction Engineering: Utilizing flow chemistry or high-pressure systems to shift the reaction equilibrium and improve yields.

  • Integrated Systems: Developing one-pot procedures where the initially formed carbamate is trapped in situ.

For now, this route remains primarily of academic interest for this specific substrate and is not recommended for routine laboratory or pilot-scale synthesis where reliability and throughput are key.

2.3: Conceptual Pathway Visualization

The conceptual flow for a potential direct carboxylation route is shown below.

G NMP 1-Methylpiperazine Carbamate Piperazinium Carbamate (Reversible Intermediate) NMP->Carbamate Base/Solvent CO2 Carbon Dioxide (CO₂) CO2->Carbamate Carbamate->NMP Reversible FinalProduct 4-Methylpiperazine-1-carboxylic acid Carbamate->FinalProduct Acidification (Work-up) (Trapping)

Caption: Conceptual workflow for direct synthesis using carbon dioxide.

Chapter 3: Comparative Analysis and Recommendation

To provide a clear, objective comparison, the two synthetic strategies are evaluated based on key parameters relevant to both research and industrial settings.

MetricRoute 1: Phosgene EquivalentRoute 2: Direct CO₂ Carboxylation
Yield & Reliability High (70-82%) & Well-established. [1]Variable & Not well-established. Currently theoretical for preparative scale.
Safety Moderate. Triphosgene is a toxic solid and liberates phosgene. Requires handling in a fume hood with appropriate PPE.[8][9]High. CO₂ is non-toxic and non-flammable.
Reagent Cost & Availability Moderate. Triphosgene is more expensive than CO₂ but readily available.Low. CO₂ is inexpensive and widely available.
Scalability Proven. The process is used for industrial synthesis.[1]Challenging. May require high-pressure equipment for efficient conversion.
Environmental Impact Moderate. Uses organic solvents and generates chlorinated waste.Low. Atom-economical, uses a green reagent, with water as a potential solvent.
Simplicity Moderate. Two distinct steps (acylation, hydrolysis) are required.High (in principle). Potentially a one-pot reaction.
Expert Recommendation
  • For Bench-Scale & Pilot-Plant Synthesis: The Phosgene Equivalent Route (Route 1) is the unequivocally recommended method. Its reliability, high yields, and well-documented procedures provide a robust pathway to the target compound. The safety concerns associated with triphosgene are manageable with standard laboratory engineering controls and personal protective equipment.[8][10]

  • For Green Chemistry & Future Research: The Direct CO₂ Carboxylation Route (Route 2) represents an important area for future investigation. While not currently practical for routine synthesis of this specific molecule, developing this methodology would align with sustainability goals in the pharmaceutical industry. Researchers are encouraged to explore this pathway to innovate beyond established, less environmentally benign methods.

Conclusion

The synthesis of 4-Methylpiperazine-1-carboxylic acid is most effectively and reliably achieved through the acylation of 1-methylpiperazine with triphosgene, followed by hydrolysis. This established two-step process delivers high yields and purity, making it the industry standard. While the direct use of carbon dioxide presents a tantalizingly green alternative, it remains a developmental challenge that awaits a robust and scalable protocol. For professionals requiring dependable access to this vital building block, the phosgene-equivalent pathway remains the superior choice.

References

  • Jadhav, H. D., & Kim, H. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. Catalysts, 13(9), 1289. Available at: [Link]

  • Mondal, A., et al. (2022). Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. ACS Omega, 7(27), 23345–23359. Available at: [Link]

  • Wang, X. (2005). Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride. CN1566105A.
  • Singh, U. P., & Bhat, H. R. (2013). A general and convenient synthesis of N-aryl piperazines. ResearchGate. Available at: [Link]

  • Goh, Y. T., et al. (2021). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry, 17, 2548-2603. Available at: [Link]

  • Chen, E., et al. (2019). Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture. ResearchGate. Available at: [Link]

  • He, L., et al. (2020). Catalytic Synthesis of Formamides with Carbon Dioxide and Amines. ResearchGate. Available at: [Link]

  • University of Toronto. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Department of Chemistry. Available at: [Link]

  • Wikipedia. (2023). Triphosgene. In Wikipedia. Available at: [Link]

  • Chowdhury, F. A., & Okuno, T. (2022). Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. The Journal of Physical Chemistry B, 126(9), 2024-2041. Available at: [Link]

  • Reddit user discussion. (2023). Using triphosgene safety precautions. r/Chempros. Available at: [Link]

  • Kumar, A., et al. (2005). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry, 13(23), 6683-6689. Available at: [Link]

  • Singh, U. P., & Bhat, H. R. (2013). A general and convenient synthesis of N-aryl piperazines. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (n.d.). Formation of carboxylic acids from Grignard reagents and CO2. Master Organic Chemistry. Available at: [Link]

  • Hammarström, L. G. J., et al. (2002). 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 213. Available at: [Link]

  • Waylander. (2019). Answer to "Why won't this reaction work?". Chemistry Stack Exchange. Available at: [Link]

  • Unknown. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • Damle, S. B. (1993). Safe handling of diphosgene, triphosgene. Chemical & Engineering News, 71(6), 4. Available at: [Link]

  • Knupp, D. C., et al. (2017). Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbamates of Piperazine at 25.0 °C. ResearchGate. Available at: [Link]

  • Phutdhawong, W., et al. (2016). Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption. Chemical Engineering Transactions, 52, 1141-1146. Available at: [Link]

  • Xing, Q., et al. (2020). Triphosgene: an efficient chlorination reagent for synthesis of 5-chloro-2-pentanone from acetyl-n-propanol. ResearchGate. Available at: [Link]

  • Gryba, A. D., et al. (2020). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry, 18(28), 5373-5377. Available at: [Link]

  • Taylor & Francis. (n.d.). Triphosgene – Knowledge and References. Available at: [Link]

  • Myers, A. G., et al. (2003). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. Organic Syntheses, 80, 170. Available at: [Link]

  • Campos, K. R., et al. (2006). PREPARATION OF [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE VIA NITROSTYRENE BENZOIC ACID. Organic Syntheses, 83, 131. Available at: [Link]

Sources

Validation

A Comparative Guide to the HPLC-Based Validation for the Analysis of 4-Methylpiperazine-1-carboxylic Acid

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. 4-Methylpiperazine-1-carb...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. 4-Methylpiperazine-1-carboxylic acid, a key building block and potential impurity in the synthesis of various pharmaceutical compounds, requires a robust and validated analytical method to ensure product quality and patient safety. This guide provides an in-depth, scientifically grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Methylpiperazine-1-carboxylic acid against other potential analytical techniques. The experimental protocols and validation data presented herein are designed to offer researchers, scientists, and drug development professionals a comprehensive framework for establishing a self-validating analytical system.

The Analytical Challenge: Quantifying a Weak Chromophore

4-Methylpiperazine-1-carboxylic acid, like many small aliphatic amines and their derivatives, presents a significant analytical challenge due to its lack of a strong ultraviolet (UV) chromophore.[1] This inherent property makes direct UV detection, the most common mode of detection in HPLC, less sensitive and potentially unsuitable for trace-level analysis.[1][2] Consequently, method development must focus on strategies that either enhance detection or employ alternative detection technologies.

This guide will detail a validated Reversed-Phase HPLC (RP-HPLC) method employing pre-column derivatization to introduce a UV-active moiety to the analyte, thereby significantly enhancing its detectability. This approach is often favored for its cost-effectiveness and accessibility in most analytical laboratories.[3] We will then compare this method with alternative approaches such as HPLC with Charged Aerosol Detection (CAD) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. A Validated RP-HPLC Method with Pre-Column Derivatization

The cornerstone of a reliable analytical method is a comprehensive validation that demonstrates its suitability for the intended purpose. The following protocol is presented in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently revised Q2(R2).[4][5][6][7]

Experimental Workflow: HPLC Method Validation

The following diagram illustrates the key stages involved in the validation of the analytical method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Method Optimization (Column, Mobile Phase, Derivatization) Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Analytical_Methods cluster_0 HPLC-Based Methods cluster_1 GC-Based Method Analyte 4-Methylpiperazine- 1-carboxylic acid HPLC_UV HPLC-UV (with Derivatization) Analyte->HPLC_UV HPLC_CAD HPLC-CAD Analyte->HPLC_CAD LC_MS LC-MS Analyte->LC_MS GC_MS GC-MS (with Derivatization) Analyte->GC_MS

Sources

Comparative

Comparing the spectroscopic data of 4-Methylpiperazine-1-carboxylic acid from different sources

An Essential Guide for Researchers in Drug Discovery and Development In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is paramount. 4-Methylpiperazine-1-ca...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide for Researchers in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is paramount. 4-Methylpiperazine-1-carboxylic acid, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception. Its unambiguous identification and purity assessment rely heavily on spectroscopic techniques. This guide provides a comprehensive comparison of spectroscopic data for 4-Methylpiperazine-1-carboxylic acid from various sources, offering researchers, scientists, and drug development professionals a critical resource for data validation and interpretation.

The Imperative of Spectroscopic Data in Chemical Synthesis

Spectroscopic analysis serves as the cornerstone of chemical characterization, providing a fingerprint of a molecule's structure and purity. For a compound like 4-Methylpiperazine-1-carboxylic acid, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable. They not only confirm the successful synthesis of the target molecule but also identify potential impurities that could impact its reactivity and, ultimately, the safety and efficacy of the final drug product. Discrepancies in spectroscopic data from different suppliers or batches can indicate variations in isomeric purity, residual solvents, or the presence of byproducts, highlighting the need for careful data comparison.

Comparing Spectroscopic Data Across Sources

A thorough analysis of spectroscopic data for 4-Methylpiperazine-1-carboxylic acid (CAS No: 58226-19-0, Molecular Formula: C₆H₁₂N₂O₂, Molecular Weight: 144.17 g/mol ) from various chemical suppliers and databases reveals a general consensus on the key spectral features.[1][2][3][4][5][6] However, subtle variations can arise due to differences in instrumentation, sample preparation, and the purity of the analyzed substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Methylpiperazine-1-carboxylic acid, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Methylpiperazine-1-carboxylic acid is expected to show distinct signals corresponding to the methyl group, the piperazine ring protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the piperazine protons can be complex due to their diastereotopic nature and conformational exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. Key signals are expected for the carboxylic acid carbonyl carbon, the piperazine ring carbons, and the methyl carbon.

While specific, publicly available ¹H and ¹³C NMR spectra for 4-Methylpiperazine-1-carboxylic acid are not readily found in the initial search results, chemical suppliers like BLD Pharm and Pharmaffiliates indicate the availability of this data, often within their Certificate of Analysis (CoA).[1][4] Researchers are strongly encouraged to request and consult these documents for detailed spectral information. For comparison, the ¹H NMR spectrum of the related compound, 1-Boc-4-methylpiperidine-4-carboxylic acid, is available and can offer insights into the expected regions for similar proton environments.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Methylpiperazine-1-carboxylic acid is expected to exhibit characteristic absorption bands.

Key Expected IR Absorptions:

  • O-H stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C-H stretch (Aliphatic): Absorptions in the 3000-2850 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the piperazine ring and the methyl group.

  • C=O stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C-N stretch (Amine): Bands in the 1250-1020 cm⁻¹ region can be attributed to the C-N stretching vibrations within the piperazine ring.

Variations in the broadness and exact position of the O-H stretch can occur depending on the degree of hydrogen bonding in the sample (e.g., solid vs. solution).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

For 4-Methylpiperazine-1-carboxylic acid, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (144.17). Common fragmentation patterns for piperazine derivatives may involve cleavage of the ring or loss of the carboxylic acid group. While specific experimental mass spectra for this compound were not found in the initial search, PubChem lists the computed monoisotopic mass as 144.089877630 Da.[5]

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality, reproducible spectroscopic data, standardized experimental protocols are essential. The following provides a general overview of the methodologies for each technique.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Methylpiperazine-1-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Causality Behind Choices: The choice of a high-field spectrometer is to better resolve complex multiplets, which is particularly important for the piperazine ring protons. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 4-Methylpiperazine-1-carboxylic acid.

Methodology:

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction to remove atmospheric (CO₂, H₂O) absorptions.

Causality Behind Choices: The KBr pellet method is a traditional technique for solid samples, while ATR is a more modern, convenient method that requires minimal sample preparation.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-Methylpiperazine-1-carboxylic acid.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Employ an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for this type of molecule and is likely to produce a prominent molecular ion peak.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.

  • Detection: Detect the ions to generate the mass spectrum.

Causality Behind Choices: ESI is chosen to minimize fragmentation and clearly observe the molecular ion, which is crucial for confirming the molecular weight.

Visualizing the Workflow

To better illustrate the logical flow of spectroscopic analysis, the following diagrams outline the experimental workflows.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve in Deuterated Solvent acq Acquire Spectrum (¹H and ¹³C) prep->acq Introduce to NMR Spectrometer proc Process Data (FT, Phasing, Baseline) acq->proc analysis Spectral Interpretation proc->analysis

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Prepare Sample (KBr Pellet or ATR) acq Acquire IR Spectrum prep->acq Place in FTIR Spectrometer proc Background Subtraction acq->proc analysis Identify Functional Groups proc->analysis

Caption: Workflow for IR Spectroscopic Analysis.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis & Detection cluster_interp Data Interpretation intro Direct Infusion or LC/GC Introduction ion Electrospray Ionization (ESI) intro->ion anal Separate Ions by m/z ion->anal detect Detect Ions anal->detect interp Determine Molecular Weight & Fragmentation detect->interp

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion: A Call for Rigorous Data Scrutiny

The consistent and accurate spectroscopic characterization of 4-Methylpiperazine-1-carboxylic acid is fundamental to its application in pharmaceutical synthesis. While a general consensus on its spectral properties exists, researchers must remain vigilant to potential variations between sources. This guide underscores the importance of obtaining and critically evaluating detailed spectroscopic data, preferably from a Certificate of Analysis provided by the supplier. By adhering to standardized experimental protocols and understanding the nuances of spectral interpretation, scientists can ensure the quality and integrity of their starting materials, a critical step in the journey of drug discovery and development.

References

  • Pharmaffiliates. 4-Methylpiperazine-1-carboxylic Acid. [Link]

  • PubChem. 4-Methyl-1-piperazinecarboxylic acid. [Link]

  • Molsyns Research. Buy high quality 4-Methylpiperazine-1-carboxylic acid with CAS No. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • DergiPark. Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. [Link]

  • ResearchGate. Synthesis of 1-amino-4-methylpiperazine. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Methylpiperazine-1-carboxylic Acid Analogs

The 4-methylpiperazine moiety is a ubiquitous structural motif in modern medicinal chemistry, prized for its favorable physicochemical properties, including high aqueous solubility and a basic nitrogen atom that is often...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-methylpiperazine moiety is a ubiquitous structural motif in modern medicinal chemistry, prized for its favorable physicochemical properties, including high aqueous solubility and a basic nitrogen atom that is often protonated at physiological pH. When incorporated as a 1-carboxylic acid derivative, typically an amide, this scaffold becomes a versatile building block for designing potent and selective ligands for a diverse range of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-Methylpiperazine-1-carboxylic acid analogs, drawing on experimental data from studies on kinase inhibitors, antimicrobial agents, and other receptor modulators.

The Core Scaffold: A Privileged Fragment in Drug Design

The 4-methylpiperazine-1-carboxylic acid scaffold can be deconstructed into three key components, each contributing to the overall pharmacological profile of the molecule:

  • The Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. Its chair-like conformation and ability to act as a hydrogen bond acceptor are crucial for molecular recognition.

  • The N1-Carbonyl Group: Typically part of a carboxamide or ester, this group serves as a key attachment point for various substituents that probe the binding pocket of a target protein. It often acts as a hydrogen bond acceptor.

  • The N4-Methyl Group: This small alkyl group influences the basicity (pKa) of the N4 nitrogen and provides a degree of steric bulk, which can be critical for achieving selectivity and modulating pharmacokinetic properties.

The combination of a basic N4-methylpiperazine group and a flexible N1-acyl substituent allows these analogs to engage in a variety of non-covalent interactions, including hydrogen bonds, ionic interactions, and hydrophobic contacts, making them highly adaptable for targeting different protein families.

Case Study 1: Kinase Inhibitors

The 4-methylpiperazine group is a hallmark of many successful kinase inhibitors, where it frequently occupies the solvent-exposed region of the ATP-binding pocket, enhancing solubility without compromising binding affinity.

Design Rationale & SAR Insights

A pivotal study in the development of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase (CDK) inhibitors explored a series of 1-H-pyrazole-3-carboxamide derivatives.[1] In this series, the 4-methylpiperazine-1-carboxamide moiety was appended to a phenyl ring, acting as a distal solubilizing group.

  • The Amide Linker: The conversion of the carboxylic acid to an amide is fundamental. The SAR exploration focused on attaching various aryl and heteroaryl groups to the core pyrazole scaffold, while the N-(phenyl)-4-methylpiperazine-1-carboxamide portion remained relatively constant, suggesting its role as a critical "anchor" and solubilizing tail.

  • Key Interactions: The N-methylpiperazine group is crucial for conferring favorable pharmacokinetic properties. In related kinase inhibitors, this moiety often extends out of the primary binding pocket towards the solvent front, where the basic nitrogen can form salt bridges or hydrogen bonds with solvent or charged residues on the protein surface.

  • Impact of Core Modifications: The study demonstrated that modifications to the pyrazole core had the most significant impact on potency. For instance, incorporating a pyrimidine-fused heterocycle at the 4-position of the pyrazole was critical for achieving potent dual FLT3 and CDK inhibition.[1]

The compound FN-1501 emerged as a highly potent inhibitor from this series, demonstrating nanomolar IC₅₀ values against FLT3 and several CDKs.[1] This highlights a successful strategy where the 4-methylpiperazine-1-carboxamide fragment provides a solid foundation for potency and drug-like properties, while fine-tuning of the core scaffold drives target-specific affinity.

Data Presentation: Kinase Inhibitory Activity
Compound IDTarget KinaseIC₅₀ (µM)[1]Key Structural Features
FN-1501 (50) FLT30.0087H-Pyrrolo[2,3-d]pyrimidin-4-yl amino group at pyrazole C4
FN-1501 (50) CDK20.015N-(4-((4-methylpiperazin-1-yl)methyl)phenyl) group
FN-1501 (50) CDK40.0381H-pyrazole-3-carboxamide core
FN-1501 (50) CDK60.025
Visualization: SAR of Kinase Inhibitors

SAR_Kinase_Inhibitors cluster_core Core Scaffold (e.g., Pyrazole) cluster_amide Amide Linker cluster_piperazine Solubilizing Tail Core Pyrazole or Thienopyrimidine Core R1 R1 Group (e.g., Pyrrolopyrimidine) CRITICAL for Potency Core->R1 Modification Here Drives Potency & Selectivity Amide Carboxamide Linker Core->Amide Connects to Phenyl Phenyl Ring Amide->Phenyl Piperazine 4-Methylpiperazine Provides Solubility & Favorable PK Properties Phenyl->Piperazine Links to caption Key Modification Points for Kinase Inhibitors.

Caption: Key modification points for kinase inhibitors.

Case Study 2: Antimicrobial Agents

The versatility of the piperazine scaffold extends to antimicrobial drug discovery, where it can be used to create hybrid molecules that target essential bacterial enzymes.

Design Rationale & SAR Insights

A study on norfloxacin analogs demonstrated the utility of the 4-methylpiperazine-1-carboxylic acid scaffold (in its acetyl-derivative form) as a linker to create hybrid molecules with thiazolidine-2,4-dione moieties.[2] Norfloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase. The design rationale was to append a second pharmacophore (thiazolidinedione) to potentially gain additional binding interactions or overcome resistance mechanisms.

  • The Acetyl Linker: The N1 position of the piperazine on norfloxacin was acylated with a chloroacetyl group, which then served as a reactive handle to link various 5-benzylidene-thiazolidine-2,4-dione derivatives. This creates a piperazin-1-yl-acetyl structure, a direct analog of a substituted carboxylic acid derivative.

  • Influence of Substituents: The SAR of this series was explored by varying the substituent on the benzylidene ring of the thiazolidinedione moiety.

    • Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) and electron-withdrawing groups (e.g., -F) on the benzylidene ring were tested.

    • The results indicated that these substitutions modulated the antimicrobial potency, suggesting that the appended thiazolidinedione fragment is involved in interactions with the biological target.[2] The incorporation of electron-withdrawing groups like halogens on piperazine-containing scaffolds has been noted to enhance antibacterial activity in other studies.[3]

Data Presentation: Antimicrobial Activity (MIC)
Compound ID[2]R-group on BenzylideneMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Norfloxacin N/A0.50.25
7a -H10.5
7b 4-OCH₃21
7c 4-N(CH₃)₂11
7d 4-F0.50.25

Data extracted and compiled from the source. Lower MIC values indicate higher potency.

Visualization: Synthetic Workflow for Hybrid Antibiotics

Synthetic_Workflow Norfloxacin Norfloxacin Intermediate_2 Intermediate 2 (Norfloxacin-piperazin-1-yl-acetyl chloride) Norfloxacin->Intermediate_2 + Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Intermediate_2 Final_Product Final Hybrid Compound 7a-f Intermediate_2->Final_Product Nucleophilic Substitution Aldehyde Aromatic Aldehyde (R-Ar-CHO) Intermediate_5 Intermediate 5a-f (5-Benzylidene-TZD) Aldehyde->Intermediate_5 Knoevenagel Condensation TZD Thiazolidine-2,4-dione TZD->Intermediate_5 Intermediate_5->Final_Product caption Synthetic scheme for Norfloxacin-TZD hybrids.

Caption: Synthetic scheme for Norfloxacin-TZD hybrids.

Experimental Protocols

The following protocols are representative of the methods used to synthesize and evaluate 4-methylpiperazine-1-carboxylic acid analogs.

Protocol 1: Synthesis of an N-Aryl-4-methylpiperazine-1-carboxamide Analog

This protocol describes a standard amide coupling reaction, a cornerstone for creating the title analogs from a carboxylic acid precursor.

Objective: To synthesize an amide by coupling a carboxylic acid-containing scaffold with an amine-terminated 4-methylpiperazine derivative.

Materials:

  • Carboxylic acid scaffold (e.g., a substituted benzoic acid) (1.0 eq)

  • 1-(4-Aminophenyl)-4-methylpiperazine (1.05 eq)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reactant Dissolution: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid scaffold (1.0 eq) and 1-(4-aminophenyl)-4-methylpiperazine (1.05 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The base is critical for deprotonating the amine and neutralizing the acidic byproducts of the coupling reaction.

  • Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture in one portion. HATU is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive ester intermediate, facilitating nucleophilic attack by the amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts.

    • Wash with brine (1x) to remove residual water and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide product.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • Test compound (serial dilutions in DMSO)

  • ATP (at Km concentration for the specific kinase)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • [γ-³³P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well microplate

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO, typically starting from 100 µM.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase assay buffer.

    • Test compound dilution (final DMSO concentration should be ≤1%).

    • Recombinant kinase enzyme.

    • Peptide substrate.

  • Initiation: Pre-incubate the plate for 10 minutes at 30°C. Initiate the kinase reaction by adding ATP (spiked with [γ-³³P]ATP for radiometric detection).

  • Incubation: Allow the reaction to proceed for 60 minutes at 30°C. The duration and temperature should be optimized to ensure the reaction is in the linear range.

  • Termination & Detection:

    • Radiometric: Terminate the reaction by adding phosphoric acid. Spot the mixture onto a phosphocellulose filter mat. Wash the mat extensively to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence (ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

Conclusion

The 4-methylpiperazine-1-carboxylic acid framework is a demonstrably powerful scaffold in drug discovery. The structure-activity relationship studies reveal a consistent pattern: the N1-acyl substituent is a primary driver of target-specific potency and can be extensively modified to achieve desired interactions within a protein's binding pocket. Concurrently, the 4-methylpiperazine moiety serves as a reliable solubilizing group that imparts favorable pharmacokinetic characteristics. The strategic combination of a variable "warhead" (the N1-substituent) and a robust "delivery and solubility" module (the 4-methylpiperazine) explains the widespread success and continued exploration of these analogs against a remarkable diversity of therapeutic targets.

References

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. [Link]

  • Synthesis of new amides of the N-methylpiperazine series. ResearchGate. [Link]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology, Biochemistry and Behavior. [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Chemical Biology. [Link]

  • Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Drug Research Reviews. [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules. [Link]

  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]

  • Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Dergipark. [Link]

  • Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists. Journal of Medicinal Chemistry. [Link]

  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Pharmaceuticals. [Link]

Sources

Comparative

A Comparative Study of the Biological Effects of Various Piperazine Derivatives: A Guide for Researchers

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have led to its incorporation into a multitude of clinically successful drugs across diverse therapeutic areas. This guide provides a comparative analysis of the biological effects of prominent piperazine derivatives, focusing on their applications as antipsychotics, antihistamines, and antidepressants. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for key assays used in their evaluation. Our aim is to equip researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations into this versatile chemical moiety.

The Piperazine Scaffold: A Versatile Core

The piperazine nucleus serves as a versatile template for drug design, allowing for substitutions at the nitrogen atoms that can dramatically alter the pharmacological properties of the resulting molecule. This adaptability has been exploited to develop drugs with a wide range of biological activities. The two nitrogen atoms within the ring can be functionalized to modulate receptor affinity, selectivity, and pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Comparative Analysis of Piperazine Derivatives in Major Therapeutic Classes

For this comparative study, we have selected representative piperazine derivatives from three major therapeutic classes: atypical antipsychotics, second-generation antihistamines, and multimodal antidepressants. These compounds have been chosen based on their clinical significance and the availability of robust experimental data.

Atypical Antipsychotics: Modulators of Dopaminergic and Serotonergic Pathways

Atypical antipsychotics are a cornerstone in the management of schizophrenia and other psychotic disorders. Unlike their predecessors, the typical antipsychotics, these agents generally exhibit a lower propensity for extrapyramidal side effects. This improved tolerability is attributed to their complex pharmacology, which often involves a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.

Selected Compounds:

  • Clozapine: The first atypical antipsychotic, known for its superior efficacy in treatment-resistant schizophrenia.

  • Olanzapine: A structurally related analogue of clozapine with a similar receptor binding profile.

  • Aripiprazole, Brexpiprazole, and Cariprazine: A newer generation of atypical antipsychotics characterized by their partial agonism at dopamine D2 receptors.

Mechanism of Action:

The therapeutic effects of atypical antipsychotics are primarily mediated by their interaction with dopamine and serotonin receptors in the brain. The "dopamine hypothesis" of schizophrenia posits that an overactivity of dopaminergic pathways in the mesolimbic region contributes to the positive symptoms of the disorder (e.g., hallucinations and delusions). Atypical antipsychotics antagonize D2 receptors in this pathway, thereby reducing dopaminergic neurotransmission.

Simultaneously, their potent antagonism of 5-HT2A receptors is thought to contribute to their efficacy against negative symptoms (e.g., apathy and social withdrawal) and to mitigate the risk of extrapyramidal symptoms. This is because 5-HT2A receptor blockade can indirectly enhance dopamine release in the prefrontal cortex, a brain region implicated in negative and cognitive symptoms.

The newer "dopamine partial agonists" like aripiprazole, brexpiprazole, and cariprazine offer a more nuanced approach. By acting as partial agonists at D2 receptors, they can modulate dopaminergic activity, acting as antagonists in a hyperdopaminergic state and as agonists in a hypodopaminergic state. This "dopamine stabilization" is believed to contribute to their favorable side-effect profile.

Signaling Pathway: Dopamine D2 Receptor Modulation by Antipsychotics

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Therapeutic Intervention Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Agonist Binding AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response (e.g., altered gene expression) PKA->CellularResponse Phosphorylation Antagonist Antagonist (e.g., Clozapine, Olanzapine) Antagonist->D2R Blocks Dopamine Binding PartialAgonist Partial Agonist (e.g., Aripiprazole) PartialAgonist->D2R Modulates Receptor Activity

Caption: Dopamine D2 receptor signaling and its modulation by antipsychotic drugs.

Comparative Receptor Binding Profiles (Ki values in nM)

ReceptorClozapineOlanzapineAripiprazoleBrexpiprazoleCariprazine
Dopamine D2125-35011-310.34-2.20.30.49-0.69
Dopamine D35-2523-490.8-3.21.10.085-0.3
Serotonin 5-HT1A17-2531-1181.7-4.4142.6-10
Serotonin 5-HT2A5-174-163.4-150.4719-55
Histamine H16-257-2019-611923
Muscarinic M11.9-2.52.5-26>1000>1000>1000

Data compiled from various sources. Ki values can vary depending on the experimental conditions.

In Vivo Efficacy: The Conditioned Avoidance Response (CAR) Model

The CAR model is a widely used preclinical assay to predict the antipsychotic efficacy of test compounds.[1] In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone).[1] Clinically effective antipsychotics selectively suppress this conditioned avoidance response at doses that do not impair the animal's ability to escape the aversive stimulus once it is presented.[2]

Experimental Protocol: Conditioned Avoidance Response in Rats

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A light or auditory stimulus serves as the conditioned stimulus (CS).

  • Acclimation: Rats are habituated to the shuttle box for a set period before training.

  • Training: A trial consists of the presentation of the CS for a fixed duration (e.g., 10 seconds), followed by the unconditioned stimulus (US; a mild foot shock, e.g., 0.5 mA) for another fixed duration (e.g., 20 seconds). If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial is terminated. If the rat moves to the other compartment during the US presentation, it is recorded as an escape response.

  • Drug Administration: Once the rats have reached a stable baseline of avoidance responding (e.g., >80% avoidance), they are administered the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Testing: After a predetermined pretreatment time, the rats are placed back in the shuttle box and subjected to a series of test trials. The number of avoidance and escape responses is recorded.

  • Data Analysis: The data are typically expressed as the percentage of avoidance responses. A significant reduction in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

Experimental Workflow: Conditioned Avoidance Response (CAR) Assay

cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_data Data Analysis Apparatus Shuttle Box with Grid Floor and CS Animals Rats Acclimation Acclimation to Shuttle Box Animals->Acclimation Training Training: CS-US Pairing Acclimation->Training DrugAdmin Drug/Vehicle Administration Training->DrugAdmin Testing Testing: Record Avoidance/Escape DrugAdmin->Testing Analysis Calculate % Avoidance and % Escape Responses Testing->Analysis Interpretation Selective Decrease in Avoidance Indicates Antipsychotic Activity Analysis->Interpretation

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of 4-Methylpiperazine-1-carboxylic Acid: A Comparative Analysis of Catalytic and Stoichiometric Methods

Introduction 4-Methylpiperazine-1-carboxylic acid (CAS No: 58226-19-0) is a crucial building block in modern medicinal chemistry. The piperazine scaffold is a privileged structure, appearing in a vast array of pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methylpiperazine-1-carboxylic acid (CAS No: 58226-19-0) is a crucial building block in modern medicinal chemistry. The piperazine scaffold is a privileged structure, appearing in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and ability to engage in critical hydrogen bonding interactions. The N-carboxylic acid functionality provides a handle for further synthetic elaboration, making this molecule a versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

The synthesis of this key intermediate presents a classic chemical challenge: balancing efficiency and yield with safety, cost, and environmental impact. Traditional methods often rely on highly reactive and hazardous reagents, while modern approaches strive for greener, more sustainable catalytic solutions. This guide provides an in-depth, objective comparison between the established, stoichiometric approach using phosgene equivalents and the emerging, sustainable frontier of catalytic carbon dioxide (CO₂) fixation. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs, from lab-scale discovery to process development.

Chapter 1: The Industrial Benchmark: Carboxylation via Phosgene Equivalents

The most established and reliable method for the synthesis of N-carboxylic acids from amines involves the use of phosgene (COCl₂) or its safer, solid surrogates, such as triphosgene (bis(trichloromethyl) carbonate). This method proceeds via a highly reactive N-acyl chloride intermediate, which is subsequently hydrolyzed to the desired carboxylic acid. While effective, the inherent toxicity of these reagents necessitates stringent safety protocols.

Mechanistic Rationale

The reaction between 1-methylpiperazine and triphosgene is a two-step process. Initially, the nucleophilic secondary amine of 1-methylpiperazine attacks one of the electrophilic carbonyl carbons of triphosgene. This addition, followed by the elimination of chloroform and HCl, generates the 4-methylpiperazine-1-carbonyl chloride intermediate. This intermediate is typically not isolated but is directly hydrolyzed in an aqueous workup. The presence of a base (like triethylamine or pyridine) is critical to neutralize the HCl generated in situ, preventing the protonation of the starting amine and driving the reaction to completion.

Experimental Protocol: Synthesis via Triphosgene

This protocol is a representative procedure and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Triphosgene is toxic and corrosive and releases phosgene upon heating or contact with nucleophiles.

Materials:

  • 1-Methylpiperazine (1.0 eq)

  • Triphosgene (0.35 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Hydrochloric Acid (1M)

  • Sodium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add 1-methylpiperazine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (2.2 eq) to the solution and stir for 10 minutes.

  • Triphosgene Addition: Dissolve triphosgene (0.35 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the triphosgene solution dropwise to the cooled reaction mixture over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.[1][2] A white precipitate of triethylammonium chloride will form.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16 hours.[1]

  • Hydrolysis (Workup): Carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction & Purification: Separate the organic layer. Wash the organic layer sequentially with 1M HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methylpiperazine-1-carboxylic acid. Further purification can be achieved by recrystallization or column chromatography.

Workflow Visualization

G cluster_0 Reaction Phase cluster_1 Workup & Purification Reactants 1-Methylpiperazine, Triethylamine in Anhydrous DCM Cooling Cool to 0 °C Reactants->Cooling Triphosgene Slow addition of Triphosgene Solution Cooling->Triphosgene Stirring Warm to RT, Stir 16h Triphosgene->Stirring Quench Aqueous Quench (Hydrolysis) Stirring->Quench Extraction Separatory Funnel Extraction (DCM) Quench->Extraction Wash Wash with 1M HCl, then Brine Extraction->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Purification (Recrystallization/Chromatography) Dry->Purify Product 4-Methylpiperazine-1-carboxylic acid Purify->Product

Caption: Experimental workflow for the synthesis via triphosgene.

Expert Assessment

The primary advantage of this method is its high efficiency and reliability. The powerful electrophilicity of the in situ generated phosgene drives the reaction to high conversion, often resulting in excellent yields. However, the extreme toxicity of the reagents is a significant drawback, demanding specialized handling and disposal procedures, which adds complexity and cost, particularly at an industrial scale.

Chapter 2: The Green Frontier: Direct Catalytic Carboxylation with CO₂

The use of carbon dioxide as a C1 feedstock is the cornerstone of green chemistry. It is abundant, inexpensive, non-toxic, and renewable. However, CO₂ is a thermodynamically stable and kinetically inert molecule. The direct carboxylation of amines requires a catalyst to overcome this high activation energy barrier. This approach avoids the use of hazardous reagents and is highly atom-economical.

Mechanistic Rationale & Catalyst Candidates

The direct carboxylation of an amine with CO₂ is a challenging transformation. While amines can react with CO₂ to form carbamates or ammonium carbamates, dehydrating this adduct to the free carboxylic acid is often unfavorable.[3][4] A catalyst is required to facilitate the key C-N bond formation and subsequent transformation.

While a dedicated, optimized catalyst for the synthesis of 4-methylpiperazine-1-carboxylic acid is not yet widely reported in peer-reviewed literature, significant progress in related CO₂ fixation reactions points to promising catalyst families:

  • N-Heterocyclic Carbene (NHC) Complexes: NHC-Copper catalysts have shown remarkable efficacy in the carboxylation of organoboron compounds and C-H bonds.[5] The proposed mechanism involves the NHC ligand stabilizing a copper hydride species, which can then participate in the catalytic cycle. For amine carboxylation, the NHC could act as an organocatalyst, forming a highly nucleophilic zwitterionic adduct with CO₂ (an NHC-carboxylate), which then efficiently transfers the CO₂ unit to the amine.

  • Frustrated Lewis Pairs (FLPs): FLPs, which consist of a bulky Lewis acid and a bulky Lewis base that cannot quench each other, can cooperatively activate small molecules like CO₂. The Lewis base (e.g., a phosphine) would attack the CO₂, and the Lewis acid (e.g., a borane) would coordinate with the amine, bringing the two activated components together for the reaction.

  • Metal-Organic Frameworks (MOFs): Certain MOFs with open metal sites and basic functionalities can co-adsorb both amines and CO₂, lowering the activation energy for the reaction within their porous structure.

The most plausible catalytic cycle involves the activation of the N-H bond of a transiently formed carbamic acid or direct activation of CO₂ by the catalyst to make it more electrophilic.

Promising Catalyst Systems for Amine Carboxylation (Based on Analogy)
Catalyst FamilyExample Catalyst/SystemSubstrate Type in LiteraturePlausible Mechanism for AminesSource
NHC-Copper (IPr)Cu-HOrganoborons, AlkynesActivation of amine N-H bond or CO₂[5]
Nickel-Phosphine NiCl₂(PPh₃)₂ / MnVinyl HalidesReductive carboxylation pathway[6]
Organocatalysts DBU, TBDAlcoholsFormation of organic carbonate, then reaction with amineN/A
Ionic Liquids [bmim][Ac]CO₂ AbsorptionStabilization of carbamate intermediate[4][7]
Representative Protocol (Proposed)

This is a proposed, unoptimized protocol based on general conditions for catalytic CO₂ fixation. It serves as a starting point for methods development. High-pressure reactions should only be conducted by trained personnel using appropriate safety equipment and certified reactors.

Materials:

  • 1-Methylpiperazine (1.0 eq)

  • A suitable catalyst (e.g., an NHC-Copper complex, 1-5 mol%)

  • A suitable base/additive if required (e.g., Cs₂CO₃)

  • Anhydrous, polar aprotic solvent (e.g., DMSO, DMF)

  • High-purity CO₂ gas

Procedure:

  • Reactor Setup: To a high-pressure stainless-steel autoclave equipped with a magnetic stir bar, add the catalyst (e.g., 2 mol%), 1-methylpiperazine (1.0 eq), and anhydrous solvent.

  • Pressurization: Seal the reactor, purge several times with low-pressure CO₂, and then pressurize to the desired pressure (e.g., 10-50 atm).

  • Reaction: Heat the reactor to the target temperature (e.g., 80-120 °C) and stir for 24-48 hours.

  • Workup: After the reaction, cool the reactor to room temperature and carefully vent the excess CO₂.

  • Isolation: Transfer the reaction mixture and acidify with aqueous HCl to precipitate the product or prepare for extraction. Extract the product with a suitable organic solvent, dry the organic phase, and concentrate to obtain the crude product. Purify as needed.

Catalytic Cycle Visualization (Hypothetical NHC Organocatalysis)

G cluster_cycle Catalytic Cycle Catalyst NHC Catalyst Adduct NHC-CO₂ Adduct (Activated CO₂) Catalyst->Adduct + CO₂ CO2 CO₂ Amine 1-Methyl- piperazine Intermediate Transition State (Amine Attack) Amine->Intermediate Product 4-Methylpiperazine- 1-carboxylic acid Adduct->Intermediate + Amine Intermediate->Catalyst - Product Intermediate->Product

Caption: A plausible catalytic cycle for NHC-mediated carboxylation.

Expert Assessment

The direct catalytic use of CO₂ represents the future of sustainable chemical manufacturing. This approach offers unparalleled advantages in safety and environmental impact by eliminating toxic reagents. However, the technology is still maturing. The primary challenges are catalyst activity and stability. Reactions often require elevated pressures and temperatures, and catalyst costs can be high. For the specific synthesis of 4-methylpiperazine-1-carboxylic acid, significant research and development would be required to identify an economically viable and high-yielding catalytic system.

Chapter 3: Comparative Analysis & Future Outlook

The choice between a traditional stoichiometric method and a modern catalytic one is a function of scale, available resources, and strategic priorities.

Performance and Practicality Matrix
FeatureMethod 1: TriphosgeneMethod 2: Catalytic CO₂
Reagent Toxicity Very High . Triphosgene and byproducts are extremely hazardous.Very Low . CO₂ is non-toxic.
Safety Precautions Extensive engineering controls and PPE required.Standard lab/reactor safety. High-pressure expertise needed.
Reaction Conditions Mild (0 °C to RT, atmospheric pressure).Often requires elevated temperature (80-120 °C) and pressure (10-50 atm).
Yield & Reliability Generally high and well-documented.Highly catalyst-dependent; currently developmental for this specific product.
Atom Economy Poor. Significant byproducts (e.g., triethylammonium chloride).Excellent. Potentially 100% atom-economical.
Cost-Effectiveness High reagent cost (triphosgene), but potentially lower capital cost for equipment at lab scale.Very low reagent cost (CO₂), but potentially high catalyst and high-pressure equipment costs.
Technology Readiness Mature. Industrially established.Developmental. Requires significant R&D.
Senior Scientist's Recommendation

For academic research and small-scale discovery chemistry , where rapid access to the material is paramount and safety can be rigorously managed in a fume hood, the triphosgene method remains a practical, albeit undesirable, choice due to its reliability and predictable outcomes.

For process development and industrial-scale manufacturing , the focus must shift towards safety, sustainability, and long-term cost. The triphosgene route becomes increasingly problematic and expensive at scale due to safety and waste disposal concerns. Therefore, investing in the development of a robust catalytic CO₂ fixation process is the clear strategic imperative. While initial R&D costs may be higher, a successful catalytic route would offer a dramatically safer, greener, and ultimately more economical manufacturing process for 4-methylpiperazine-1-carboxylic acid and other valuable N-carboxylated compounds.

The future of this field lies in the discovery of novel catalysts—whether homogeneous, heterogeneous, or enzymatic—that can operate under milder conditions with high turnover numbers, making the elegant and clean chemistry of CO₂ fixation a widespread industrial reality.

References

  • Catalytic Carboxylation of Terminal Alkynes with CO 2 : An Overview . MDPI. [Link]

  • Catalytic N-formylation of amines using CO 2 as a carbon source a . ResearchGate. [Link]

  • Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock . MDPI. [Link]

  • Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture . ResearchGate. [Link]

  • CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
  • Synthesis of S,S-Di(pyridin-2-yl)carbonodithioate (DPDTC) for the Reduction of Carboxylic Acids . Organic Syntheses. [Link]

  • Carboxylation Reactions with Carbon Dioxide Using N-Heterocyclic Carbene-Copper Catalysts . PubMed. [Link]

  • Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture . ResearchGate. [Link]

  • Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems . ACS Omega. [Link]

  • A decade review of triphosgene and its applications in organic reactions . National Center for Biotechnology Information. [Link]

  • 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID . Organic Syntheses. [Link]

  • Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂ . MDPI. [Link]

  • CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Grignard Reagent + CO2 = Carboxylic Acid (Mechanism) . YouTube. [Link]

  • Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems . ACS Publications. [Link]

  • Formation of carboxylic acids from Grignard reagents and CO2 . Master Organic Chemistry. [Link]

  • Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems . National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives . DergiPark. [Link]

  • Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption . AIDIC. [Link]

  • Triphosgene and its Application in Organic Synthesis . ResearchGate. [Link]

  • CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.

Sources

Comparative

Cross-reactivity analysis of antibodies raised against piperazine-containing haptens

An Investigator's Guide to Piperazine Antibody Cross-Reactivity: From Hapten Design to Immunoassay Validation In the development of immunoassays for small molecules, particularly in pharmaceutical and clinical settings,...

Author: BenchChem Technical Support Team. Date: February 2026

An Investigator's Guide to Piperazine Antibody Cross-Reactivity: From Hapten Design to Immunoassay Validation

In the development of immunoassays for small molecules, particularly in pharmaceutical and clinical settings, the specificity of the antibody is paramount. This guide provides an in-depth analysis of antibody cross-reactivity, focusing on a ubiquitous chemical scaffold: the piperazine ring. We will explore the immunological consequences of using piperazine-containing haptens and provide a framework for systematically evaluating antibody specificity. This guide is intended for researchers, scientists, and drug development professionals engaged in immunoassay development.

The Immunological Challenge of Piperazine

Piperazine and its derivatives are common structural motifs in a wide array of pharmaceuticals, including antihistamines (e.g., cetirizine, hydroxyzine), antipsychotics (e.g., olanzapine, aripiprazole), and anti-anginal drugs (e.g., ranolazine). When developing an antibody against a specific piperazine-containing drug, the potential for cross-reactivity with other structurally related compounds is a significant concern. This cross-reactivity arises because antibodies recognize a specific epitope, which, in the case of a small molecule hapten, may be dominated by the piperazine core structure that is shared across multiple drugs.

The core challenge lies in directing the immune response to the unique peripheral functionalities of the target molecule, rather than the common piperazine scaffold. The choice of where to attach the linker for conjugation to a carrier protein is a critical determinant of the resulting antibody's specificity.

Experimental Strategy: A Comparative Analysis Workflow

To rigorously assess the cross-reactivity of antibodies raised against a piperazine-containing hapten, a multi-step, systematic approach is required. This guide will use a hypothetical target, "Pip-Target," and compare its antibody's cross-reactivity against a panel of common piperazine-containing drugs.

G cluster_0 Phase 1: Hapten & Immunogen Design cluster_1 Phase 2: Antibody Development cluster_2 Phase 3: Cross-Reactivity Profiling A Select Target: Piperazine-Drug X B Hapten Synthesis (Linker Attachment) A->B C Conjugation to Carrier Protein (KLH/BSA) B->C D Immunization C->D E Hybridoma Production or Phage Display D->E F Primary Screening (ELISA) E->F G Competitive ELISA F->G H Surface Plasmon Resonance (SPR) F->H I Data Analysis: IC50 & %CR Calculation G->I H->I

Figure 1: Workflow for developing and characterizing antibodies against piperazine-containing haptens.

Methodology: Competitive ELISA for Cross-Reactivity Assessment

The competitive enzyme-linked immunosorbent assay (ELISA) is a robust and widely used method for determining the specificity of an antibody against a small molecule. It measures the ability of related compounds (potential cross-reactants) to compete with the target analyte for binding to a limited number of antibody binding sites.

Protocol: Indirect Competitive ELISA
  • Coating: Microtiter plates (96-well) are coated with a conjugate of the target hapten and a carrier protein different from the one used for immunization (e.g., if KLH was used for immunization, use a BSA-hapten conjugate for coating). This prevents the detection of antibodies raised against the carrier protein itself. Incubate overnight at 4°C.

  • Washing: Wash plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound coating conjugate.

  • Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS). Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare a series of dilutions for the target analyte (standard curve) and the potential cross-reactants in assay buffer.

    • In a separate dilution plate, mix the diluted standards/cross-reactants with a constant, predetermined concentration of the primary antibody.

    • Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the free analyte.

  • Transfer: Transfer the antibody-analyte mixtures from the dilution plate to the coated and blocked microtiter plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step to remove unbound antibodies.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody's species and isotype. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme will catalyze a color change.

  • Signal Measurement: Stop the reaction with a stop solution (e.g., 2M H₂SO₄) and measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate dose-response curves, where the signal is inversely proportional to the concentration of the free analyte.

G A Absorbance Data from Plate Reader B Plot: Signal vs. log(Concentration) A->B C Fit Four-Parameter Logistic (4-PL) Curve B->C D Calculate IC50 for Target & Cross-Reactants C->D E Calculate Percent Cross-Reactivity (%CR) D->E

Figure 2: Data analysis pipeline for competitive immunoassay results.

The key parameter derived from these curves is the IC50 , which is the concentration of the analyte that causes a 50% reduction in the maximum signal. The percent cross-reactivity (%CR) is then calculated using the following formula:

%CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Comparative Cross-Reactivity Data

The following table presents hypothetical, yet realistic, cross-reactivity data for a monoclonal antibody raised against "Pip-Target."

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Pip-Target (Unique side chains)1.5100%
Cetirizine(Similar side chain)15.010.0%
Hydroxyzine(Metabolic precursor)30.05.0%
Olanzapine(Different ring system)> 1000< 0.15%
Aripiprazole(Different ring system)> 1000< 0.15%

Interpretation of Results:

  • The antibody shows high specificity for Pip-Target .

  • There is notable cross-reactivity with Cetirizine , likely due to a shared ethyl-ether side chain, which may have been part of the epitope recognized by the antibody.

  • The cross-reactivity with Hydroxyzine is lower, indicating that the terminal carboxylic acid group on Cetirizine (and Pip-Target) is a key recognition feature.

  • Negligible cross-reactivity with Olanzapine and Aripiprazole demonstrates that despite all containing a piperazine ring, the significant differences in their overall structure prevent them from binding to the antibody. This is a crucial finding for validating the assay's specificity.

Advanced Characterization: Surface Plasmon Resonance (SPR)

For a more in-depth understanding of the binding kinetics, Surface Plasmon Resonance (SPR) is an invaluable tool. Unlike ELISA, which is an endpoint measurement, SPR provides real-time data on the association and dissociation rates of the antibody-analyte interaction.

Protocol: SPR Kinetic Analysis
  • Immobilization: Covalently immobilize the antibody onto a sensor chip surface (e.g., via amine coupling).

  • Analyte Injection: Inject a series of concentrations of the target analyte and each cross-reactant over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the antibody. This generates a sensorgram showing the association phase (during injection) and the dissociation phase (when buffer flows over the surface).

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte, preparing the surface for the next injection.

  • Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Comparative Kinetic Data
Compoundka (1/Ms)kd (1/s)KD (M)
Pip-Target 1.2 x 10⁵2.5 x 10⁻⁴2.1 x 10⁻⁹
Cetirizine5.5 x 10⁴5.1 x 10⁻³9.3 x 10⁻⁸
Hydroxyzine2.1 x 10⁴8.9 x 10⁻³4.2 x 10⁻⁷

Interpretation of SPR Data:

The affinity of an interaction is represented by the KD value, where a lower KD indicates a stronger binding affinity. The SPR data confirms the findings from the ELISA:

  • Pip-Target has the lowest KD, indicating the highest affinity.

  • The affinity for Cetirizine is approximately 44-fold weaker than for the target.

  • The affinity for Hydroxyzine is over 200-fold weaker.

This quantitative kinetic data is crucial for applications where understanding the stability of the antibody-analyte complex is important, such as in the development of therapeutic drug monitoring assays.

Conclusion and Best Practices

The development of highly specific antibodies against piperazine-containing haptens is an achievable, albeit challenging, endeavor. The data presented in this guide demonstrates that while the piperazine scaffold can lead to cross-reactivity, careful hapten design and rigorous, multi-platform validation can yield antibodies suitable for specific and sensitive immunoassays.

Key Takeaways for Researchers:

  • Hapten Design is Critical: The position of the linker arm on the hapten dictates which parts of the molecule will be exposed to the immune system. To generate specific antibodies, the linker should be placed on the shared piperazine core, forcing the immune response to target the unique peripheral regions of the drug.

  • Orthogonal Methods are Essential: Relying on a single method for cross-reactivity analysis can be misleading. Combining a high-throughput method like competitive ELISA with a high-fidelity kinetic analysis method like SPR provides a comprehensive and trustworthy characterization of antibody specificity.

  • Test a Broad Panel: The panel of potential cross-reactants should include not only drugs with the same scaffold but also major metabolites and structurally distinct compounds to demonstrate true specificity.

By following a systematic and evidence-based approach, researchers can confidently develop and validate immunoassays for piperazine-containing molecules, ensuring the reliability and accuracy of their results in research and clinical applications.

References

  • Title: Hapten-Carrier Conjugate Chemistry and Its Influence on Antibody Specificity Source: Journal of Immunological Methods URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) for the Characterization of Small Molecule-Antibody Interactions Source: Cytiva (formerly GE Healthcare Life Sciences) Application Note URL: [Link]

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 4-Methylpiperazine-1-carboxylic Acid

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide, prepared by a Senior Application Scientist, provides essential, in...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide, prepared by a Senior Application Scientist, provides essential, in-depth technical information for the safe handling of 4-Methylpiperazine-1-carboxylic acid (CAS No. 58226-19-0). Our aim is to empower you with the knowledge to implement safe laboratory practices, thereby ensuring both personal safety and the integrity of your research.

Understanding the Hazards

4-Methylpiperazine-1-carboxylic acid is a compound that requires careful handling due to its potential health effects. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is associated with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning" [1]. It is imperative to understand that these classifications are not merely procedural hurdles; they are indicative of the compound's potential to cause harm upon exposure. The carboxylic acid and piperazine moieties in its structure are reactive functional groups that can interact with biological tissues, leading to irritation and other adverse effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is the cornerstone of safe chemical handling. The selection of appropriate PPE is not a matter of preference but a scientifically-driven decision to mitigate identified risks.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing.The H319 classification indicates a risk of serious eye irritation. Goggles provide a seal around the eyes to protect against dust, splashes, and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).The H315 classification necessitates the use of gloves to prevent skin irritation. Ensure gloves are inspected before use and changed regularly.
Protective Clothing A laboratory coat is mandatory. For larger quantities or in case of potential splashing, impervious clothing is recommended.Protects the skin and personal clothing from contamination.
Respiratory Protection To be used in a well-ventilated area. If ventilation is inadequate or if dust is generated, a NIOSH-approved respirator with a particulate filter is necessary.The H335 classification highlights the risk of respiratory irritation. Engineering controls like fume hoods are the primary means of protection.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents. The following procedural steps provide a framework for the safe handling of 4-Methylpiperazine-1-carboxylic acid from receipt to disposal.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work Area Preparation (Fume Hood) don_ppe Donning of Full PPE prep_area->don_ppe 1. Ensure safe environment weighing Weighing of Compound don_ppe->weighing 2. Ready for handling dissolution Dissolution in Solvent weighing->dissolution 3. Prepare for experiment reaction Use in Reaction dissolution->reaction 4. Proceed with research decon_tools Decontamination of Glassware & Tools reaction->decon_tools 5. Post-experiment cleanup doff_ppe Doffing of PPE decon_tools->doff_ppe 6. Safe removal of PPE waste_disposal Waste Disposal doff_ppe->waste_disposal 7. Final disposal

Caption: A typical laboratory workflow for handling 4-Methylpiperazine-1-carboxylic acid.

Detailed Methodologies

1. Work Area Preparation:

  • Always handle 4-Methylpiperazine-1-carboxylic acid in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible.

  • Clear the workspace of any unnecessary items to prevent clutter and potential cross-contamination.

2. Donning of PPE:

  • Put on a lab coat, ensuring it is fully buttoned.

  • Don chemical safety goggles.

  • Wash and dry hands thoroughly before putting on gloves.

  • If respiratory protection is required, perform a fit check before entering the work area.

3. Weighing and Handling:

  • When weighing the solid compound, do so in a manner that minimizes dust generation.

  • Use a spatula for transfers.

  • If dissolving the compound, add it slowly to the solvent to avoid splashing.

4. Decontamination and Waste Disposal:

  • All glassware and equipment that have come into contact with the compound should be decontaminated.

  • Dispose of contaminated waste, including gloves and weighing paper, in a designated hazardous waste container.

  • Follow all local, state, and federal regulations for chemical waste disposal.

5. Doffing of PPE:

  • Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.

  • Remove the lab coat, folding it inward to contain any contamination.

  • Remove eye protection last.

  • Wash hands thoroughly with soap and water after removing all PPE.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. While this guide provides a comprehensive overview, it is essential to always consult the Safety Data Sheet (SDS) provided by your supplier for the most detailed and up-to-date information.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpiperazine-1-carboxylic acid
Reactant of Route 2
4-Methylpiperazine-1-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.